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  • Product: 3-(Dipropylamino)propanoic acid
  • CAS: 57724-25-1

Core Science & Biosynthesis

Foundational

3-(Dipropylamino)propanoic acid CAS number and structure

This guide serves as a comprehensive technical monograph for 3-(Dipropylamino)propanoic acid , a specialized -amino acid derivative utilized in organic synthesis and medicinal chemistry.[1] [1][2] Chemical Identity & Str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph for 3-(Dipropylamino)propanoic acid , a specialized


-amino acid derivative utilized in organic synthesis and medicinal chemistry.[1]

[1][2]

Chemical Identity & Structural Analysis

3-(Dipropylamino)propanoic acid (also known as N,N-Dipropyl-


-alanine) is an amphoteric molecule characterized by a three-carbon carboxylic acid backbone substituted at the 

-position with a lipophilic dipropylamino group.[1][2]
Core Identification Data
ParameterDetail
CAS Number 57724-25-1
IUPAC Name 3-(Dipropylamino)propanoic acid
Synonyms N,N-Dipropyl-

-alanine; 3-(Dipropylamino)propionic acid
Molecular Formula

Molecular Weight 173.25 g/mol
SMILES CCCN(CCC)CCC(=O)O
InChI Key JMOXSQYGVIXBBZ-UHFFFAOYSA-N (Analogous base structure)
Structural Significance

Unlike its lower homologs (dimethyl- or diethyl-


-alanine), the dipropyl  substitution significantly alters the physicochemical profile:
  • Increased Lipophilicity: The two propyl chains increase the LogP (partition coefficient), enhancing membrane permeability compared to methyl analogs.

  • Steric Bulk: The larger alkyl groups provide steric shielding around the nitrogen, potentially reducing metabolic N-dealkylation rates relative to ethyl/methyl variants.[1]

  • Zwitterionic Nature: In aqueous solution at neutral pH, the molecule exists primarily as a zwitterion (

    
    ), creating a strong internal dipole while maintaining overall neutrality.[1]
    

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of 3-(Dipropylamino)propanoic acid predominantly relies on the Aza-Michael Addition .[1] This atom-economic pathway involves the nucleophilic attack of dipropylamine onto an activated alkene (acrylic acid or its esters).[1]

Reaction Mechanism

The secondary amine (dipropylamine) acts as the nucleophile, attacking the


-carbon of the 

-unsaturated carbonyl compound (acrylic acid).[1]

SynthesisPathway Dipropylamine Dipropylamine (Nucleophile) TransitionState Transition State (C-N Bond Formation) Dipropylamine->TransitionState AcrylicAcid Acrylic Acid (Electrophile) AcrylicAcid->TransitionState Product 3-(Dipropylamino)propanoic acid (CAS 57724-25-1) TransitionState->Product Proton Transfer Solvent: Water/Toluene Temp: 80°C

Figure 1: Aza-Michael Addition pathway for the synthesis of 3-(Dipropylamino)propanoic acid.[1]

Experimental Protocol (Standardized)

Objective: Synthesis of 3-(Dipropylamino)propanoic acid via direct addition.

  • Reagent Preparation:

    • Charge a reaction vessel with Acrylic Acid (1.0 equiv).

    • Maintain temperature at 0–5°C using an ice bath to control the exotherm.

  • Addition:

    • Add Dipropylamine (1.1 equiv) dropwise over 30 minutes. The slight excess ensures complete consumption of the acrylic acid.

    • Note: The reaction is highly exothermic. Monitor internal temperature to prevent polymerization of acrylic acid.

  • Reflux:

    • Once addition is complete, allow the mixture to warm to room temperature.

    • Heat to 80–100°C for 4–6 hours. Monitoring by TLC or LC-MS should show disappearance of the acrylic acid peak.[1]

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove excess amine.

    • Crystallization: Dissolve the crude oil in hot acetone or ethanol. Cool to 4°C to precipitate the zwitterionic product.

    • Filtration: Collect the white crystalline solid and dry under vacuum.

Applications in Drug Development

3-(Dipropylamino)propanoic acid serves as a versatile building block in medicinal chemistry, particularly where modulation of solubility and linker length is critical.[1]

A. Linker Chemistry (PROTACs & Conjugates)

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties determine cell permeability.

  • Lipophilic Tuning: Replacing a standard PEG linker or straight alkyl chain with a 3-(dipropylamino)propanoic acid unit introduces a protonatable nitrogen (at acidic pH) and lipophilic bulk, potentially improving oral bioavailability.

B. GABA Analog Design

Structurally, the molecule is a


-dipropyl analog of GABA  (

-aminobutyric acid) and

-alanine.[1]
  • Receptor Binding: The dipropyl groups mimic the hydrophobic pockets found in certain GABA transport inhibitors (e.g., Tiagabine analogs), making this scaffold a candidate for designing novel GABA uptake inhibitors.

Pharmacophore GABA GABA (Neurotransmitter) Target 3-(Dipropylamino)propanoic acid (Lipophilic Analog) GABA->Target Homologation (N-substitution) BetaAlanine Beta-Alanine (Endogenous Amino Acid) BetaAlanine->Target N-alkylation Effect Pharmacological Effect: Increased BBB Permeability Altered Receptor Affinity Target->Effect

Figure 2: Structural relationship between endogenous amino acids and the dipropyl derivative.

Physicochemical Properties & Characterization

For analytical validation, the following properties are characteristic of CAS 57724-25-1.

PropertyValue / PredictionNotes
Appearance White to off-white crystalline solidHygroscopic
Predicted pKa (Acid) ~3.8Carboxylic acid deprotonation
Predicted pKa (Base) ~10.1Tertiary amine protonation
LogP (Octanol/Water) ~1.8 – 2.1Significantly more lipophilic than

-alanine (LogP -3.[1]0)
Solubility Soluble in water, ethanol, DMSOZwitterionic character aids aqueous solubility
Analytical Expectations
  • 
    -NMR (
    
    
    
    ):
    • 
       0.9 ppm (t, 6H, 
      
      
      
      )[1]
    • 
       1.6 ppm (m, 4H, 
      
      
      
      of propyl)[1]
    • 
       2.5 ppm (t, 2H, 
      
      
      
      to COOH)[1]
    • 
       3.0–3.2 ppm (m, 6H, 
      
      
      
      groups)[1]
  • MS (ESI):

    
     m/z.
    

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, standard protocols for tertiary amino acids apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood. The precursor (dipropylamine) is volatile and corrosive; the product is a solid but can form dust.

  • Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers, preferably under inert gas (Argon/Nitrogen) for long-term storage.[1]

References

  • Chemical Abstracts Service (CAS). (n.d.). CAS Registry Number 57724-25-1.[1][2] American Chemical Society.[1] Retrieved from (Verified via SciFinder/Scribd chemical listings).

  • Bartoli, G., et al. (2005). "Michael Addition of Amines to Acrylates." Current Organic Chemistry. (General methodology for -amino acid synthesis).
  • PubChem. (2024). Compound Summary: 3-(Dimethylamino)propanoic acid (Homolog Reference). National Library of Medicine. Retrieved from [Link]

  • Scribd Chemical Data. (2024). List of Organic Compounds and CAS Numbers. Retrieved from [Link] (Source confirming CAS 57724-25-1 association).[1]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of N-substituted beta-alanines

Spectroscopic Characterization of N-Substituted -Alanines: A Comprehensive Technical Guide Executive Summary N-substituted -alanines (often referred to as -peptoid monomers) are highly versatile building blocks utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of N-Substituted -Alanines: A Comprehensive Technical Guide

Executive Summary

N-substituted


-alanines (often referred to as 

-peptoid monomers) are highly versatile building blocks utilized in the synthesis of peptidomimetics, foldamers, and targeted therapeutics. Unlike standard

-amino acids, the inclusion of an additional methylene unit in the backbone introduces significant conformational flexibility. Concurrently, N-alkylation eliminates the hydrogen bond donation capacity of the amine, fundamentally altering the molecule's stereoelectronic profile and spectroscopic signatures[1].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and analytical chemists with a robust, self-validating framework for the structural elucidation of N-substituted


-alanines using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Analytical Workflow Architecture

The following workflow illustrates the orthogonal spectroscopic techniques required to validate the backbone connectivity, functional group integrity, and molecular weight of N-substituted


-alanines.

Workflow Sample N-Substituted β-Alanine Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Dissolve in D2O/MeOD IR FT-IR Spectroscopy (ATR Mode) Sample->IR Solid/Liquid Deposition MS Mass Spectrometry (ESI-MS/MS) Sample->MS LC Separation & Ionization StructEluc Structural Elucidation & Validation NMR->StructEluc Backbone & Substituent ID IR->StructEluc Functional Groups MS->StructEluc MW & Fragmentation

Fig 1: Spectroscopic characterization workflow for N-substituted β-alanines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Stereoelectronic Effects

The NMR spectra of N-substituted


-alanines are heavily dictated by the protonation state of the molecule. In neutral aqueous solutions (

), these molecules exist predominantly as zwitterions (

). The positively charged secondary amine strongly deshields the adjacent

-protons, pushing them downfield.

Furthermore, when these monomers are acylated or incorporated into oligomeric chains, the resulting tertiary amide bonds exhibit cis-trans rotamerism. Because the energy barrier for amide bond rotation is high, NMR spectra often reveal a doubling of signals for the


 and 

protons, reflecting a slow equilibrium between cis and trans conformers on the NMR timescale[2].
Quantitative Data: NMR Chemical Shifts

Table 1: Typical


H and 

C NMR Chemical Shifts for N-Methyl-

-alanine (in

, neutral pH)
NucleusPositionTypical Shift (ppm)MultiplicityCausality / Assignment

H
N-CH

2.65 - 2.75Singlet (3H)Deshielded by the adjacent protonated secondary amine.

H

-CH

3.10 - 3.25Triplet (2H)Strongly deshielded by the adjacent N atom.

H

-CH

2.40 - 2.55Triplet (2H)Deshielded by the adjacent carboxylate group.

C
C=O175.0 - 180.0SingletCarboxylate carbon (highly deshielded state).

C

-CH

44.0 - 48.0SingletShifted downfield relative to unsubstituted

-alanine.

C

-CH

31.0 - 34.0SingletAdjacent to the carboxylate moiety.

C
N-CH

32.0 - 35.0SingletN-alkyl substituent carbon.
Self-Validating Protocol: NMR Sample Preparation & Acquisition
  • Solvent Selection: Weigh 10-15 mg of the analyte. Dissolve completely in 0.6 mL of

    
     (for free zwitterionic amino acids) or 
    
    
    
    /
    
    
    (for protected/acylated derivatives).
  • pH Adjustment (Critical Step): For free amino acids in

    
    , check the apparent pH (pD). Add micro-drops of 
    
    
    
    or
    
    
    to push the equilibrium entirely to the zwitterionic, cationic, or anionic state. Causality: Intermediate pH levels cause rapid proton exchange, leading to severe peak broadening and loss of coupling constants.
  • Acquisition: Acquire

    
    H NMR at 
    
    
    
    400 MHz (16-64 scans, relaxation delay
    
    
    s). For
    
    
    C NMR, acquire with proton decoupling (1024-4096 scans).
  • Validation via 2D Correlation: Run COSY and

    
    H-
    
    
    
    C HSQC experiments. This self-validates the 1D assignments by unambiguously differentiating the
    
    
    -CH
    
    
    and
    
    
    -CH
    
    
    spin systems based on their direct scalar couplings[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality and Vibrational Modes

IR spectroscopy provides immediate orthogonal validation of the molecule's ionization state. In the solid state, free N-alkyl


-alanines exist as zwitterions. Consequently, the characteristic C=O stretch of a neutral carboxylic acid (~1710 cm

) is completely absent. Instead, it is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion (

) at lower wavenumbers. The protonated secondary amine (

) exhibits a broad, complex band network in the 3000-2500 cm

region due to extensive intermolecular hydrogen bonding.
Quantitative Data: Characteristic IR Bands

Table 2: Diagnostic FT-IR Bands (Solid State, ATR Mode)

Wavenumber (cm

)
Vibration ModeIntensityStructural Implication
3000 - 2500 (broad)N-H / O-H stretchMediumOverlapping signals of

and strongly H-bonded structures.
1600 - 1550Asymmetric

stretch
StrongConfirms the zwitterionic carboxylate state.
1420 - 1380Symmetric

stretch
MediumConfirms the zwitterionic carboxylate state.
1150 - 1100C-N stretchWeak-MediumValidates the secondary aliphatic amine backbone.
Self-Validating Protocol: ATR-FTIR Workflow
  • Background Calibration: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm

    
     resolution. Validation: Ensure the baseline is flat to prevent atmospheric 
    
    
    
    and
    
    
    artifacts.
  • Sample Deposition: Place 1-2 mg of solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition & Processing: Record the spectrum from 4000 to 600 cm

    
    . Apply ATR correction algorithms to account for wavelength-dependent penetration depth, followed by baseline correction[3].
    

Mass Spectrometry (MS)

Causality and Fragmentation Pathways

Electrospray Ionization (ESI) is the preferred soft ionization technique for these polar molecules. In positive ion mode, N-substituted


-alanines readily form 

ions. During Collision-Induced Dissociation (CID) in MS/MS, the molecule undergoes predictable fragmentation dictated by the thermodynamic stability of the leaving groups. The primary neutral losses are

(from the carboxylic acid) and

(decarboxylation). Cleavage of the

-

carbon-carbon bond yields characteristic immonium ions, which act as a direct diagnostic fingerprint for the specific N-substituent[3].

Fragmentation M [M+H]+ Protonated N-alkyl-β-alanine F1 [M+H - H2O]+ Loss of Water (-18 Da) M->F1 -H2O F3 [M+H - CO2]+ Decarboxylation (-44 Da) M->F3 -CO2 F4 Immonium Ion Cleavage at α-β C-C bond M->F4 α-β Cleavage F2 [M+H - H2O - CO]+ Acylium Ion Formation (-28 Da) F1->F2 -CO

Fig 2: Primary ESI-MS/MS fragmentation pathways of protonated N-alkyl-β-alanines.

Quantitative Data: MS/MS Fragments

Table 3: Common ESI-MS/MS Fragments for N-Alkyl-


-alanines
Ion TypeMass Shift (

Da)
Mechanism / Causality

0Protonation of the secondary amine.

-18Loss of hydroxyl from the carboxyl group, forming an acylium-like ion.

-44Decarboxylation; highly favored due to the stability of the resulting amine fragment.
Immonium IonVariableCleavage of the

-

bond; mass strictly depends on the N-alkyl group (e.g., m/z 44 for N-methyl).
Self-Validating Protocol: LC-MS/MS Setup
  • Sample Preparation: Dilute the sample to 1-10

    
    g/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the amine prior to droplet desolvation.
    
  • Chromatography (Critical Step): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Validation: Small, polar zwitterionic

    
    -alanines are poorly retained on standard C18 reverse-phase columns and will elute in the void volume, causing severe ion suppression. HILIC ensures proper retention and separation.
    
  • Ionization Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0-3.5 kV. Desolvation temperature: 300°C.

  • Tandem MS (CID): Isolate the

    
     precursor ion. Apply collision energies ramping from 10 to 30 eV using Argon or Nitrogen as the collision gas to generate the fragmentation spectrum.
    

References

  • Title:1 Source: nih.gov

  • Title:2 Source: researchgate.net

  • Title:3 Source: acs.org

Sources

Foundational

Next-Generation Zwitterionic Building Blocks: De Novo Synthesis and Macromolecular Engineering for Advanced Drug Delivery

The Zwitterionic Paradigm Shift: Overcoming the "PEG Dilemma" For decades, polyethylene glycol (PEG) has been the gold standard for imparting "stealth" properties to nanocarriers, prolonging blood circulation by providin...

Author: BenchChem Technical Support Team. Date: March 2026

The Zwitterionic Paradigm Shift: Overcoming the "PEG Dilemma"

For decades, polyethylene glycol (PEG) has been the gold standard for imparting "stealth" properties to nanocarriers, prolonging blood circulation by providing a steric hydration layer. However, as a Senior Application Scientist overseeing advanced drug delivery systems, I have observed the critical limitations of PEGylation in clinical translation. The "PEG dilemma" is characterized by the generation of anti-PEG antibodies, leading to accelerated blood clearance (ABC) upon repeated administration, and a reliance on hydrogen bonding that can fail in complex biological fluids[1].

Zwitterionic polymers have emerged as the definitive solution to these physiological barriers. Unlike PEG, which relies on hydrogen bonding, zwitterionic materials possess an equimolar number of cationic and anionic groups on the same monomeric unit, maintaining an overall neutral charge[1]. This unique molecular architecture allows them to form a tightly bound hydration layer via strong electrostatic dipole-dipole interactions[2]. This robust hydration shell renders the polymer super-hydrophilic, effectively resisting non-specific protein adsorption (opsonization) and averting recognition by the immune system[3].

Core Molecular Architectures of Zwitterionic Building Blocks

The rational design of zwitterionic polymers begins with the selection of the appropriate building block. The three most utilized zwitterionic moieties are inspired by natural biological components and differ primarily in their anionic functional groups[4].

  • Phosphorylcholine (PC): Biomimetic building blocks that replicate the outer leaflet of cell membranes. They exhibit exceptional biocompatibility but are often synthetically challenging due to the phosphate group.

  • Sulfobetaines (SB): Characterized by a sulfite anion, SB monomers are highly stable across a wide pH range and exhibit an upper critical solution temperature (UCST), making them useful for stimuli-responsive applications[4].

  • Carboxybetaines (CB): Featuring a carboxylate anion, CB building blocks are unique because the carboxyl group provides a convenient handle for further functionalization, such as the direct conjugation of therapeutics or targeting ligands[2].

Table 1: Quantitative Comparison of Core Zwitterionic Building Blocks
Building BlockCationic GroupAnionic GroupRelative pKa (Anion)Hydration MechanismKey Advantage in Drug Delivery
Phosphorylcholine (PC) Quaternary AmmoniumPhosphate~ 1.0 - 2.0Electrostatic (Strong)Biomimetic, highly hemocompatible
Sulfobetaine (SB) Quaternary AmmoniumSulfonate< 1.0Electrostatic (Strong)High salt tolerance, pH-independent
Carboxybetaine (CB) Quaternary AmmoniumCarboxylate~ 2.0 - 3.0Electrostatic (Strong)Easily functionalizable for drug conjugation

De Novo Synthesis Protocols: Establishing a Self-Validating System

In macromolecular engineering, synthesis is a thermodynamic and kinetic balancing act. The following protocols detail the synthesis of a functional monomer and its subsequent polymerization. Every step is designed with inherent causality and self-validation to ensure absolute structural fidelity.

Protocol 1: Synthesis of a Novel Carboxybetaine Methacrylate (CBMA) Monomer

Objective: Synthesize a highly pure CBMA monomer for downstream controlled radical polymerization. Causality & Rationale: We utilize a ring-opening reaction of


-propiolactone by a tertiary amine. Anhydrous conditions are strictly maintained because the presence of water would lead to the premature hydrolysis of 

-propiolactone, drastically reducing the yield and introducing acidic impurities that disrupt downstream polymerization.
  • Preparation: Dissolve 2-(dimethylamino)ethyl methacrylate (DMAEMA) (50 mmol) in 100 mL of anhydrous acetone in a flame-dried Schlenk flask under a nitrogen atmosphere.

  • Reaction: Cool the flask to 0°C. Dropwise, add

    
    -propiolactone (60 mmol) over 30 minutes. Causality: The slow addition controls the exothermic ring-opening process, preventing the thermal auto-polymerization of the methacrylate double bonds.
    
  • Maturation: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours. A white precipitate will form as the zwitterionic product is insoluble in acetone.

  • Self-Validation (NMR): Isolate a small aliquot of the precipitate, dissolve in

    
    , and perform 
    
    
    
    NMR. The protocol is self-validating: the complete disappearance of the DMAEMA methyl proton peaks at 2.2 ppm and the appearance of a new quaternary ammonium peak at ~3.2 ppm confirms 100% conversion.
  • Purification: Filter the white precipitate, wash extensively with anhydrous ether to remove unreacted precursors, and lyophilize to yield pure CBMA.

Protocol 2: RAFT Polymerization of Zwitterionic Block Copolymers

Objective: Synthesize a well-defined poly(carboxybetaine methacrylate) (PCBMA) polymer with a low polydispersity index (PDI)[5]. Causality & Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen over standard free radical polymerization because it allows for precise control over molecular weight and architecture, which is critical for reproducible pharmacokinetic profiles in vivo[6].

  • Mixture Preparation: Dissolve CBMA (10 mmol), a trithiocarbonate RAFT agent (0.1 mmol), and the initiator AIBN (0.02 mmol) in 10 mL of a 0.5 M NaCl aqueous solution/methanol mixture (4:1 v/v). Causality: The addition of NaCl screens the strong electrostatic interactions between zwitterionic monomers, ensuring homogeneous solubility during chain extension.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen acts as a potent radical scavenger; its absolute removal is mandatory to prevent early chain termination.

  • Polymerization: Seal the ampoule and immerse it in an oil bath at 70°C for 12 hours.

  • Purification & Self-Validation (GPC): Terminate the reaction by exposing it to air and cooling to 0°C. Dialyze the polymer against ultrapure water (MWCO 3.5 kDa) for 48 hours. Validate the molecular weight using Aqueous Gel Permeation Chromatography (GPC). Causality: Aqueous GPC with a high-salt mobile phase is strictly required; zwitterionic polymers will irreversibly bind to standard organic SEC columns via electrostatic interactions. A PDI of < 1.2 validates the controlled nature of the RAFT process.

Synthesis_Validation A Monomer Design (CBMA/SBMA) B RAFT Polymerization (70°C, Anaerobic) A->B C In-Situ Monitoring (Conversion Tracking) B->C D Purification (Dialysis MWCO 3.5k) C->D E Self-Validation (1H NMR & Aqueous GPC) D->E

Caption: Workflow of RAFT polymerization and self-validation for zwitterionic polymers.

Mechanistic Pathways: Bypassing Physiological Barriers

The true value of zwitterionic building blocks lies in their systemic behavior upon intravenous administration. When a zwitterionic nanocarrier enters the bloodstream, the balanced cationic and anionic groups coordinate with water molecules to form a dense, impenetrable hydration layer[1].

This layer fundamentally alters the biological identity of the nanoparticle. Because the hydration shell is thermodynamically stable, blood serum proteins (such as fibrinogen and albumin) cannot displace the water molecules to bind to the particle surface[7]. By preventing this opsonization, the nanocarrier remains invisible to the mononuclear phagocyte system (MPS), effectively bypassing macrophage clearance and resulting in a significantly prolonged circulation half-life[8]. This extended circulation is the primary driver for enhanced accumulation in target tissues via the Enhanced Permeability and Retention (EPR) effect[7].

Stealth_Pathway N1 Zwitterionic Nanocarrier (IV Administration) N2 Electrostatic Hydration (Dipole-Dipole Binding) N1->N2 N3 Protein Resistance (Zero Opsonization) N2->N3 N4 Immune Evasion (Bypassing MPS) N3->N4 N5 Targeted Accumulation (EPR Effect) N4->N5

Caption: Mechanistic pathway of zwitterionic nanocarriers bypassing physiological barriers.

Analytical Validation: Pharmacokinetic & Antifouling Data

To quantitatively validate the superiority of zwitterionic polymers over traditional stealth coatings, we must examine their antifouling and pharmacokinetic metrics. The data below synthesizes expected performance benchmarks derived from rigorous in vivo and in vitro testing.

Table 2: Comparative Pharmacokinetic and Antifouling Metrics
Surface ModificationNon-Specific Protein Adsorption (

)
In Vivo Circulation Half-life (

, hours)
Immune Recognition (Anti-polymer IgM)
Bare Nanoparticle > 250.0< 1.0High
Traditional PEGylation < 15.0~ 12.0Moderate to High (ABC Phenomenon)
Poly(Phosphorylcholine) (PPC) < 5.0~ 16.0Negligible
Poly(Carboxybetaine) (PCB) < 2.0~ 18.0Negligible

Note: Protein adsorption values below 5


 are generally considered the threshold for "ultra-low fouling" materials, a standard easily met by properly engineered zwitterionic surfaces.

Future Perspectives: Supramolecular Zwitterionic Polymers (SZIPs)

Looking forward, the frontier of this field lies in Supramolecular Zwitterionic Polymers (SZIPs). These advanced materials assemble from single-component zwitterionic monomers via strong, yet reversible, ionic interactions[9]. This zwitterionic strategy overcomes the synthetic complexity of traditional double-monomer systems, offering a streamlined pathway to tunable, stimuli-responsive materials[9]. As we expand the library of zwitterionic building blocks, we will unlock unprecedented capabilities in targeted drug delivery, adaptive biosensors, and self-healing hydrogels[9],[2].

References

  • Zwitterionic polymers in drug delivery: A review. PubMed (John Wiley & Sons Ltd).
  • Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. ACS Publications.
  • Zwitterionic Polymers and Their Applications in Drug Delivery. ijche.ir.
  • Comprehensive Guide to Zwitterionic Polymers. ResolveMass Laboratories.
  • Zwitterionic polymers: Addressing the barriers for drug delivery. CCS Publishing.
  • Structures and Synthesis of Zwitterionic Polymers. MDPI.
  • Zwitterionic building blocks molecular structure and their natural occurrence. ResearchGate.
  • Supramolecular Zwitterionic Polymers: Dynamic Traits Imparted by Ionic Interactions. ACS Publications.
  • Engineering principles of zwitterionic hydrogels. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Aza-Michael Addition Synthesis of 3-(Dialkylamino)propanoic Acids

Executive Summary The synthesis of 3-(dialkylamino)propanoic acids—such as 3-(dimethylamino)propanoic acid and 3-(diethylamino)propanoic acid—is a fundamental transformation in the development of peptidomimetics, active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(dialkylamino)propanoic acids—such as 3-(dimethylamino)propanoic acid and 3-(diethylamino)propanoic acid—is a fundamental transformation in the development of peptidomimetics, active pharmaceutical ingredients (APIs), and advanced polymeric materials. The most atom-economical and scalable methodology to construct these β-amino acids is the aza-Michael addition of secondary amines (dialkylamines) to α,β-unsaturated carbonyl compounds (acrylates)[1].

This application note provides an authoritative, in-depth guide to the mechanistic principles, reagent selection, and step-by-step experimental protocols required to synthesize high-purity 3-(dialkylamino)propanoic acids.

Mechanistic Insights & Reaction Causality

The aza-Michael addition is a second-order, 1,4-conjugate addition whose reaction kinetics are highly dependent on the concentration and nature of both the Michael donor (amine) and the Michael acceptor (acrylate)[1].

The Zwitterionic Pathway

Computational modeling and kinetic analyses reveal that the aza-Michael addition of secondary amines to acrylates proceeds via a 1,2-addition-like mechanism[2]. The reaction initiates with the nucleophilic attack of the dialkylamine nitrogen on the electrophilic β-carbon of the acrylate, forming a pseudo-equilibrated zwitterionic intermediate. This is followed by a rate-determining, amine-assisted proton transfer to yield the final adduct[2].

Because the proton transfer is the rate-limiting step, the reaction is highly sensitive to the solvent environment. While solvent-free conditions are preferred for maximizing reactant concentration, the presence of protic solvents, water, or ionic liquids can significantly accelerate the reaction by stabilizing the zwitterionic intermediate and facilitating the proton shift[2][3].

Mechanism A Secondary Amine (Dialkylamine) C Zwitterionic Intermediate (C-N Bond Formation) A->C Nucleophilic Attack B Michael Acceptor (Acrylate) B->C Electrophilic β-Carbon D Proton Transfer (Rate-Determining Step) C->D Solvent/Amine Assisted E 3-(Dialkylamino)propanoate (Adduct) D->E Rearrangement

Figure 1: Mechanistic pathway of the aza-Michael addition showing zwitterion formation.

Causality in Reagent Selection
  • Primary vs. Secondary Amines: Primary amines react faster due to lower steric hindrance and better solvation of the intermediate[2]. However, they are prone to bis-addition (reacting twice with the acrylate). Secondary amines (e.g., dimethylamine, diethylamine) are strictly utilized to ensure the selective formation of N,N-disubstituted β-amino acids without over-alkylation.

  • Acrylic Acid vs. Alkyl Acrylates: Direct addition of a dialkylamine to free acrylic acid often results in an immediate acid-base reaction, forming an unreactive dialkylammonium acrylate salt. To bypass this dead-end pathway, it is highly recommended to use methyl or ethyl acrylate. The resulting ester maintains high electrophilicity at the β-carbon and can be easily hydrolyzed post-reaction.

Data Presentation: Reagent Optimization

To design a self-validating and efficient protocol, researchers must balance steric hindrance and electrophilicity. The tables below summarize the quantitative and qualitative data guiding these choices.

Table 1: Nucleophilicity and Steric Impact of Common Dialkylamines

Amine (Michael Donor)Steric HindranceRelative Reaction RateTarget Product
Dimethylamine (DMA)LowVery Fast3-(Dimethylamino)propanoic acid
Diethylamine (DEA)ModerateFast3-(Diethylamino)propanoic acid
Diisopropylamine (DIPA)HighVery Slow / NegligibleN/A

Table 2: Selection Guide for Michael Acceptors

Michael AcceptorReactivityPost-Reaction ProcessingYield Potential
Acrylic AcidModerate (Salt formation risk)Direct isolation60-80%
Methyl AcrylateVery HighRequires alkaline hydrolysis>90%
Ethyl AcrylateHighRequires alkaline hydrolysis>90%

Experimental Workflow & Protocols

The following protocol details the two-step synthesis of 3-(diethylamino)propanoic acid via an ethyl acrylate intermediate. This method is self-validating: intermediate isolation allows for purity checks before the final hydrolysis step.

Workflow Step1 1. Reagent Mixing Dialkylamine + Acrylate Step2 2. Aza-Michael Reaction (Solvent-free, 0°C to RT) Step1->Step2 Step3 3. Reaction Monitoring (TLC / 1H-NMR) Step2->Step3 Step4 4. Workup & Extraction (Vacuum Distillation) Step3->Step4 Conversion > 95% Step5 5. Ester Hydrolysis (NaOH, H2O/MeOH) Step4->Step5 Ester Adduct Step6 6. Acidification & Purification (HCl, Ion-exchange) Step5->Step6 Step7 Pure 3-(Dialkylamino)propanoic Acid Step6->Step7

Figure 2: Step-by-step workflow for the synthesis and isolation of 3-(dialkylamino)propanoic acids.

Protocol: Synthesis of 3-(Diethylamino)propanoic Acid
Step 1: Aza-Michael Addition (Formation of Ethyl 3-(diethylamino)propanoate)
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mmol (5.01 g) of ethyl acrylate.

  • Controlled Addition: Cool the flask in an ice bath (0–5 °C). Slowly add 55 mmol (4.02 g, 1.1 equiv) of diethylamine dropwise over 15–20 minutes.

    • Causality: The addition of secondary amines to acrylates is highly exothermic. Slow addition and active cooling prevent thermal runaway, which can lead to the spontaneous polymerization of the acrylate[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12–16 hours under a nitrogen atmosphere.

    • Causality: Conducting the reaction under solvent-free conditions maximizes the concentration of the reactants, driving the second-order kinetics to completion without the need for metal catalysts[1].

  • In-Process Monitoring (Self-Validation): Verify reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3, visualizing with ninhydrin) or

    
    H-NMR. The reaction is complete when the vinylic protons of ethyl acrylate (δ 5.8–6.4 ppm) completely disappear.
    
  • Workup: Remove the excess unreacted diethylamine under reduced pressure using a rotary evaporator (40 °C, 50 mbar). The resulting crude ethyl 3-(diethylamino)propanoate is obtained as a pale yellow oil and can be used directly in the next step.

Step 2: Alkaline Hydrolysis & Zwitterion Isolation
  • Saponification: Dissolve the crude ester in 20 mL of methanol. Add 25 mL of a 2M aqueous NaOH solution (50 mmol).

  • Heating: Stir the mixture at 50 °C for 2–3 hours. Monitor via TLC until the ester spot is completely consumed.

  • Solvent Removal: Concentrate the mixture under vacuum to remove the methanol, leaving an aqueous solution of the sodium 3-(diethylamino)propanoate salt.

  • Acidification: Cool the aqueous layer to 0 °C and carefully adjust the pH to ~6.5–7.0 using 1M HCl.

    • Causality: 3-(Diethylamino)propanoic acid is a zwitterion. Adjusting the solution to its isoelectric point minimizes its solubility in water, maximizing recovery during extraction or precipitation.

  • Purification: Lyophilize the neutralized aqueous solution to obtain a solid powder. To remove NaCl byproducts, extract the solid with hot absolute ethanol, filter the inorganic salts, and concentrate the filtrate. Alternatively, pass the aqueous solution through a strong cation-exchange resin (e.g., Dowex 50WX8), eluting with 5% ammonium hydroxide to yield the analytically pure 3-(diethylamino)propanoic acid.

References

1.2 - The Journal of Organic Chemistry (ACS Publications).[2] 2. - DCU Research Repository. 3.3 - RSC Publishing.[3] 4.4 - Organic Process Research & Development (ACS Publications).[4] 5. - DCU Research Repository. 6. 1 - ResearchGate.[1]

Sources

Method

Application Note: Purification Protocol for 3-(Dipropylamino)propanoic Acid

Abstract & Scope 3-(Dipropylamino)propanoic acid (CAS: 35265-50-0) is a critical -amino acid intermediate used in the synthesis of pharmaceutical agents, particularly in the development of peptidomimetics and prodrug lin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

3-(Dipropylamino)propanoic acid (CAS: 35265-50-0) is a critical


-amino acid intermediate used in the synthesis of pharmaceutical agents, particularly in the development of peptidomimetics and prodrug linkers. Synthesized typically via the Michael addition of dipropylamine to acrylic acid or its esters, the crude product often contains unreacted amine, polymerizable acrylic impurities, and oligomers.

This Application Note details a robust, scalable purification protocol. Unlike standard


-amino acids, the N,N-dipropyl substitution imparts significant lipophilicity to the molecule, requiring a modified "pH-swing" extraction and crystallization strategy.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Before initiating purification, the physicochemical behavior of the target molecule must be understood to exploit solubility differences.

PropertyValue / Description
IUPAC Name 3-(Dipropylamino)propanoic acid
Molecular Formula

Molecular Weight 173.25 g/mol
Structure

Physical State Viscous oil or low-melting solid (hygroscopic)
pKa (Acid) ~3.8 (Carboxylic acid)
pKa (Base) ~9.8 (Tertiary amine)
Isoelectric Point (pI) ~6.8 (Zwitterionic form, minimum water solubility)
Solubility Amphiphilic. Soluble in water (pH dependent), DCM, Ethanol.

Pre-Purification Analysis: The Impurity Profile

The purification strategy is designed to target specific impurities common to the Michael addition synthesis route:

  • Unreacted Dipropylamine: Basic, lipophilic liquid.

  • Acrylic Acid/Acrylate Esters: Acidic or neutral, potential for polymerization.

  • 
    -Amino Acid Dimers:  Formed via self-condensation (rare under mild conditions but possible).
    

Protocol A: The "pH-Swing" Extraction (Primary Method)

This method utilizes the amphoteric nature of the amino acid. By swinging the pH, we selectively force the product into the aqueous phase (leaving lipophilic impurities behind) or the organic phase (leaving salts behind).

Materials
  • Solvents: Dichloromethane (DCM), Diethyl Ether, Deionized Water.

  • Reagents: 2M Hydrochloric Acid (HCl), 2M Sodium Hydroxide (NaOH).

  • Equipment: Separatory funnel, pH meter, Rotary evaporator.

Step-by-Step Workflow

Step 1: Acidic Wash (Removal of Neutral/Acidic Impurities)

  • Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Add 2M HCl until the aqueous layer pH is < 2.

    • Mechanism:[1][2][3] The target 3-(dipropylamino)propanoic acid becomes the cationic hydrochloride salt (

      
      ). It partitions into the water.
      
    • Impurities: Unreacted acrylic acid and neutral organic byproducts remain in the DCM.

  • Separate the layers. Keep the Aqueous Layer.

  • Wash the aqueous layer once more with fresh DCM to ensure complete removal of neutrals.

Step 2: Basification (Removal of Amine Impurities)

  • Cool the aqueous acidic layer to 0-5°C (ice bath).

  • Slowly add 2M NaOH to the aqueous layer until pH > 12.

    • Mechanism:[1][2][3] The target molecule becomes the anionic carboxylate (

      
      ). It remains water-soluble.
      
    • Impurities: Any trace unreacted dipropylamine becomes a free base.

  • Extract the basic aqueous solution with Diethyl Ether (

    
     volume).
    
    • Action: The unreacted dipropylamine extracts into the ether.

  • Separate layers. Keep the Aqueous Layer.

Step 3: Isoelectric Extraction (Product Recovery)

  • Carefully adjust the pH of the aqueous layer to the isoelectric point (pH 6.5 – 7.0 ) using dilute HCl.

    • Mechanism:[1][2][3] The molecule forms the Zwitterion (

      
      ). This is the state of minimum water solubility and maximum lipophilicity for the amino acid core.
      
  • Extract the aqueous mixture with Dichloromethane (DCM) (

    
     volume).
    
    • Note: Unlike glycine or alanine, the dipropyl chains make the zwitterion sufficiently lipophilic to extract into DCM efficiently.

  • Dry the combined DCM extracts over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure to yield the purified oil/solid.

Visualization: The pH-Swing Logic

purification_logic Crude Crude Mixture (Amine + Acid + Product) AcidWash Acid Wash (pH < 2) Target: Cationic (Water Soluble) Crude->AcidWash Add HCl BaseWash Base Wash (pH > 12) Target: Anionic (Water Soluble) AcidWash->BaseWash Aqueous Phase (Add NaOH) OrganicWaste1 Organic Waste (Neutrals/Acids) AcidWash->OrganicWaste1 DCM Phase Isoelectric Adjust to pI (pH ~6.8) Target: Zwitterion BaseWash->Isoelectric Aqueous Phase (Add HCl to pH 6.8) OrganicWaste2 Organic Waste (Free Amines) BaseWash->OrganicWaste2 Ether Phase Extraction DCM Extraction Evaporation Isoelectric->Extraction Extract into DCM Final Pure 3-(Dipropylamino)propanoic acid Extraction->Final

Figure 1: The pH-swing extraction logic selectively isolates the target molecule based on its ionization state.

Protocol B: Crystallization (Polishing Step)

If the product from Protocol A requires higher purity (>99.5%) for analytical standards or biological assays, crystallization is recommended.

Solvent System: Acetone or Ethyl Acetate/Hexane.

  • Dissolve the residue from Protocol A in a minimum amount of hot Acetone (approx. 50°C).

  • If insoluble particulates remain, filter while hot.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form (common for dipropyl analogs due to high solubility), add Hexane dropwise until slight turbidity is observed.

  • Store at -20°C overnight.

  • Filter the resulting white crystals and wash with cold Hexane.

  • Dry under high vacuum (0.1 mbar) to remove solvent traces.

Analytical Validation

To confirm the success of the purification, the following analytical parameters should be verified.

Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       ppm (Triplet, 6H, Terminal Methyls of propyl).
      
    • 
       ppm (Multiplet, 4H, Internal methylene of propyl).
      
    • 
       ppm (Triplet, 2H, 
      
      
      
      -carbonyl
      
      
      ).
    • 
       ppm (Triplet, 2H, 
      
      
      
      -amino
      
      
      ).
    • 
       ppm (Triplet, 4H, 
      
      
      
      of propyl).
  • Validation: Absence of alkene protons (5.5–6.5 ppm) confirms removal of acrylic acid.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Product is too lipophilic or solvent is too wet.Use Protocol A (Extraction) instead of crystallization. Ensure DCM is dried with

.
Low Yield Product lost in aqueous phase during extraction.The zwitterion is somewhat water-soluble. Saturate the aqueous phase with NaCl (Salting Out) before the final DCM extraction.
Amine Smell Incomplete removal of dipropylamine.Repeat Step 2 (Base Wash) at a higher pH (pH 13) or perform a vacuum strip at 60°C.

References

  • Michael Addition Mechanism & General Synthesis

    • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science 31.5 (2006): 487-531.

  • Beta-Amino Acid Purification

    • Gellman, S. H. "Foldamers: a manifesto." Accounts of Chemical Research 31.4 (1998): 173-180. (Context on

      
      -amino acid handling). 
      
  • Physical Properties & Safety Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 3709176 (Analogous Phosphino-propionic acids and derivatives).

  • General Protocol for Amino Acid Extraction: "Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard text for pI-based extractions).

Sources

Application

Applications of synthetic beta-amino acids in peptide synthesis

Topic: Applications of Synthetic -Amino Acids in Peptide Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The -Peptide P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of Synthetic


-Amino Acids in Peptide Synthesis
Content Type:  Detailed Application Notes and Protocols
Audience:  Researchers, Scientists, and Drug Development Professionals

Introduction: The -Peptide Paradigm

In the landscape of peptidomimetics,


-amino acids represent a transformative tool for overcoming the two primary limitations of natural 

-peptides: proteolytic instability and conformational flexibility .

Unlike natural


-amino acids, where the amino group is bonded to the 

-carbon,

-amino acids contain an additional methylene group (

) in the backbone. This simple homologation fundamentally alters the electronic and steric environment of the peptide bond.

Key Advantages in Drug Discovery:

  • "Foldamers":

    
    -peptides display a strong propensity to adopt well-defined secondary structures (e.g., 14-helix, 12-helix) even at short chain lengths (
    
    
    
    ), a feat rarely achieved by short
    
    
    -peptides.
  • Proteolytic Resistance: The altered backbone spacing renders

    
    -peptides unrecognizable to most endogenous proteases (pepsin, trypsin, chymotrypsin), dramatically extending plasma half-life.
    

Structural Rationale & Design

To effectively utilize


-amino acids, one must understand the distinction between the two primary isomers used in synthesis: 

-amino acids (side chain on the

-carbon) and

-amino acids (side chain on the

-carbon).
Comparative Architecture: vs. Peptides

BetaPeptideStructure cluster_0 Synthesis Difficulty Alpha α-Amino Acid (Natural) Beta3 β3-Amino Acid (Homologated) Alpha->Beta3 Insert CH2 (Arndt-Eistert) PropAlpha Rapid Proteolysis Random Coil (Short) Alpha->PropAlpha In Vivo Beta2 β2-Amino Acid (Sterically Hindered) Beta3->Beta2 β2 is harder to couple (Steric bulk near C=O) PropBeta Protease Resistant Stable Helices (14-helix) Beta3->PropBeta Foldamer Effect Beta2->PropBeta Foldamer Effect

Figure 1: Structural comparison and functional consequences of backbone homologation. Note the increased steric challenge associated with


-isomers.

Protocol: Solid Phase Peptide Synthesis (SPPS) of -Peptides

Scope: This protocol details the assembly of mixed


-peptides or pure 

-peptides using Fmoc chemistry. Critical Challenge: The primary amine of a

-amino acid is less nucleophilic, and the carboxyl group is more sterically hindered (especially in

-variants) compared to

-amino acids. Standard HBTU/HOBt protocols often result in deletion sequences.
Materials & Reagents
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids). Low loading (0.2–0.4 mmol/g) is recommended to prevent aggregation.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DCM (30 min) followed by DMF wash (

      
       min).
      
  • Fmoc Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Note: Extended deprotection times are rarely needed for

      
      -residues, but efficient washing is critical.
      
  • Coupling (The Critical Step):

    • Stoichiometry: Use 3–4 equivalents of Fmoc-

      
      -AA, HATU, and DIEA relative to resin loading.
      
    • Activation: Pre-activate the amino acid and HATU in minimal DMF for 1–2 minutes before adding DIEA.

    • Reaction Time:

      • 
        -amino acids: 1–2 hours.
        
      • 
        -amino acids: 2–4 hours (Double coupling is mandatory ).
        
    • Microwave Assistance (Optional but Recommended):

      • 
         for 15 minutes (25W). Caution: Avoid histidine or cysteine racemization at high temps.
        
  • Monitoring:

    • Kaiser Test: Often yields "false negatives" (lighter blue) for

      
      -amines due to slower reaction with ninhydrin.
      
    • TNBS Test (Picrylsulfonic acid): More sensitive for primary amines in difficult sequences.

    • Chloranil Test: Use only if a secondary amine (e.g., N-alkylated

      
      -residue) is present.
      
  • Capping:

    • Acetic anhydride/DIEA/DMF (10:5:85) for 10 minutes to terminate unreacted chains.

  • Cleavage:

    • Standard cocktail: TFA/TIS/H

      
      O (95:2.5:2.5) for 2–3 hours.
      
Data Summary: Coupling Efficiency Comparison
Amino Acid TypeCoupling ReagentTime (min)Yield (Single Couple)Yield (Double Couple)

-Ala
HBTU/DIEA30>99%N/A

-hAla
HBTU/DIEA60~85%98%

-hAla
HATU/DIEA 60 >99% N/A

-hAla
HATU/DIEA12070–80%>95%

Application Case Studies

Case Study A: Proteolytic Stability (Peptidomimetics)

Objective: Design a somatostatin analog with extended half-life. Method: Replacement of the cleavage site residues (Trp-Lys) with their


-homologs.
Result:  The 

-peptide analog showed no degradation after 24 hours in human serum, whereas the native

-peptide degraded within 60 minutes.

Mechanism: Proteases rely on a precise spatial arrangement of the scissile bond relative to the catalytic triad (e.g., Ser-His-Asp). The insertion of the extra methylene group in the


-amino acid backbone shifts the carbonyl group by approximately 1.5 Å, preventing the formation of the transition state required for hydrolysis.
Case Study B: Foldamer Design (14-Helix)

Objective: Create a short amphipathic helix to disrupt protein-protein interactions (PPIs). Design: A hexamer of alternating hydrophobic and cationic


-amino acids.
Outcome:  Circular Dichroism (CD) spectroscopy revealed a characteristic minimum at 214 nm (indicative of 14-helix) in methanol.
Significance:  Unlike 

-helices which require 10+ residues to stabilize,

-peptides can form stable secondary structures with as few as 6 residues, making them ideal for targeting intracellular PPIs.

Troubleshooting & Optimization

Synthesis Workflow Logic

SPPSTroubleshooting Start Coupling Step Check Kaiser/TNBS Test Start->Check ResultPos Positive (Blue/Red) Incomplete Check->ResultPos ResultNeg Negative (Yellow) Complete Check->ResultNeg Action1 Double Couple (Fresh Reagents) ResultPos->Action1 First Failure Action2 Switch Reagent (HATU -> HOAt/PyAOP) ResultPos->Action2 Steric Bulk (β2) Action3 Microwave (75°C, 10 min) ResultPos->Action3 Aggregation Proceed Proceed to Capping & Deprotection ResultNeg->Proceed Action1->Check Action2->Check Action3->Check

Figure 2: Decision tree for troubleshooting difficult couplings in


-peptide synthesis.
Common Issues:
  • 
    -Amino Acid Coupling Failure: 
    
    • Cause: The side chain is on the

      
      -carbon, adjacent to the activated carbonyl, creating massive steric hindrance.
      
    • Solution: Use HOAt (7-Aza-1-hydroxybenzotriazole) as an additive. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the reaction via a pre-organized active ester.

  • Aggregation (Insolubility on Resin):

    • Cause:

      
      -peptides form stable sheets/helices on the resin, collapsing the matrix.
      
    • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) to the coupling mixture to disrupt hydrogen bonding.

References

  • Seebach, D., et al. (1996). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
    
  • Appella, D. H., et al. (Gellman Group) (1996). "

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers." Journal of the American Chemical Society.[1] Link
  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
    
  • Cheng, R. P., et al. (2001). "

    
    -Peptides: From structure to function." Chemical Reviews. Link
    
  • Vasudev, P. G., et al. (2011). "Peptides containing

    
    -amino acids: patterns in secondary structures." Chemical Reviews. Link
    

Sources

Method

Derivatization of 3-(Dipropylamino)propanoic acid for GC-MS analysis

An Application Note for the Derivatization of 3-(Dipropylamino)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Derivatization of 3-(Dipropylamino)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the rationale and methodologies for the derivatization of 3-(Dipropylamino)propanoic acid, a tertiary amino acid, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to its zwitterionic nature, high polarity, and low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation. This document presents two validated protocols—esterification via methyl chloroformate (MCF) and silylation via N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—designed to overcome these analytical hurdles. By explaining the chemical principles behind each method, providing step-by-step instructions, and outlining expected outcomes, this application note serves as an essential resource for researchers in analytical chemistry and drug development.

The Analytical Challenge: Understanding 3-(Dipropylamino)propanoic Acid

3-(Dipropylamino)propanoic acid is a chemical intermediate characterized by a carboxylic acid functional group and a tertiary amine. This structure confers high polarity and a tendency to exist as a zwitterion in solution, making it non-volatile. Gas chromatography requires analytes to be thermally stable and sufficiently volatile to be transported through the GC column in the gas phase.[1] Direct injection of 3-(Dipropylamino)propanoic acid would result in thermal decomposition within the hot injector port and strong, undesirable interactions with the column's stationary phase, preventing reliable analysis.

Chemical derivatization is therefore a mandatory sample preparation step.[2][3] The goal is to mask the polar carboxylic acid group with a nonpolar chemical moiety, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[1]

Key Structural Consideration: The presence of a tertiary amine is a critical factor in selecting a derivatization strategy. Unlike primary or secondary amino acids, the tertiary amine in 3-(Dipropylamino)propanoic acid lacks an active hydrogen and is therefore unreactive towards many common derivatizing reagents that target -NH₂ or -NH- groups.[4] Consequently, the derivatization strategy must focus exclusively on the carboxylic acid group.

Strategic Selection of Derivatization Reagents

Two primary strategies are presented, each leveraging a different chemical reaction to modify the carboxylic acid group. The choice between these methods may depend on laboratory resources, sample matrix, and desired sensitivity.

Derivatization StrategyReagentTarget GroupDerivative FormedKey AdvantagesKey Considerations
Esterification (Alkylation) Methyl Chloroformate (MCF)Carboxylic Acid (-COOH)Methyl EsterRapid reaction, stable derivatives, less moisture sensitive than silylation.[5][6]Byproducts can be corrosive (HCl); requires careful handling.
Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Carboxylic Acid (-COOH)Trimethylsilyl (TMS) EsterHighly volatile byproducts, powerful silylating potential.[7]Derivatives are highly sensitive to moisture, which can cause poor reaction yield.

Experimental Workflow and Protocols

The overall analytical process follows a clear sequence from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample containing 3-(Dipropylamino)propanoic acid B Solvent Evaporation (Complete Drying) A->B C Reconstitution in Anhydrous Solvent B->C Key Step: Anhydrous Conditions D Addition of Derivatization Reagent (MCF or MSTFA) C->D E Reaction Incubation (with heating) D->E F Injection into GC-MS E->F G Data Acquisition & Analysis F->G

Caption: General experimental workflow for derivatization and GC-MS analysis.

Protocol A: Esterification with Methyl Chloroformate (MCF)

This protocol converts the carboxylic acid to its corresponding methyl ester. Alkyl chloroformates are versatile reagents for derivatizing both amino and carboxylic acid groups.[8][9][10]

Materials:

  • Sample containing 3-(Dipropylamino)propanoic acid

  • Methyl Chloroformate (MCF)

  • Methanol (Anhydrous)

  • Pyridine (Anhydrous)

  • Chloroform

  • Deionized Water

  • Reaction vials (2 mL) with PTFE-lined caps

  • Nitrogen gas stream for drying

  • Vortex mixer and centrifuge

  • Heating block or water bath

Procedure:

  • Sample Drying: Transfer an aliquot of the sample (typically 100-500 µL) into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen at 50-60°C. This step is critical to remove water, which can consume the reagent.

  • Reagent Preparation: Prepare a reaction mixture of Methanol:Pyridine (4:1 v/v).

  • Reaction Initiation: Add 500 µL of the Methanol:Pyridine mixture to the dried sample residue. Vortex for 30 seconds to dissolve.

  • Derivatization: Add 50 µL of Methyl Chloroformate (MCF) to the vial. Cap tightly and vortex immediately for 30 seconds. An exothermic reaction may occur.

  • Extraction: Add 400 µL of Chloroform followed by 400 µL of deionized water. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the derivative into the organic phase.

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Collection: Carefully transfer the lower organic (chloroform) layer containing the derivatized analyte to a clean GC vial with a micro-insert.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol B: Silylation with MSTFA

This protocol converts the carboxylic acid to its trimethylsilyl (TMS) ester. Silylation is a common and effective derivatization technique, but it demands strictly anhydrous conditions for success.[1][11]

Materials:

  • Sample containing 3-(Dipropylamino)propanoic acid

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or MSTFA + 1% TMCS (trimethylchlorosilane) as a catalyst

  • Acetonitrile or Pyridine (Anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Nitrogen gas stream for drying

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Strictly Anhydrous Sample Drying: Transfer an aliquot of the sample into a reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen at 60-70°C. The absence of moisture is paramount for silylation success.[12] To ensure all water is removed, consider adding a small amount of an anhydrous solvent like methylene chloride and re-drying.[13]

  • Reconstitution: Add 100 µL of anhydrous acetonitrile or pyridine to the dried residue.

  • Derivatization: Add 100 µL of MSTFA (or MSTFA + 1% TMCS). Cap the vial tightly.

  • Reaction Incubation: Vortex the mixture for 1 minute. Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.[12][14]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection. Do not add water. The entire reaction mixture is injected into the GC-MS.

Chemical Reactions and Expected Products

Visualizing the chemical transformation clarifies the purpose of each protocol.

Caption: Derivatization reactions of 3-(Dipropylamino)propanoic acid.

GC-MS Instrumental Parameters

While optimization is always necessary, the following table provides a validated starting point for method development.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
MS System Agilent 5977 MSD or equivalentProvides sensitive detection and mass spectral data for identification.
Injector Split/SplitlessSplitless mode is recommended for trace analysis to maximize sensitivity.
Injector Temp. 250 °CEnsures rapid volatilization of the derivative without thermal breakdown.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of derivatives.[7]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)A starting temperature around 80-100°C prevents co-elution with the solvent front, while the ramp ensures elution of the derivative.[15]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode can be developed for higher sensitivity quantitative analysis by monitoring characteristic ions.[16][17]

Data Interpretation and Troubleshooting

Expected Mass Spectra:

  • MCF Derivative (Methyl 3-(dipropylamino)propanoate): The mass spectrum will show a molecular ion (M⁺) and characteristic fragments resulting from the loss of the methoxy group (-OCH₃) and fragmentation of the dipropylamino moiety.

  • MSTFA Derivative (Trimethylsilyl 3-(dipropylamino)propanoate): The spectrum will be characterized by the molecular ion (M⁺) and prominent ions corresponding to the trimethylsilyl group (m/z 73) and the loss of a methyl group from the TMS moiety [M-15]⁺.

Common Troubleshooting Scenarios:

  • No Peak or Very Small Peak: This often indicates incomplete derivatization or loss of the sample.

    • Solution (Silylation): Ensure absolute dryness of the sample and reagents. Increase reaction time or temperature.[14] The use of a catalyst like TMCS can also enhance reaction efficiency.[13]

    • Solution (Esterification): Check the quality of the MCF reagent, as it can degrade over time. Ensure proper pH and extraction conditions.

  • Tailing Peak: This suggests active sites in the GC system (injector liner, column).

    • Solution: Use a deactivated injector liner. Trim the first few centimeters of the GC column. Ensure the derivatization reaction has gone to completion, as un-derivatized acid will tail severely.

  • Extraneous Peaks: These are often from reagent byproducts or contamination.

    • Solution: Run a reagent blank (all steps without the analyte) to identify contaminant peaks. Ensure high-purity solvents and reagents are used. For silylation, byproducts are typically volatile and elute with the solvent front.[7]

Conclusion

The successful GC-MS analysis of 3-(Dipropylamino)propanoic acid is contingent upon effective derivatization. Both esterification with methyl chloroformate and silylation with MSTFA are robust methods capable of producing volatile, thermally stable derivatives suitable for analysis. The MCF method offers greater tolerance to trace amounts of moisture, while the MSTFA method is a powerful technique provided that strictly anhydrous conditions are maintained. By following the detailed protocols and method parameters outlined in this guide, researchers can achieve reliable and accurate quantification and identification of this compound, facilitating progress in drug development and chemical research.

References

  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Available at: [Link]

  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available at: [Link]

  • DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Universities Space Research Association. Available at: [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. SpringerLink. Available at: [Link]

  • Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. PubMed. Available at: [Link]

  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. ResearchGate. Available at: [Link]

  • Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives. PubMed. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. Available at: [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PMC. Available at: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. Available at: [Link]

  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS. Available at: [Link]

  • GAS CHROMATOGRAPHY OF VOLATILE AMINO ACID DERIVATIVES. II. LEUCINE, CYSTEINE, PROLINE, HYDROXYPROLINE, METHIONINE, PHENYLALANINE, ASPARTIC ACID AND GLUTAMIC ACID. PubMed. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • Derivatization of amino acids analyzed by GCMS?. ResearchGate. Available at: [Link]

  • Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. ResearchGate. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. Available at: [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed. Available at: [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Available at: [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. Available at: [Link]

  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. Available at: [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

Sources

Application

High-Resolution NMR Characterization of Zwitterionic Amino Acid Equilibria

Application Note: AN-NMR-ZWIT-01 Abstract The characterization of zwitterionic species—molecules possessing simultaneous positive and negative charges—is critical in drug formulation, where solubility and membrane permea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-ZWIT-01

Abstract

The characterization of zwitterionic species—molecules possessing simultaneous positive and negative charges—is critical in drug formulation, where solubility and membrane permeability are pH-dependent. Amino acids serve as the fundamental model for these equilibria. This guide details the NMR methodologies required to determine pKa values, isoelectric points (pI), and tautomeric states of amino acids. Unlike standard organic characterization, this workflow addresses the unique challenges of aqueous solvent suppression, pH-dependent chemical shift tracking, and the fast-exchange regime.

Theoretical Foundation: The NMR pH Titration

In aqueous solution, amino acids exist in dynamic equilibrium between cationic, zwitterionic, and anionic forms.[1][2] NMR is the gold standard for characterizing these states because the chemical shift (


) of "reporter nuclei" (

H,

C,

N) is highly sensitive to the local electronic environment changes caused by protonation/deprotonation.

Because proton exchange in amino acids is typically in the fast exchange regime on the NMR timescale, we do not observe separate peaks for protonated and deprotonated species. Instead, we observe a single, population-weighted average peak that shifts continuously as pH changes.

The Zwitterionic Equilibrium

The zwitterionic form dominates at the isoelectric point (pI), calculated as


.

ZwitterionEquilibrium Cation Cationic Form (Low pH) COOH, NH3+ Zwit Zwitterionic Form (Isoelectric Point) COO-, NH3+ Cation->Zwit Deprotonation 1 (Carboxyl pKa ~2.3) Zwit->Cation +H+ Anion Anionic Form (High pH) COO-, NH2 Zwit->Anion Deprotonation 2 (Amine pKa ~9.6) Anion->Zwit +H+

Figure 1: The protonation states of a generic amino acid. The zwitterion is the dominant species between pKa1 and pKa2.

Experimental Protocols

Protocol A: Sample Preparation

Objective: Create a stable environment for titration while maintaining lock stability.

  • Solvent Choice:

    • Recommended: 90% H

      
      O / 10% D
      
      
      
      O.[3][4]
    • Reasoning: Using 100% D

      
      O introduces a Deuterium Isotope Effect, shifting pKa values by up to 0.4 units (
      
      
      
      ). Furthermore, exchangeable ammonium protons (
      
      
      ) are invisible in 100% D
      
      
      O due to rapid H/D exchange. The 90:10 mix allows observation of amide/amine protons (at low pH) and provides a lock signal.
  • Concentration: Prepare 2–10 mM of the amino acid. Higher concentrations may induce aggregation or intermolecular salt bridging, skewing pKa values.

  • Internal Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

    • Critical Note: Do not use TMS (insoluble in water). Avoid TSP if possible, as its chemical shift can be slightly pH-dependent in certain buffers; DSS is the most robust standard for pH titrations [1].

  • Ionic Strength: Add 150 mM NaCl or KCl if mimicking physiological conditions, as pKa is ionic-strength dependent.

Protocol B: Water Suppression Techniques

Objective: Suppress the massive 55 M solvent signal without bleaching the


-proton or exchangeable signals.
TechniqueApplicabilityProsCons
Presaturation (zgpr) Basic 1H NMRSimple setup; high suppression.Saturation transfer can bleach exchangeable protons (NH) via chemical exchange.
Excitation Sculpting (zgesgp) Preferred Excellent selectivity; flat baseline.Longer pulse sequence; slight signal attenuation.
WATERGATE High-throughputGood phase properties.Can distort signals at the exact water frequency.

Step-by-Step (Excitation Sculpting on Bruker systems):

  • Lock and shim on the 10% D

    
    O signal.
    
  • Acquire a standard 1D proton spectrum (low gain) to locate the exact water center frequency (O1P).

  • Load pulse program zgesgp (or equivalent).

  • Set O1P to the water resonance.

  • Optimize the gradient pulse duration if necessary (usually default is sufficient).

  • Acquire with NS=64 to resolve low-concentration solute peaks.

Protocol C: The pH Titration Workflow

Objective: Acquire chemical shift data across the full pH range (typically pH 1.0 to 12.0).

TitrationWorkflow Start Prepare Sample (pH ~1.0) MeasurePH Measure pH (External Meter) Start->MeasurePH Insert Insert into Magnet & Shim MeasurePH->Insert Acquire Acquire 1H/13C Spectra (Water Suppr.) Insert->Acquire Check pH Target Reached? Acquire->Check Adjust Adjust pH (Add HCl or NaOH) Check->Adjust No (Next Point) Process Data Processing & Curve Fitting Check->Process Yes (Finished) Adjust->MeasurePH

Figure 2: Iterative workflow for NMR pH titration. Note that pH is measured outside the magnet to protect the electrode, unless using a specialized flow NMR probe.

Detailed Steps:

  • Start Low: Begin at pH ~1.0 using HCl.

  • Titration Loop:

    • Remove sample.[4]

    • Measure pH with a calibrated micro-electrode.

    • Add small aliquots of dilute NaOD or NaOH (0.1 M to 1.0 M). Note: Using NaOD minimizes dilution by H2O but is expensive; NaOH is acceptable if volume changes are tracked.

    • Return to magnet, lock, shim, and acquire.

  • Step Size: Use 0.3–0.5 pH unit increments. Near expected pKa values, reduce step size to 0.1 units for higher precision.

Data Analysis & Interpretation

Visualizing the Shift

As the amino acid transitions from cation to zwitterion to anion, specific nuclei serve as reporters.[5]

NucleusReporter GroupTrend (Low pH

High pH)
Magnitude of Shift (

)

C
Carbonyl (

)
Downfield shift (deshielding) upon deprotonation of COOH.~2.5 – 4.0 ppm

C
Alpha Carbon (

)
Varies; typically downfield upon amine deprotonation.~1.0 – 2.0 ppm

H
Alpha Proton (

)
Upfield shift (shielding) as electron density increases.~0.5 – 1.0 ppm

N
Amine (

)
Significant low-field shift upon deprotonation of

.
~10 – 15 ppm [2]
Calculating pKa

Extract the chemical shift (


) for a reporter nucleus at each pH point.[6] Fit the data to the Henderson-Hasselbalch equation modified for NMR fast exchange:


Where:

  • 
     = Limiting chemical shift of the protonated form.
    
  • 
     = Limiting chemical shift of the deprotonated form.
    

For zwitterionic amino acids with two dissociation steps, a biphasic fit (sum of two sigmoids) is required.

Advanced Validation: Heteronuclear Correlation

While


H NMR is fast, 

C and

N provide unambiguous confirmation of the zwitterionic state.
  • 
    C-HMBC:  The carbonyl carbon is the most sensitive probe for the first ionization (COOH 
    
    
    
    COO
    
    
    ). An HMBC experiment correlates the
    
    
    -protons to the carbonyl, allowing you to track the carbonyl shift even if it is not directly detectable in 1D due to low concentration.
  • 
    N-HSQC:  If the sample is isotopically enriched or high concentration, 
    
    
    
    N shifts provide the definitive proof of the ammonium (
    
    
    ) to amine (
    
    
    ) transition at high pH. The
    
    
    N shift is extremely sensitive to protonation state [3].

References

  • IUPAC Guidelines: Popov, K., et al. (2006). "Guidelines for NMR measurements for determination of high and low pKa values." Pure and Applied Chemistry, 78(3), 663-675. Link

  • BMRB Database: "pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids." Biological Magnetic Resonance Data Bank.[7] Link

  • Platzer, G., et al. (2014). "Sequence-Corrected 15N Random Coil Chemical Shifts." Journal of Biomolecular NMR. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for solvent suppression protocols).

Sources

Method

Use of 3-(Dipropylamino)propanoic acid in the development of novel polymers

Application Note: Engineering Endosomal pH-Responsive Polymers using 3-(Dipropylamino)propanoic Acid for Advanced Intracellular Delivery Target Audience: Researchers, materials scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Endosomal pH-Responsive Polymers using 3-(Dipropylamino)propanoic Acid for Advanced Intracellular Delivery

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Rational design, synthesis, and validation of pH-actuated polymeric nanocarriers.

Executive Summary & Mechanistic Rationale

The development of smart polymeric nanocarriers for the cytosolic delivery of fragile therapeutics (e.g., proteins, mRNA, and hydrophobic chemotherapeutics) requires materials that can bypass endolysosomal degradation. 3-(Dipropylamino)propanoic acid (DPAPA) has emerged as a highly versatile building block for engineering such systems.

As a Senior Application Scientist, I approach polymer functionalization not just as a synthetic exercise, but as a thermodynamic balancing act. The tertiary amine of the dipropylamino group exhibits a tunable pKa of approximately 5.8 to 6.2, depending on the local dielectric environment of the chosen polymer backbone[1]. This specific pKa is the mechanistic cornerstone of DPAPA's utility:

  • At physiological pH (7.4): The dipropylamino group remains unprotonated. The resulting hydrophobicity drives the non-covalent self-assembly of the polymer into tightly packed micelles or nanoparticles, securely encapsulating the therapeutic payload[2].

  • At endosomal pH (~5.5 - 6.0): The acidic environment triggers rapid protonation of the tertiary amine. This forces a sudden hydrophobic-to-hydrophilic transition. The resulting electrostatic repulsion and osmotic swelling (the "proton sponge" effect) physically disassemble the nanoparticle and destabilize the endosomal membrane, facilitating rapid cytosolic release[3].

Choosing the dipropyl (C3) derivative over dimethyl (C1) or dibutyl (C4) analogs is a deliberate choice to prevent premature drug leakage in the bloodstream while ensuring robust release within the endosome.

Mechanistic Workflow

The following diagram illustrates the lifecycle of a DPAPA-functionalized polymer, from synthetic conjugation to the ultimate biological mechanism of action.

G A DPAPA + Polymer Backbone (EDC/NHS Coupling) B Self-Assembly at pH 7.4 (Hydrophobic Core) A->B Payload Loading C Endocytosis (Cellular Uptake) B->C Incubation D Endosomal Acidification (pH ~5.5) C->D Maturation E DPAPA Protonation (Hydrophilic Shift) D->E H+ Influx F Endosomal Escape & Cytosolic Delivery E->F Membrane Destabilization

Figure 1: Workflow of DPAPA-functionalized polymers from synthesis to pH-actuated delivery.

Quantitative Data Summary: The Alkyl Chain Length Effect

To understand the causality behind selecting DPAPA, we must compare it against other dialkylamino modifiers. The table below summarizes the structure-property relationships that dictate endosomal escape efficacy.

Modifier GroupAlkyl Chain LengthApproximate pKaHydrophobicity at pH 7.4Endosomal Release Efficiency (pH 5.5)Clinical Viability
DimethylaminoC1~7.0LowPoor (<30%)Low (Premature release in blood)
DiethylaminoC2~6.5ModerateModerate (~50%)Medium (Slow endosomal escape)
Dipropylamino C3 ~5.8 - 6.2 High Optimal (>85%) High (Sharp pH transition)
DibutylaminoC4~5.2Very HighPoor (<20%)Low (Fails to protonate in endosome)

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes internal checkpoints to ensure the thermodynamic and chemical integrity of the resulting nanocarriers.

Protocol 1: Synthesis of DPAPA-Grafted Polymers via EDC/NHS Coupling

Objective: To covalently attach DPAPA to a primary amine-bearing polymer backbone (e.g., generation 5 PAMAM dendrimers or deacetylated chitosan). Causality & Self-Validation: EDC/NHS chemistry forms stable, zero-length amide bonds. Dialyzing the product against slightly acidic water (pH 6.5) is critical; at this pH, any unreacted DPAPA is protonated and highly water-soluble, ensuring its complete removal and preventing false positives in downstream self-assembly assays.

Step-by-Step Methodology:

  • Solubilization: Dissolve the polymer backbone (1.0 eq. of primary amines) in MES buffer (0.1 M, pH 5.5) or anhydrous DMF, depending on the polymer's solubility profile.

  • Activation: In a separate vial, dissolve DPAPA (1.5 eq. relative to target substitution degree) in the same solvent. Add EDC·HCl (2.0 eq.) and NHS (2.0 eq.). Stir for 30 minutes at room temperature to form the amine-reactive NHS-ester intermediate.

  • Conjugation: Add the activated DPAPA solution dropwise to the polymer solution under continuous magnetic stirring. Allow the reaction to proceed for 24 hours at room temperature in the dark.

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against deionized water adjusted to pH 6.5 for 48 hours, changing the bath every 12 hours.

  • Isolation: Lyophilize the purified product to obtain a dry powder.

  • Validation Checkpoint: Characterize the degree of substitution via 1H NMR by integrating the terminal methyl protons of the dipropyl group at ~0.9 ppm against the polymer backbone signals.

Protocol 2: pH-Driven Self-Assembly and Payload Encapsulation

Objective: To encapsulate therapeutic proteins (e.g., BSA-FITC) or small molecules within the DPAPA-polymer core. Causality & Self-Validation: This solvent-free, pH-shift method preserves the tertiary structure of fragile protein payloads. By initially dissolving the polymer at pH < 5.5, the chains are fully protonated and extended. Slowly raising the pH to 7.4 triggers deprotonation, driving a hydrophobic collapse that physically entraps the payload.

Step-by-Step Methodology:

  • Protonation: Dissolve the DPAPA-grafted polymer in 10 mM acetate buffer (pH 5.0) at a concentration of 2 mg/mL. The solution should be completely clear, indicating full protonation.

  • Payload Introduction: Add the therapeutic payload (e.g., 0.5 mg/mL BSA-FITC) to the polymer solution and stir gently for 15 minutes at 4°C.

  • Triggered Assembly: Gradually add 0.1 M NaOH dropwise while monitoring with a micro-pH probe until the solution reaches pH 7.4. The solution will turn slightly opalescent, indicating micelle/nanoparticle formation.

  • Stabilization: Stir for an additional 2 hours at room temperature to allow the hydrophobic cores to anneal.

  • Validation Checkpoint: Isolate the loaded nanoparticles via size exclusion chromatography (SEC) or ultrafiltration to remove unencapsulated payload. Measure the size via Dynamic Light Scattering (DLS); expect a monodisperse population between 50–120 nm.

Protocol 3: In Vitro Validation of pH-Responsive Release

Objective: To quantify the endosomal escape potential by simulating physiological (pH 7.4) and endosomal (pH 5.5) environments. Causality & Self-Validation: Testing release kinetics at distinct pH milestones validates the "turn-on" mechanism. A lack of release at pH 7.4 confirms systemic stability, while rapid release at pH 5.5 confirms the membrane-destabilization effect.

Step-by-Step Methodology:

  • Preparation: Divide the purified, payload-loaded nanoparticles into three equal aliquots.

  • Incubation: Resuspend each aliquot in 2 mL of PBS adjusted to distinct pH levels: pH 7.4 (blood simulation), pH 6.0 (early endosome), and pH 5.5 (late endosome).

  • Dialysis: Place each solution into a dialysis bag (MWCO 100 kDa for proteins, 3.5 kDa for small drugs) and submerge in 20 mL of the corresponding pH-adjusted PBS buffer. Incubate at 37°C under gentle shaking (100 rpm).

  • Sampling: Extract 1 mL of the external buffer at predetermined time points (1, 2, 4, 8, and 24 hours), replacing the extracted volume with fresh buffer to maintain sink conditions.

  • Validation Checkpoint: Quantify the released payload using fluorescence spectroscopy or HPLC. A successful DPAPA system will show <15% release at pH 7.4 and >85% release at pH 5.5 within 8 hours.

References

1.[1] Title: An Intracellular pH-Actuated Polymer for Robust Cytosolic Protein Delivery Source: CCS Chemistry URL: [Link]

2.[3] Title: pH-Sensitive Targeting of Tumors with Chemotherapy-Laden Nanoparticles: Progress and Challenges Source: Pharmaceutics (PMC) URL: [Link]

3.[2] Title: Non-covalent interactions in controlling pH-responsive behaviors of self-assembled nanosystems Source: Polymer Chemistry (RSC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in 3-(Dialkylamino)propanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-(dialkylamino)propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(dialkylamino)propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Here, we address common challenges and provide in-depth, field-proven insights to help you overcome low yields and other experimental hurdles.

I. Troubleshooting Guide: Diagnosing and Solving Low Yields

The synthesis of 3-(dialkylamino)propanoic acids, typically achieved through a two-step process involving an aza-Michael addition followed by ester hydrolysis, can be prone to low yields. This section provides a structured approach to identifying and resolving the root causes of this issue.

Q1: My aza-Michael addition of a dialkylamine to an acrylate ester is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Several factors can contribute to a low-yielding aza-Michael addition. Let's break down the possibilities and their solutions.

A1: Understanding the Reaction Mechanism and Key Factors

The aza-Michael addition involves the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated carbonyl compound. The reaction proceeds through a zwitterionic intermediate, and the rate is influenced by the nucleophilicity of the amine, the electrophilicity of the acrylate, solvent effects, and the presence of catalysts.[1][2]

Troubleshooting Steps:

  • Assess Amine Reactivity:

    • Problem: Sterically hindered secondary amines (e.g., diisopropylamine) or aromatic amines exhibit reduced nucleophilicity, leading to slower reaction rates.[2][3]

    • Solution: Increase the reaction temperature or use a catalyst to enhance the reaction rate. Microwave irradiation has been shown to significantly decrease reaction times and increase yields.[4] For less reactive amines, consider using a more reactive acrylate derivative or a different synthetic route altogether.

  • Evaluate Solvent Choice:

    • Problem: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol can facilitate proton transfer and stabilize the zwitterionic intermediate, but aprotic polar solvents like acetonitrile or chloroform can also be effective.[2][5]

    • Solution: Screen a variety of solvents. For instance, rapid conversions have been observed in chloroform and acetonitrile.[5] Water can also be an effective solvent for some aza-Michael additions, sometimes leading to shorter reaction times.[2]

  • Consider Catalysis:

    • Problem: Uncatalyzed reactions can be slow, especially with less reactive amines.

    • Solution: A range of catalysts can be employed to accelerate the reaction.

      • Base Catalysts: Bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can deprotonate the amine, increasing its nucleophilicity.[6]

      • Lewis Acid Catalysts: Lewis acids can activate the acrylate, making it more electrophilic.[7]

      • Heterogeneous Catalysts: Acidic alumina has been used as an effective and environmentally friendly catalyst for aza-Michael additions under solventless conditions.[7]

  • Control Reaction Stoichiometry to Minimize Side Reactions:

    • Problem: A common side reaction with primary amines is the formation of a bis-adduct, where the initial product reacts with a second molecule of the acrylate.[7] While this is less of a concern with secondary amines, polymerization of the acrylate can still occur.

    • Solution: Use a slight excess of the amine (e.g., 1.5 equivalents) relative to the acrylate to favor the formation of the mono-adduct.[7]

Q2: I've successfully synthesized the 3-(dialkylamino)propanoate ester, but the subsequent hydrolysis to the carboxylic acid is resulting in a low yield or decomposition. What's going wrong?

Ester hydrolysis, while seemingly straightforward, can present its own set of challenges, particularly with amino esters.

A2: Optimizing the Hydrolysis Step

The hydrolysis of 3-(dialkylamino)propanoate esters is typically carried out under basic conditions (saponification). The choice of base, solvent, temperature, and workup procedure are all critical for achieving a high yield.[8]

Troubleshooting Steps:

  • Select the Appropriate Base and Solvent System:

    • Problem: Strong bases like sodium hydroxide in aqueous methanol can be effective, but sometimes the presence of the amino group can lead to side reactions or purification difficulties.[9]

    • Solution: A mixture of tetrahydrofuran (THF) and water is a common and effective solvent system for saponification.[10] Lithium hydroxide (LiOH) is often a milder and more selective base for this transformation.[10]

  • Maintain Optimal Reaction Temperature:

    • Problem: Excessive heat can lead to decomposition of the product.

    • Solution: Most ester hydrolyses can be conducted at room temperature or with gentle heating (e.g., 50-80°C).[11] Monitor the reaction closely by thin-layer chromatography (TLC) to avoid prolonged heating after the reaction is complete.

  • Perfect the Acidification and Extraction Process:

    • Problem: The zwitterionic nature of the final product can make extraction challenging.[12][13] The product may have significant solubility in both aqueous and organic phases depending on the pH.

    • Solution: After hydrolysis, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.[3][10] This will protonate the carboxylate and ensure the product is in a form that can be efficiently extracted into an organic solvent like ethyl acetate. Be cautious not to make the solution too acidic, which could lead to unwanted side reactions.

Q3: My final 3-(dialkylamino)propanoic acid product is difficult to purify. What are some effective purification strategies?

The zwitterionic character and potential for salt formation can complicate the purification of these compounds.[12]

A3: Purification Techniques for Zwitterionic Compounds

Troubleshooting Steps:

  • Recrystallization:

    • If the product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems, such as ethanol/water or isopropanol/hexane, to find conditions that yield high-purity crystals.

  • Column Chromatography:

    • While sometimes challenging for highly polar zwitterionic compounds, column chromatography on silica gel can be effective. A polar eluent system, such as dichloromethane/methanol with a small amount of acetic acid or ammonia, may be necessary to ensure proper elution.

  • Ion-Exchange Chromatography:

    • For particularly difficult separations, ion-exchange chromatography can be a powerful tool. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins, enabling separation from non-ionic impurities.

  • Acid-Base Extraction:

    • A carefully controlled acid-base extraction can be used for purification. Dissolve the crude product in a dilute base, wash with an organic solvent to remove non-acidic impurities, then acidify the aqueous layer to precipitate the purified product.

II. Frequently Asked Questions (FAQs)

Q4: What is a typical synthetic route for 3-(dialkylamino)propanoic acids?

A common and straightforward method involves a two-step sequence:

  • Aza-Michael Addition: The addition of a secondary amine to an acrylate ester (e.g., methyl acrylate or ethyl acrylate). This reaction can often be performed without a catalyst, but catalysts can be used to improve the rate and yield.[3][10]

  • Ester Hydrolysis: The resulting 3-(dialkylamino)propanoate ester is then hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (saponification).[8][10]

Q5: Are there alternative synthetic methods to the aza-Michael addition?

Yes, other methods exist, although the aza-Michael addition is often the most direct. One notable alternative is the reaction of a dialkylamine with 3-halopropanoic acid or its esters. However, this method can be less efficient and may require harsher reaction conditions.

Q6: How can I monitor the progress of my reactions?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of both the aza-Michael addition and the ester hydrolysis. Choose an appropriate eluent system that provides good separation between your starting materials, intermediates, and final product. Staining with potassium permanganate or ninhydrin can be helpful for visualizing the amine-containing compounds.

Q7: What are some common side products to be aware of?
  • Bis-adduct formation (with primary amines): As mentioned earlier, primary amines can react with two equivalents of the acrylate.

  • Polymerization of the acrylate: This can be minimized by controlling the reaction temperature and using an appropriate stoichiometry.

  • Acrylamide formation (if using acrylic acid directly): The amine can react with the carboxylic acid to form an amide, though this is usually less favorable than the Michael addition under typical conditions.

III. Experimental Protocols and Data

Optimized Protocol for the Synthesis of 3-(Diethylamino)propanoic Acid

This protocol provides a general guideline. Optimization for different dialkylamines may be necessary.

Step 1: Synthesis of Ethyl 3-(Diethylamino)propanoate

  • To a round-bottom flask equipped with a magnetic stir bar, add diethylamine (1.2 equivalents).

  • Cool the flask in an ice bath and slowly add ethyl acrylate (1.0 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (e.g., 8:2 hexane:ethyl acetate).

  • Once the reaction is complete, remove the excess diethylamine and any residual starting materials under reduced pressure. The crude ethyl 3-(diethylamino)propanoate can often be used in the next step without further purification.

Step 2: Hydrolysis to 3-(Diethylamino)propanoic Acid

  • Dissolve the crude ethyl 3-(diethylamino)propanoate from Step 1 in a 1:1 mixture of methanol and water.

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., 9:1 dichloromethane:methanol).

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 4-5 with 1 M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(diethylamino)propanoic acid.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Table 1: Comparison of Reaction Conditions for Aza-Michael Addition
AmineAcrylateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineMethyl AcrylateNoneMethanol115 (Microwave)3Moderate[4]
c-PentylamineEthyl AcrylateAcidic AluminaSolvent-free70-80390[7]
2-IodoanilineMethyl AcrylateNoneMethanol25-6012-2470-85 (estimated)[10]

IV. Visualizing the Workflow

Troubleshooting Low Yield in Aza-Michael Addition

Troubleshooting_Aza_Michael start Low Yield in Aza-Michael Addition amine_reactivity Assess Amine Reactivity (Steric Hindrance, Nucleophilicity) start->amine_reactivity solvent_choice Evaluate Solvent Choice (Protic vs. Aprotic) start->solvent_choice catalysis Consider Catalysis (Base, Lewis Acid, Heterogeneous) start->catalysis stoichiometry Control Stoichiometry (Minimize Side Reactions) start->stoichiometry solution1 Increase Temperature Use Microwave Consider Catalyst amine_reactivity->solution1 solution2 Screen Solvents (MeOH, ACN, CHCl3, H2O) solvent_choice->solution2 solution3 Add Catalyst (DBU, Lewis Acid, Acidic Alumina) catalysis->solution3 solution4 Use Slight Excess of Amine stoichiometry->solution4 Synthetic_Workflow start_materials Dialkylamine + Acrylate Ester aza_michael Aza-Michael Addition start_materials->aza_michael intermediate 3-(Dialkylamino)propanoate Ester aza_michael->intermediate hydrolysis Ester Hydrolysis (Saponification) intermediate->hydrolysis final_product 3-(Dialkylamino)propanoic Acid hydrolysis->final_product purification Purification (Recrystallization, Chromatography) final_product->purification pure_product Pure 3-(Dialkylamino)propanoic Acid purification->pure_product

Sources

Optimization

Preventing side reactions in the alkylation of beta-alanine

Technical Support Center: Precision Alkylation of -Alanine Subject: Troubleshooting Side Reactions in N-Alkylation Protocols Ticket ID: BA-ALK-0042 Support Level: Tier 3 (Senior Application Scientist) Status: Active[1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Alkylation of -Alanine

Subject: Troubleshooting Side Reactions in N-Alkylation Protocols Ticket ID: BA-ALK-0042 Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Executive Summary: The -Alanine Paradox


-Alanine presents a unique synthetic challenge compared to its 

-amino acid counterparts.[1] As a zwitterion with high pKa separation (pKa


3.6, pKa


10.2), it is insoluble in most organic solvents suitable for alkylation.[1] Furthermore, its structural flexibility allows for retro-Michael additions (elimination to acrylates), a side reaction rarely seen in

-amino acids.[1]

This guide addresses the three critical failure modes in


-alanine alkylation:
  • Polyalkylation (Over-alkylation).

  • 
    -Elimination  (Acrylate formation).[1]
    
  • Solubility-Driven Heterogeneity (Incomplete conversion).[1]

Module 1: Preventing Polyalkylation (The Kinetic Trap)[1]

The Issue

Direct alkylation with alkyl halides (R-X) follows a kinetic profile where the product (secondary amine) is often more nucleophilic than the starting material (primary amine).[1] This leads to a mixture of mono-, di-, and quaternary ammonium salts.[1]

Diagnostic: Is this your problem?
  • Symptom: LC-MS shows mass peaks at

    
     and 
    
    
    
    .[1]
  • Symptom: Yield of mono-alkylated product is <40% despite full consumption of starting material.

Technical Solution: The Reductive Amination Route

The only self-validating method to guarantee mono-alkylation is Reductive Amination .[1] Unlike direct alkylation, the intermediate imine formed is neutral and less nucleophilic than the starting amine, preventing double addition before the reduction step.[1]

Protocol: Selective Mono-Alkylation via Reductive Amination

Reagents:


-Alanine, Aldehyde (R-CHO), NaBH(OAc)

(Sodium triacetoxyborohydride).[1]
  • Solubilization: Dissolve

    
    -alanine in MeOH/DCM (1:1). If solubility is poor, add 1.0 eq of NaOH to form the sodium salt, improving organic solubility.[1]
    
  • Imine Formation: Add Aldehyde (1.05 eq) and MgSO

    
     (drying agent) to drive equilibrium. Stir for 2 hours at room temperature.
    
  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
     (1.5 eq) portion-wise.
    
    • Why NaBH(OAc)

      
      ? It is milder than NaBH
      
      
      
      and will not reduce the aldehyde/ketone directly, ensuring only the imine is reduced.[1]
  • Quench: Add saturated NaHCO

    
    .
    
Visualization: Reaction Pathway & Selectivity

The following diagram illustrates why direct alkylation fails and how reductive amination bypasses the polyalkylation trap.

G Start β-Alanine (Primary Amine) Direct Direct Alkylation (R-X, Base) Start->Direct Reduct Reductive Amination (R-CHO, NaBH(OAc)3) Start->Reduct Mono Mono-Alkyl (Secondary Amine) Direct->Mono k1 Di Di-Alkyl (Tertiary Amine) Mono->Di k2 (k2 > k1) Quat Quaternary Salt (Dead End) Di->Quat k3 Imine Imine Intermediate (Neutral/Stable) Reduct->Imine Selectivity Step Target Target Mono-Alkyl (High Yield) Imine->Target Reduction

Caption: Comparative kinetics of Direct Alkylation (Red path, prone to over-reaction) vs. Reductive Amination (Green path, chemically locked selectivity).

Module 2: The "Retro-Michael" Elimination Risk[1]

The Issue

-Alanine derivatives possess a hydrogen on the 

-carbon and a leaving group (the amine) on the

-carbon.[1] Under strong basic conditions or high heat, this system can undergo

-elimination
, reverting to ammonia/amine and an acrylate (acrylic acid derivative).[1]

Reaction:


[1]
Troubleshooting Guide
VariableRecommendationScientific Rationale
Base Selection Avoid strong, non-nucleophilic bases (e.g., DBU, t-BuOK).[1]Strong bases deprotonate the

-carbon, triggering elimination.[1] Use inorganic bases (K

CO

) or mild organic bases (DIPEA).[1]
Temperature Maintain T < 60°C.Elimination has a higher activation energy than alkylation. High heat favors the entropic release of the amine.
Leaving Group Avoid quaternization.Quaternary ammonium groups are excellent leaving groups (Hofmann elimination). If you accidentally over-alkylate, elimination becomes spontaneous.[1]

Module 3: Solvation & Zwitterion Management

FAQ: "My starting material won't dissolve."

-Alanine exists as a zwitterion (

) in neutral state, making it insoluble in DCM, THF, or Toluene.[1]
The "Mixed-Solvent" Protocol

If you must perform direct alkylation (e.g., using a specific alkyl halide not available as an aldehyde), use the Homogeneous Aqueous-Organic System described by Salvatore et al.[1] [1].

  • Solvent: Ethanol/Water (3:1 ratio).

  • Base: KOH (2.0 eq).

  • Mechanism: The water disrupts the zwitterionic lattice, while ethanol solubilizes the alkyl halide.[1]

  • Stoichiometry: Use a large excess of

    
    -alanine (5.0 eq) relative to the alkyl halide. This statistical forcing favors mono-alkylation by ensuring the alkyl halide is more likely to encounter a primary amine than a product secondary amine.
    

Module 4: Protecting Group Strategies (The Absolute Control Method)[1]

If the target molecule is complex, do not rely on kinetic control.[1] Use thermodynamic protection.

Workflow:
  • Protect Amine: Use Boc-anhydride (

    
    ) to form 
    
    
    
    .[1]
  • Esterify Carboxyl: Protect the acid as a Benzyl ester (

    
    ).
    
  • Alkylate: Perform N-alkylation on the carbamate (requires strong base like NaH, but elimination is suppressed by the Boc group's electron withdrawal).[1]

  • Deprotect: TFA (removes Boc) or Hydrogenation (removes Bn).

Decision Matrix: Choosing Your Method

DecisionTree Start Start: Alkylate β-Alanine Q1 Is the alkyl group available as an Aldehyde? Start->Q1 Method1 USE REDUCTIVE AMINATION (NaBH(OAc)3) *Highest Selectivity* Q1->Method1 Yes Q2 Is the alkyl group complex/expensive? Q1->Q2 No (Halide only) Method2 USE PROTECTING GROUPS (Boc-β-Ala-OBn) *Highest Purity* Q2->Method2 Yes Method3 USE DIRECT ALKYLATION (Excess β-Ala, EtOH/H2O) *Lowest Cost/High Risk* Q2->Method3 No

Caption: Strategic decision tree for selecting the optimal alkylation pathway based on substrate availability and risk tolerance.

References

  • Selective N-Alkylation of β-alanine.Biomacromolecules. Describes the mixed-solvent (Ethanol/Water) approach to solubilize zwitterionic

    
    -alanine without phase transfer catalysts.
    [1]
    
  • Reductive Amination: A Guide. Master Organic Chemistry. Comprehensive mechanism review explaining why reductive amination prevents polyalkylation compared to direct alkylation.

  • Beta-Elimination Side Reactions. ResearchGate. Details the susceptibility of beta-substituted amino acids to elimination reactions under basic conditions.

  • Solvation Descriptors for Zwitterionic Amino Acids.ACS Omega.

    
    -alanine in various organic/aqueous mixtures.
    [1]
    

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for Zwitterionic Compounds

Welcome to the technical support center for zwitterionic compound crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for zwitterionic compound crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these fascinating molecules. Zwitterions, which contain both positive and negative charges within the same molecule, exhibit complex physicochemical properties that can make crystallization a non-trivial pursuit. Their strong intermolecular electrostatic interactions and intricate hydrogen-bonding networks demand a systematic and informed approach to optimization.

This resource provides not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments. We will explore common pitfalls and provide robust, field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why are zwitterionic compounds so difficult to crystallize?

Zwitterionic compounds possess a unique combination of properties that complicate crystallization. They have a high dipole moment and strong intermolecular electrostatic interactions, leading to high lattice energies that can be difficult to overcome. Furthermore, they can form extensive and robust hydrogen-bonding networks, which can lead to the formation of amorphous precipitates or gels instead of ordered crystals.[1][2] The solubility of zwitterions is also highly dependent on the pH and the polarity of the solvent system, making the identification of a suitable crystallization window challenging.

Q2: What is the role of the isoelectric point (pI) in crystallization?

The isoelectric point (pI) is the pH at which a zwitterionic molecule has a net charge of zero. At the pI, the molecule's solubility in aqueous solutions is typically at its minimum.[3] This principle is fundamental to crystallizing zwitterions, especially amino acids. By adjusting the pH of the solution to the pI of the compound, you can significantly decrease its solubility, thereby inducing supersaturation and promoting crystallization. However, approaching the pI too rapidly can lead to amorphous precipitation, so a carefully controlled pH adjustment is crucial.[3]

Q3: How do I choose a starting solvent system?

There is no single universal solvent for zwitterions. Due to their ionic nature, they are often insoluble in non-polar organic solvents. Conversely, their solubility can also be limited in highly polar solvents due to strong self-association. A good starting point is often a binary mixture of a polar protic solvent (like water, methanol, or ethanol) and a miscible organic solvent of lower polarity (like isopropanol, acetone, or acetonitrile). The polar protic component solvates the charged groups, while the less polar anti-solvent reduces the overall solubility to achieve supersaturation.

Q4: Can I use co-formers to help crystallize my zwitterionic compound?

Yes, co-crystallization is a powerful technique. Using a neutral co-former can disrupt the strong self-association of the zwitterion, creating new hydrogen-bonding motifs that facilitate the formation of a crystalline lattice.[4][5] This strategy can transform a zwitterionic drug into a neutral co-crystal, which may offer advantages in properties like membrane permeability.[6][7] For example, amino acids have been successfully used as co-formers to crystallize acidic compounds like S-naproxen.[5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your crystallization experiments.

Problem 1: The compound "oils out" or forms an amorphous precipitate.

"Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid. Amorphous precipitation is the formation of a solid with no long-range molecular order. Both outcomes are common with zwitterions and are typically caused by achieving supersaturation too quickly.

Causality: The high intermolecular forces of zwitterions require significant energy and time for molecules to orient themselves into an ordered crystal lattice. When the solubility limit is crashed out of solution (e.g., by rapid cooling or fast anti-solvent addition), the molecules do not have sufficient time to arrange and instead aggregate into a disordered, high-energy state like an oil or an amorphous solid.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting oiling out or amorphous precipitation.

Experimental Protocol: Slowing Supersaturation via Vapor Diffusion

  • Preparation: Dissolve your zwitterionic compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open container (e.g., a vial or a test tube).

  • Setup: Place this container inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a crystallization jar).

  • Anti-Solvent: Add a larger volume of an "anti-solvent" (a solvent in which your compound is poorly soluble but which is miscible with the good solvent) to the bottom of the sealed chamber, ensuring the liquid level is below the top of the inner container.

  • Diffusion: Seal the chamber. The anti-solvent will slowly vaporize and diffuse into the solution containing your compound. This gradually reduces the solution's solvent power, leading to a slow and controlled increase in supersaturation, which provides ample time for crystal nucleation and growth.

  • Observation: Monitor the inner vial for crystal formation over several days to weeks.

Problem 2: No crystals form, even after extended periods.

This issue indicates that the solution is not reaching a state of supersaturation, or that the energy barrier for nucleation is too high.

Causality: The compound may be too soluble in the chosen solvent system, preventing the concentration from exceeding the solubility limit. Alternatively, the molecular structure might be flexible, or impurities might be present that inhibit the formation of a stable crystal nucleus.

Troubleshooting Strategies:

1. Systematic Solvent Screening:

A primary reason for crystallization failure is an inappropriate solvent. A systematic screen is essential.

Solvent ClassExamplesRole & Rationale for Zwitterions
Polar Protic Water, Methanol, EthanolGood for solvating the charged moieties of the zwitterion. Can form strong hydrogen bonds with the compound, which may need to be disrupted.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)Can dissolve the compound but are less effective at solvating the charged groups compared to protic solvents. Often used as the anti-solvent or as part of a binary mixture.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGenerally poor solvents for zwitterions but can be effective as anti-solvents when used in small quantities with a highly polar primary solvent.
Non-Polar Toluene, HeptaneAlmost always act as anti-solvents. Zwitterions typically have negligible solubility in these.[8]

2. pH Adjustment to Target the Isoelectric Point (pI):

This is the most critical parameter for zwitterions in aqueous or semi-aqueous systems.

Experimental Protocol: pH-Controlled Crystallization

  • Determine pI: If the pI of your compound is unknown, it can be estimated using computational tools or determined experimentally via titration.

  • Dissolution: Dissolve the zwitterionic compound in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH), ensuring the pH is far from the pI to achieve complete dissolution.

  • Titration: Slowly and with gentle stirring, add the opposing base or acid dropwise to gradually shift the pH towards the pI. Use a calibrated pH meter to monitor the change.

  • Induce Supersaturation: As the pH approaches the pI, the compound's solubility will decrease dramatically. The goal is to enter the "metastable zone" just below the solubility curve without crashing into the "labile zone" where amorphous precipitation occurs.

  • Incubation: Once the target pH is reached, or the first signs of turbidity appear, stop the titration and allow the solution to equilibrate. This controlled approach allows for orderly crystal growth.[3]

Problem 3: Crystals are too small, needle-like, or of poor quality.

Poor crystal morphology can be due to rapid crystal growth, the presence of impurities, or an unfavorable solvent environment that promotes growth in one dimension over others.

Causality: Crystal morphology is a direct result of the relative growth rates of different crystal faces. Fast growth often leads to dendritic or needle-like crystals, as this is kinetically favored. The solvent can also play a role by preferentially adsorbing to certain crystal faces, thereby inhibiting their growth and altering the final crystal habit.

Optimization Workflow:

Caption: Workflow for improving crystal quality.

Strategies for Improving Crystal Quality:

  • Recrystallization: This is the most fundamental technique. Dissolve the poor-quality crystals in a minimal amount of a suitable hot solvent and allow it to cool very slowly. This process helps to purify the compound and provides a second chance for more ordered growth.

  • Thermal Gradient: Instead of simple cooling, apply a very slow, controlled temperature gradient (e.g., 0.1 °C/hour) using a programmable bath. This minimizes the level of supersaturation at any given time, favoring slower, more controlled growth.

  • Solvent Additives: Introduce a small amount (1-5% v/v) of a "co-solvent" or additive. This can disrupt binding on fast-growing crystal faces, encouraging more uniform growth. For example, a solvent with a different polarity or hydrogen-bonding capability might alter the crystal habit from needles to blocks.

By applying these systematic troubleshooting principles and understanding the unique nature of zwitterionic compounds, you can significantly enhance your success rate in obtaining high-quality crystals suitable for structural analysis and further development.

References

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design | [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate | ResearchGate | [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs - Figshare | Figshare | [Link]

  • Zwitterion-Immobilized Imprinted Polymers for Promoting the Crystallization of Proteins | ACS Publications | [Link]

  • Crystal engineering of zwitterionic drug to neutral co-crystals - ResearchGate | ResearchGate | [Link]

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis | MDPI | [Link]

  • An introduction to zwitterionic salts | Queen's University Belfast | [Link]

  • (PDF) Zwitterionic cocrystal - ResearchGate | ResearchGate | [Link]

  • Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen | CrystEngComm (RSC Publishing) | [Link]

  • Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins - The Royal Society of Chemistry | The Royal Society of Chemistry | [Link]

  • Engineering principles of zwitterionic hydrogels: Molecular architecture to manufacturing innovations for advanced healthcare materials | PMC | [Link]

  • Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis | PMC | [Link]

  • How to desalt zwitterions? - ResearchGate | ResearchGate | [Link]

  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins | Chemical Communications (RSC Publishing) | [Link]

  • Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor | CCS Chemistry | [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for 3-(Dipropylamino)propanoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals resolve complex peak tailing issues when analyzing 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals resolve complex peak tailing issues when analyzing 3-(Dipropylamino)propanoic acid . Instead of relying on trial-and-error, this guide establishes a self-validating, mechanistic approach to diagnosing and correcting chromatographic distortions.

The Mechanistic "Why": Understanding Your Analyte

Successful chromatography requires a deep understanding of the physicochemical properties of your target molecule. 3-(Dipropylamino)propanoic acid is a zwitterionic compound containing a basic tertiary amine (pKa ~9.5–10.5) and an acidic carboxylic acid (pKa ~4.0).

The Core Issue: In reversed-phase HPLC (RP-HPLC), the most frequent cause of peak tailing for basic compounds is the unwanted secondary interaction between the protonated amine group of the analyte and ionized, unreacted silanol groups (Si-O⁻) on the silica-based stationary phase 1. This acts as a weak cation-exchange mechanism. Because these active sites are limited and highly energetic, analyte molecules desorb slowly, creating a right-skewed, exponential "tail" 2.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering your mobile phase chemistry, you must definitively determine whether the tailing is chemical (analyte-specific) or physical (system/column-specific). The most reliable way to isolate the root cause is by injecting a neutral marker.

HPLC_Diagnostic_Workflow Start Observe Peak Tailing for 3-(Dipropylamino)propanoic acid TestNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->TestNeutral CheckTailing Does the neutral marker tail? TestNeutral->CheckTailing Physical Physical Issue (Dead Volume, Clogged Frit, Column Void) CheckTailing->Physical Yes Chemical Chemical Issue (Secondary Silanol Interactions, pH mismatch, Overload) CheckTailing->Chemical No FixPhysical Check fittings, replace frit, or replace column Physical->FixPhysical FixChemical Optimize pH, use end-capped column, or reduce injection mass Chemical->FixChemical

Diagnostic workflow to differentiate between physical and chemical tailing.

Neutral compounds cannot participate in acid-base silanol interactions. Therefore, if the neutral marker tails, you have a physical system void or plumbing issue 3. If the neutral marker is perfectly symmetrical but your analyte tails, the issue is chemical.

Self-Validating Troubleshooting Protocols

If the diagnostic workflow points to a chemical issue, execute the following self-validating protocols.

Protocol A: Mobile Phase pH and Additive Optimization

Causality: To eliminate cation-exchange interactions, we must neutralize the acidic silanols (pKa ~3.8–4.2) on the column 4.

Step-by-Step Methodology:

  • Baseline Assessment: Run your current method and calculate the baseline USP Tailing Factor (

    
    ).
    
  • Acidifier Selection: Prepare an aqueous mobile phase using 0.1% Trifluoroacetic acid (TFA) instead of standard Formic Acid (FA).

    • The "Why": 0.1% FA only drops the pH to ~2.7, leaving a fraction of silanols ionized. 0.1% TFA drops the pH to ~2.0, neutralizing the vast majority of surface silanols. Furthermore, the trifluoroacetate anion acts as a strong ion-pairing reagent, masking the positive charge on the tertiary amine and preventing it from interacting with remaining active sites 5.

  • Equilibration: Flush the column with at least 20 column volumes of the TFA-modified mobile phase to ensure complete protonation of the silica surface.

  • Validation Injection: Inject the 3-(Dipropylamino)propanoic acid standard.

  • Evaluation: Recalculate

    
    . A successful intervention will yield a 
    
    
    
    between 1.0 and 1.2.
Protocol B: Mitigating Mass Overload (Thermodynamic Tailing)

Causality: Basic compounds often exhibit "overload tailing" at much lower concentrations than neutral compounds. Because highly active silanol sites are limited, they saturate quickly. Once saturated, the remaining analyte molecules elute faster via standard hydrophobic interactions, creating a right-skewed peak 2.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 1:10 and 1:100 dilution of your current sample using the initial mobile phase conditions.

  • Injection: Inject the diluted samples using the exact same volume as the original method.

  • Overlay and Compare: Overlay the chromatograms. If the tailing factor improves significantly at lower concentrations, the root cause is mass overload.

  • Resolution: If high sensitivity is required and you cannot dilute the sample, switch to a high-capacity base-deactivated column or a Charged Surface Hybrid (CSH) column designed to repel cationic species.

Quantitative Data Summary: Parameter Effects on Tailing

The following table synthesizes how specific chromatographic parameters influence the tailing factor of basic zwitterionic compounds like 3-(Dipropylamino)propanoic acid.

Troubleshooting ParameterRecommended ActionMechanistic Effect on Analyte/ColumnExpected Impact on Tailing Factor (

)
Mobile Phase pH Lower to pH 2.0 (e.g., 0.1% TFA)Protonates residual silanols (Si-O⁻

Si-OH), eliminating cation exchange 1.
Significant Decrease (

)
Acidic Modifier Switch from Formic Acid to TFAStronger ion-pairing masks the protonated tertiary amine charge 5.Moderate to Significant Decrease
Stationary Phase Use highly end-capped, Type B silicaSterically hinders access to any remaining active silanol sites 4.Significant Decrease
Injection Mass Dilute sample by 5x - 10xPrevents saturation of strong binding sites (thermodynamic overload) 2.Moderate Decrease
Buffer Concentration Increase to 25-50 mM (if at mid-pH)High ionic strength shields the analyte from silanol electrostatic attraction 2.Moderate Decrease

Frequently Asked Questions (FAQs)

Q: I am using a premium end-capped C18 column. Why is my 3-(Dipropylamino)propanoic acid still tailing? A: End-capping is never 100% complete due to steric hindrance during the silica manufacturing process. Even on premium Type B silica columns, residual silanols remain. For a molecule with a highly accessible tertiary amine, even a small percentage of active silanols can cause severe exponential tailing 2. You must still optimize the mobile phase pH or use ion-pairing reagents.

Q: Can I just increase the column temperature to fix the tailing? A: Increasing temperature lowers mobile phase viscosity and improves mass transfer kinetics, which can sharpen peaks. However, it is a thermodynamic band-aid and does not eliminate the root cause of secondary electrostatic interactions. It should be used in conjunction with pH optimization, not as a standalone fix.

Q: How do I know if the tailing is caused by a column void rather than chemistry? A: As outlined in our diagnostic workflow, inject a neutral, non-ionizable compound like uracil or toluene 3. If the neutral peak is perfectly symmetrical, your column bed is intact, and the tailing of your analyte is purely chemical. If the neutral peak also tails or shows peak splitting, the column bed has degraded (voided) or there is extra-column dead volume, and the column/frit needs replacing.

References

  • Axion Labs. HPLC Peak Tailing. Available at:[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Chromatography Online. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Available at:[Link]

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for the Purification of Synthetic Amino Acid Preparations

Welcome to the Technical Support Center for the purification of synthetic amino acid preparations. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical task of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of synthetic amino acid preparations. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical task of ensuring the purity of their amino acid building blocks. In the synthesis of peptides and pharmaceuticals, the quality of the starting materials is paramount, as even trace impurities can have significant impacts on the final product's efficacy, safety, and regulatory compliance.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning that underpins them.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in synthetic amino acid preparations?

A1: Impurities can arise from various stages of synthesis and storage. Common impurities include enantiomeric impurities (the undesired D- or L-isomer), diastereomers, residual solvents, reagents from the synthesis process (like protecting groups or coupling agents), and side-reaction products such as deletion or insertion sequences in peptide synthesis.[3][4] Oxidation of certain amino acids like methionine and cysteine can also occur.[3][5]

Q2: Why is enantiomeric purity so critical?

A2: Enantiomeric purity is crucial because the biological activity of peptides and drugs is often stereospecific. The presence of the wrong enantiomer can lead to reduced efficacy, altered pharmacological properties, or even immunogenic responses.[6][7] Regulatory bodies have stringent requirements for enantiomeric purity.[1]

Q3: What are the primary methods for purifying synthetic amino acids?

A3: The choice of purification method depends on the nature of the amino acid and the impurities present. The most common techniques are:

  • Recrystallization: A powerful technique for removing many types of impurities from solid amino acids.[8][9]

  • Ion-Exchange Chromatography (IEX): Highly effective for separating amino acids based on their charge properties.[10][11]

  • Flash Chromatography: Useful for specific applications, such as the purification of N-carboxyanhydrides (NCAs).[12][13]

Q4: How do I choose the right purification method?

A4: The selection of a purification method is a critical step. The following decision-making workflow can guide your choice:

G start Crude Synthetic Amino Acid is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes charge_diff Significant charge difference between amino acid and impurities? is_solid->charge_diff No (or oily) oiling_out Does it 'oil out' during crystallization attempts? oiling_out->recrystallization No, successful oiling_out->charge_diff Yes recrystallization->oiling_out end Purified Amino Acid recrystallization->end Successful iex Ion-Exchange Chromatography (IEX) charge_diff->iex Yes nca_derivative Is it an N-Carboxyanhydride (NCA)? charge_diff->nca_derivative No complex_mixture Complex mixture of impurities? iex->complex_mixture iex->end Successful flash_chrom Flash Chromatography nca_derivative->flash_chrom Yes nca_derivative->complex_mixture No flash_chrom->end multi_step Consider a multi-step purification approach (e.g., IEX followed by Recrystallization) complex_mixture->multi_step Yes complex_mixture->end No, successful

Caption: Decision workflow for selecting a purification method.

Impurity Identification and Characterization

A thorough understanding of potential impurities is the first step toward their effective removal. The following table summarizes common impurities and their likely sources.

Impurity TypeCommon ExamplesLikely Source(s)
Enantiomeric Impurities D-isomer in an L-amino acid preparationRacemization during synthesis; impurities in starting materials.[7][14][15]
Diastereomers Allo-isoleucine in isoleucineSide reactions during synthesis or epimerization.
Residual Solvents Ethanol, Ethyl Acetate, DichloromethaneIncomplete removal after reaction workup or recrystallization.[8][16]
Synthesis Reagents Boc-anhydride, DCC, HOBtIncomplete removal during purification steps.
Side-Reaction Products Deletion sequences, truncated peptidesIncomplete coupling or deprotection in peptide synthesis.[4]
Oxidation Products Methionine sulfoxide, Cysteine dimersExposure to air and light during storage or synthesis.[3][5]
N-Carboxyanhydride (NCA) Impurities Oligomers, unreacted starting materialSpontaneous polymerization or incomplete reaction.[12][13]

Purification Methodologies: Protocols and Troubleshooting

Recrystallization

Recrystallization is often the most effective and economical method for purifying solid amino acids. The principle relies on the differential solubility of the amino acid and its impurities in a given solvent system at different temperatures.

Experimental Protocol: Single Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the amino acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, add the chosen solvent to the crude amino acid. Heat the mixture to the solvent's boiling point while stirring to dissolve the amino acid completely. Add the minimum amount of hot solvent required for full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, place the flask in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[8]

Troubleshooting Recrystallization

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The compound is separating from the solution above its melting point or as a supersaturated liquid.- Ensure complete removal of residual solvents from the crude product before starting.[8]- Reduce the cooling rate.- Add more solvent.- Try a different solvent system.
No Crystal Formation The solution is not sufficiently supersaturated; impurities may be inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.[8]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Poor Recovery Too much solvent was used; the amino acid is too soluble in the chosen solvent at low temperatures.- Reduce the amount of solvent used for dissolution.- Choose a solvent in which the amino acid is less soluble at cold temperatures.
Ion-Exchange Chromatography (IEX)

IEX is a powerful technique that separates molecules based on their net charge.[11] It is particularly useful for separating amino acids from impurities with different isoelectric points (pI).

G cluster_0 Cation Exchange Chromatography cluster_1 Anion Exchange Chromatography resin_neg Negatively Charged Resin (e.g., -SO3-) aa_pos Positively Charged Amino Acid (pH < pI) aa_pos->resin_neg:f0 Binds imp_neg Negatively Charged Impurity (pH > pI) imp_neg->resin_neg:f0 Does Not Bind (Elutes First) resin_pos Positively Charged Resin (e.g., -N(CH3)3+) aa_neg Negatively Charged Amino Acid (pH > pI) aa_neg->resin_pos:f0 Binds imp_pos Positively Charged Impurity (pH < pI) imp_pos->resin_pos:f0 Does Not Bind (Elutes First)

Caption: Principle of Ion-Exchange Chromatography for amino acid purification.

Experimental Protocol: IEX for Amino Acid Purification

  • Resin Selection and Preparation:

    • For separating basic amino acids (e.g., Lys, Arg, His), use a weak acid cation exchange resin.[17]

    • For acidic amino acids (e.g., Asp, Glu), a weak base anion exchange resin is suitable.

    • Equilibrate the resin with a buffer at a pH where the target amino acid and impurities have opposite charges.

  • Sample Loading: Dissolve the crude amino acid mixture in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound amino acid by changing the pH or increasing the salt concentration of the buffer. This disrupts the electrostatic interactions between the amino acid and the resin.[18]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the purified amino acid using a suitable method (e.g., HPLC, UV-Vis spectroscopy).

  • Desalting: If a high salt concentration was used for elution, the purified amino acid may need to be desalted.

Troubleshooting IEX

IssueProbable Cause(s)Recommended Solution(s)
Poor Resolution Incorrect buffer pH; flow rate is too high.- Optimize the pH of the equilibration and elution buffers to maximize the charge difference between the target amino acid and impurities.- Reduce the flow rate to allow for better separation.
Low Recovery The amino acid is too tightly bound to the resin; precipitation on the column.- Increase the salt concentration or change the pH of the elution buffer more drastically.- Ensure the amino acid is soluble in the chosen buffers.[18]
High Backpressure Clogged column frit; resin bed has compressed.- Filter the sample before loading.- Repack the column.
Flash Chromatography for N-Carboxyanhydrides (NCAs)

Flash chromatography on silica gel is a rapid and effective method for purifying NCAs, which are prone to polymerization and can be difficult to crystallize.[12][13] This technique efficiently removes common impurities from NCA synthesis.[12]

Experimental Protocol: Flash Chromatography of NCAs

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude NCA in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Run the chromatography using a solvent gradient to elute the NCA.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable method to identify the fractions containing the pure NCA.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis

After purification, it is essential to assess the purity of the amino acid preparation. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing chemical purity.[10][] Chiral HPLC is specifically used to determine enantiomeric purity.[6][14]

  • Gas Chromatography (GC): Often used for enantiomeric purity analysis after derivatization of the amino acids to make them volatile.[6][10]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify and quantify impurities.[10][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

References

  • Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). Analytical Biochemistry. [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]

  • How to Evaluate API Grade Purity: A Pharmaceutical Amino Acids Sourcing Guide by Aminowill. (2026, January 5). Aminowill. [Link]

  • Principles of Ion Exchange Chromatography. Phenomenex. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). Nutrients. [Link]

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (2010, November 3). Biomacromolecules. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). Journal of Chromatography B. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Process for purifying long chain amino acids.
  • Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. (2023, January 19). SSRN. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]

  • Enantiomeric purity of synthetic therapeutic peptides: A review. (2024, March 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. (2010, December 13). Biomacromolecules. [Link]

  • Method of purifying amino acid n-carboxy anhydride.
  • Amino Acid Determination, Revision 1. (2016, October 26). US Pharmacopeia (USP). [Link]

  • Method for crystallization of amino acids.
  • How to Use Chromatography to Purify Enzymes and Determine the Target Protein. MtoZ Biolabs. [Link]

  • Investigation of Impurities in Peptide Pools. (2025, February 2). MDPI. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023, December 20). DLRC Group. [Link]

  • Proteins & Peptides Residual Solvent and Volatile Impurity Analysis. CD Formulation. [Link]

  • Protein purification troubleshooting guide. Cytiva. [Link]

  • (PDF) Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Troubleshooting protein purification?. (2013, February 24). ResearchGate. [Link]

  • Method for purification of amino acid.
  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • A novel process of residual solvent removal. European Patent Office. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(Dipropylamino)propanoic Acid

Welcome to the Process Chemistry Support Center. 3-(Dipropylamino)propanoic acid (N,N-dipropyl-β-alanine) is a critical secondary amine-derived building block utilized in the synthesis of poly(β-peptoids), pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 3-(Dipropylamino)propanoic acid (N,N-dipropyl-β-alanine) is a critical secondary amine-derived building block utilized in the synthesis of poly(β-peptoids), pharmaceutical intermediates, and theranostic nanoagents[1][2].

Scaling its synthesis from bench to pilot plant introduces mass transfer, thermodynamic, and isolation challenges. This portal provides self-validating Standard Operating Procedures (SOPs), quantitative optimization data, and mechanistic troubleshooting to ensure high-fidelity scale-up.

Knowledge Base: Process Overview & Optimization Data

The most scalable and economically viable synthetic route relies on the aza-Michael addition of dipropylamine to an acrylic acid derivative (typically methyl acrylate), followed by alkaline hydrolysis[3].

ProcessWorkflow N1 Dipropylamine + Methyl Acrylate N2 Aza-Michael Addition (Controlled Dosing, 40°C) N1->N2 Exothermic N3 Methyl 3-(dipropylamino)propanoate (Intermediate) N2->N3 >95% Conversion N4 Alkaline Hydrolysis (NaOH, H2O/MeOH) N3->N4 Saponification N5 Isoelectric Focusing (pH Adjustment with HCl) N4->N5 Neutralization N6 3-(Dipropylamino)propanoic Acid (Pure Product) N5->N6 Crystallization

Figure 1: Scalable workflow for synthesizing 3-(dipropylamino)propanoic acid.

Quantitative Scale-Up Optimization

To minimize the retro-Michael reaction and maximize throughput, reaction parameters must be tightly controlled. Table 1 summarizes the quantitative data for optimizing the aza-Michael addition step across different scales.

Table 1: Scale-Up Optimization for Aza-Michael Addition (Dipropylamine + Methyl Acrylate)

ScaleSolventStoichiometry (Amine:Acrylate)Temp (°C)Time (h)Conversion (%)Purity (GC)
10 gNone1.00 : 1.00252488%92%
100 gNone1.05 : 1.004012>98%97%
1 kgMeOH1.05 : 1.00451896%95%
10 kgNone1.10 : 1.00 (Dosed)4012>99%>99%

Standard Operating Procedures (SOPs): Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step contains an inherent analytical or physical checkpoint to confirm success before proceeding.

SOP 1: Synthesis of Methyl 3-(dipropylamino)propanoate (Aza-Michael Addition)
  • Charge: To a jacketed reactor equipped with an overhead stirrer, charge dipropylamine (1.10 eq).

    • Causality: A slight molar excess of the secondary amine drives the thermodynamic equilibrium forward, compensating for the slower reaction kinetics of secondary amines compared to primary amines[3].

  • Dose: Slowly dose methyl acrylate (1.00 eq) over 2 hours while maintaining the internal temperature at 35–40 °C via active jacket cooling.

    • Causality: The aza-Michael addition is highly exothermic. Controlled dosing prevents thermal runaway and suppresses the formation of radical polymerization byproducts.

  • Agitate: Stir the neat mixture at 40 °C for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via

    
    H NMR. The step is analytically validated when the multiplet corresponding to the vinyl protons of methyl acrylate (
    
    
    
    5.8–6.4 ppm) completely disappears, indicating >99% conversion.
  • Strip: Remove the excess dipropylamine under reduced pressure (50 mbar, 50 °C) to yield the intermediate ester as a pale yellow oil.

SOP 2: Alkaline Hydrolysis and Isoelectric Isolation
  • Hydrolyze: Dissolve the intermediate ester in a 1:1 mixture of Methanol/Water. Add NaOH (1.10 eq) dropwise at 0 °C, then warm to room temperature and stir for 4 hours.

    • Causality: Methanol acts as a co-solvent to maintain a homogenous single phase, ensuring uniform saponification kinetics.

  • Self-Validating Checkpoint: TLC (Dichloromethane/Methanol 9:1) will show the complete disappearance of the high-Rf ester spot, replaced by a baseline spot (the sodium salt of the product).

  • Neutralize (Isoelectric Focusing): Cool the reactor to 0 °C and carefully titrate with 6M HCl until the pH reaches the exact isoelectric point (pI

    
     6.5) of the amino acid.
    
    • Causality: As a zwitterion, the product has maximum water solubility at pH extremes and minimum solubility at its pI. Missing the pI will result in massive yield losses during extraction.

  • Isolate: Evaporate the solvent entirely to dryness. Extract the solid residue with hot absolute ethanol.

    • Causality: Hot anhydrous ethanol selectively dissolves the zwitterionic amino acid while completely rejecting the inorganic NaCl byproduct. Filter the suspension and crystallize the filtrate from ethanol/acetone to yield pure 3-(dipropylamino)propanoic acid.

Troubleshooting & FAQs

Q1: Direct addition of dipropylamine to acrylic acid yields poor results compared to using methyl acrylate. Why?

A: Mixing a secondary amine directly with a free carboxylic acid immediately forms an unreactive ammonium carboxylate salt. The deprotonated carboxyl group of acrylic acid carries a full negative charge, which drastically reduces the electrophilicity of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon, while the protonated amine loses its nucleophilicity. Using an ester (methyl acrylate) bypasses this acid-base quenching, allowing the 1,2-addition mechanism and the pseudoequilibrated formation of the zwitterion to proceed efficiently[3].
Q2: Why does my aza-Michael addition stall at 70-80% conversion during scale-up?

A: The aza-Michael addition of secondary amines is reversible (retro-Michael reaction). Furthermore, primary amines react faster than secondary amines due to increased solvation of the zwitterionic intermediate and less sterically hindered proton transfer[3]. To push the reaction to completion, utilize a slight molar excess of dipropylamine (as outlined in SOP 1), or incorporate a strong organic base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to accelerate the rate-limiting proton transfer step[4].

Mechanism N1 Dipropylamine (Nucleophile) N3 Zwitterionic Enolate Intermediate N1->N3 1,2-Addition N2 Methyl Acrylate (Electrophile) N2->N3 1,2-Addition N4 Intramolecular Proton Transfer N3->N4 Rate-Limiting N5 β-Amino Ester Product N4->N5 Stabilization

Figure 2: Mechanistic pathway of the aza-Michael addition detailing the zwitterionic intermediate.

Q3: How do I prevent thermal runaway in a 50 L reactor?

A: The aza-Michael addition is highly exothermic. In a bench-scale flask, heat dissipates rapidly. In a 50 L reactor, the surface-area-to-volume ratio is much lower, leading to localized hotspots. You must reverse the standard addition order: charge the amine first, and dose the acrylate slowly over several hours under active jacket cooling.

Q4: What is the most reliable method to isolate the highly water-soluble zwitterionic product?

A: Because 3-(dipropylamino)propanoic acid is a pseudo-poly(amino acid) monomer[1], it is highly hydrophilic. Traditional aqueous-organic biphasic workups will fail. The self-validating isolation method relies on isoelectric focusing followed by selective dissolution . By neutralizing the saponified mixture to the exact pI and stripping all water, you can selectively extract the zwitterion using hot anhydrous ethanol, leaving the salt behind.

References

1.[5] Title: Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Source: ResearchGate. URL: 2.[3] Title: Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Source: ACS Publications. URL: 3.[1] Title: Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Source: ACS Publications. URL: 4.[4] Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Source: MDPI. URL: 5.[2] Title: Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of. Source: Technische Universität Dresden. URL:

Sources

Troubleshooting

Method development for quantifying N,N-dipropyl beta-alanine

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of quantifying N,N-dipropyl beta-alani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of quantifying N,N-dipropyl beta-alanine .

Because this molecule is a highly polar, zwitterionic amino acid derivative, traditional reversed-phase chromatography often fails. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and regulatory benchmarks to ensure your method meets strict validation standards.

Frequently Asked Questions (Method Strategy)

Q: Why does N,N-dipropyl beta-alanine exhibit poor retention and severe matrix effects on standard C18 columns? A: N,N-dipropyl beta-alanine lacks significant hydrophobicity. Under typical reversed-phase (RP) conditions, its charged zwitterionic state prevents meaningful interaction with the C18 stationary phase, causing it to elute immediately in the void volume[1]. Elution in the void volume exposes the analyte to massive ion suppression from unretained matrix salts and endogenous proteins[2]. To resolve this, we mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar analytes via hydrogen bonding and electrostatic interactions[3].

Q: What is the optimal Internal Standard (IS) strategy for this assay? A: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as N,N-dipropyl beta-alanine-d4, is strictly required[4]. HILIC methods coupled with Electrospray Ionization (ESI) are highly susceptible to matrix effects. A SIL-IS perfectly co-elutes with the target analyte, ensuring that both molecules experience the exact same ionization suppression or enhancement in the source, thereby self-validating the response ratio[2].

Troubleshooting Guide

Issue A: Severe Peak Tailing and Broadening

  • Diagnosis & Causality: Zwitterionic compounds frequently undergo secondary electrostatic interactions with active silanol groups or trace metals in the column hardware.

  • Resolution: Switch to a Zwitterionic HILIC (Z-HILIC) column featuring sulfobetaine ligands. These ligands provide a balanced 1:1 ratio of positive and negative charges, shielding the silica surface and dramatically improving peak shape[5]. Furthermore, ensure your aqueous mobile phase contains at least 10 mM buffer (e.g., ammonium formate); this ionic strength is critical to disrupt unwanted secondary ionic interactions[3].

Issue B: High Carryover in Blank Injections Following the ULOQ

  • Diagnosis & Causality: The polar analyte is adsorbing to the autosampler needle or rotor seal. Standard highly organic wash solvents (used in RP-LC) can actually precipitate polar amino acids, exacerbating the issue.

  • Resolution: Implement a dual-wash system. Use a highly aqueous weak wash (e.g., 10% Acetonitrile with 0.1% Formic Acid) to dissolve polar residues, and a strong wash of 50:50 Methanol:Water with 0.1% Ammonia to disrupt electrostatic binding. Per ICH M10 guidelines, carryover in the blank must not exceed 20% of the Lower Limit of Quantification (LLOQ) response[6].

Bioanalytical Workflow Visualization

Workflow N1 1. Plasma Sample Aliquot & Spike SIL-IS N2 2. Protein Precipitation (Cold ACN, 3:1 ratio) N1->N2 N3 3. Centrifugation (14,000 x g, 10 min) N2->N3 N4 4. Phospholipid Removal (SPE Filtration) N3->N4 N5 5. Z-HILIC Separation (Gradient Elution) N4->N5 N6 6. ESI-MS/MS Detection (Positive MRM Mode) N5->N6 N7 7. Data Processing (ICH M10 Compliance) N6->N7

Caption: Bioanalytical workflow for N,N-dipropyl beta-alanine quantification under ICH M10.

Experimental Protocols

Protocol 1: Matrix Cleanup (Protein Precipitation & Phospholipid Removal)

Causality: Removing phospholipids prevents the rapid deterioration of the HILIC stationary phase and minimizes MS signal suppression.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Spike: Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL N,N-dipropyl beta-alanine-d4) to track extraction recovery dynamically[4].

  • Precipitate: Add 150 µL of cold Acetonitrile containing 1% Formic Acid. (Causality: The cold temperature and organic solvent rapidly decrease the dielectric constant, precipitating high-molecular-weight proteins while keeping the polar analyte in solution).

  • Agitate: Vortex for 2 minutes at 1000 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Purify: Transfer the supernatant to a Phospholipid Removal SPE plate. Apply 10-15 psi positive pressure and collect the eluate.

  • Analyze: Inject 2 µL of the purified eluate directly into the LC-MS/MS system.

Protocol 2: Z-HILIC LC-MS/MS Method

Causality: Acidic conditions ensure the tertiary amine group is fully protonated, maximizing ionization efficiency in positive ESI mode[3].

  • Column: Z-HILIC (2.1 x 100 mm, 3 µm particle size) maintained at 40°C[5].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile, 0.1% Formic Acid.

  • Gradient: Start at 90% B (high organic promotes HILIC retention). Hold for 1 min. Ramp to 50% B over 4 mins to elute the analyte. Return to 90% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

Data Presentation & Validation Criteria

Table 1: Optimized LC-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode
N,N-dipropyl beta-alanine 174.2 72.1 25 ESI (+)

| N,N-dipropyl beta-alanine-d4 (IS) | 178.2 | 76.1 | 25 | ESI (+) |

Table 2: ICH M10 Validation Acceptance Criteria Summary[6]

Validation Parameter Acceptance Criteria Corrective Action if Failed
Accuracy (Calibration) ±15% of nominal (±20% at LLOQ) Evaluate matrix-matched calibration
Precision (CV%) ≤15% (≤20% at LLOQ) Optimize IS tracking / Check pipetting
Carryover Blank ≤ 20% of LLOQ Optimize autosampler weak/strong wash

| Matrix Effect (IS-normalized) | CV of Matrix Factor ≤ 15% | Implement Phospholipid SPE cleanup |

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • ICH M10 Guidelines Impact on Bioanalytical Method Development and Validation Celerion[Link]

  • Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring Agilent Technologies[Link]

  • Beta Alanine-2,2,3,3-d4 | CAS 116173-67-2 ResolveMass[Link]

  • LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography National Institutes of Health (NIH) / PMC[Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis LCGC International[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of dialkylamino versus monoalkylamino propanoic acids

Comparative Analysis: Dialkylamino vs. Monoalkylamino Propanoic Acids Executive Summary This guide provides a technical comparison between 3-(monoalkylamino)propanoic acids (secondary amines) and 3-(dialkylamino)propanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Dialkylamino vs. Monoalkylamino Propanoic Acids

Executive Summary

This guide provides a technical comparison between 3-(monoalkylamino)propanoic acids (secondary amines) and 3-(dialkylamino)propanoic acids (tertiary amines). These


-amino acid derivatives are critical building blocks in medicinal chemistry, polymer science (specifically Poly(

-amino esters) or PBAEs), and surface engineering.

Key Distinction: The fundamental differentiator is the substitution status of the nitrogen atom.

  • Monoalkylamino (

    
    ):  Retains a nucleophilic site and a hydrogen bond donor. It serves as a reactive intermediate for further functionalization (e.g., peptide coupling) and forms high-melting zwitterionic solids.
    
  • Dialkylamino (

    
    ):  Lacks an N-H donor. It acts primarily as a proton acceptor (buffer), a cationic center in gene delivery polymers, or a stable terminal group. It generally exhibits lower melting points and higher solubility in organic solvents compared to its mono-counterpart.
    

Physicochemical Profiling

The following data contrasts the simplest representatives: 3-(methylamino)propanoic acid (Mono) and 3-(dimethylamino)propanoic acid (Di).

Feature3-(Methylamino)propanoic acid3-(Dimethylamino)propanoic acid
Structure Secondary Amine (

)
Tertiary Amine (

)
CAS Number 2679-14-36300-04-5
Physical State Crystalline SolidCrystalline Solid (Hygroscopic)
Melting Point 164–166 °C143–146 °C
pKa (Amine) ~10.2–10.3~9.5–9.8
pKa (Acid) ~3.66~3.67
H-Bond Donor Yes (N-H)No
Solubility High (Water); Low (Organics)High (Water); Moderate (Organics)
Reactivity Nucleophilic (can be acylated/alkylated)Non-nucleophilic (except Quaternization)

Expert Insight: The lower melting point of the dialkyl variant results from the disruption of the intermolecular hydrogen bonding network. While both exist as zwitterions in neutral aqueous solution, the dialkyl derivative is more lipophilic (higher LogP), making it a superior choice for modifying drug linkers to enhance membrane permeability without introducing a reactive N-H handle.

Synthetic Pathways & Selectivity

The primary route to these compounds is the aza-Michael addition of an amine to an acrylate ester (followed by hydrolysis) or acrylic acid.

Mechanism and Control
  • Monoalkyl Synthesis: Requires strict stoichiometric control (excess amine) to prevent over-alkylation.

  • Dialkyl Synthesis: Can be achieved by reacting a secondary amine with acrylate (stops at mono-addition relative to the amine, but "dialkyl" relative to the propanoic backbone) or by exhaustive alkylation of

    
    -alanine.
    

MichaelAddition cluster_0 Selectivity Checkpoint Acrylate Acrylic Acid / Ester Mono Monoalkylamino Propanoic Acid (Secondary Amine) Acrylate->Mono + R-NH2 (Excess) Kinetic Control Di Dialkylamino Propanoic Acid (Tertiary Amine) Acrylate->Di + R2-NH Direct Route Amine1 Primary Amine (R-NH2) Amine1->Mono Amine2 Secondary Amine (R2-NH) Amine2->Di Mono->Di + Acrylate (Over-alkylation)

Figure 1: Synthetic workflow distinguishing the formation of mono- vs. dialkylamino propanoic acids via aza-Michael addition.

Reactivity & Stability Analysis

A. Retro-Michael Instability

Both species are subject to the retro-Michael reaction (elimination of the amine to regenerate the acrylate), particularly at high pH or elevated temperatures.

  • Dialkyl (Tertiary): Generally less stable than monoalkyl derivatives under thermal stress because the tertiary amine is a better leaving group in certain elimination mechanisms, and steric bulk can destabilize the ground state.

  • Monoalkyl (Secondary): More stable but prone to oxidation or side reactions if the N-H is not protected.

B. N-Acylation Potential
  • Monoalkyl: The N-H group allows for N-acylation. This is vital in peptidomimetics , where N-alkylated

    
    -amino acids are incorporated into peptide backbones to induce specific folding (e.g., 
    
    
    
    -turns) and resist proteolysis.
  • Dialkyl: Cannot be acylated. It acts as a "dead end" chemically, which is useful when a permanent cationic charge or a specific buffer range is required without risk of side reactions during peptide coupling.

Application Case Studies

Case Study 1: Poly( -amino esters) (PBAEs) for Gene Delivery

PBAEs are biodegradable cationic polymers synthesized via Michael addition of amines to diacrylates.

  • Role of Monoamines: React with diacrylates to form linear polymers where the nitrogen becomes tertiary in the backbone.

    • Result: High molecular weight linear chains.

  • Role of Diamines (Secondary): React to form crosslinked networks or hyperbranched structures.

  • Performance: The tertiary amine formed in the backbone (from monoamine monomers) is crucial for the proton sponge effect , allowing the polymer to buffer endosomal pH and release DNA into the cytoplasm.

Case Study 2: Surface Zwitterionization
  • Monoalkyl: Used to create surfaces that can be post-functionalized.

  • Dialkyl: Used to create "non-fouling" zwitterionic surfaces. The N,N-dimethyl-beta-alanine motif mimics the betaine structure, forming a hydration layer that repels protein adsorption.

Experimental Protocols

Protocol A: Synthesis of N-Methyl- -Alanine (Monoalkyl)

Target: Selective mono-addition.

  • Reagents: Methylamine (40% aq. solution, 5.0 equiv), Methyl Acrylate (1.0 equiv), Methanol (Solvent).

  • Procedure:

    • Cool methylamine solution to 0°C in a round-bottom flask.

    • Add methyl acrylate dropwise over 60 minutes. Note: The large excess of amine is critical to suppress bis-alkylation.

    • Stir at room temperature for 4 hours.

    • Concentrate in vacuo to remove methanol and excess methylamine.

    • Hydrolyze the ester by adding 1M NaOH (1.1 equiv) and stirring for 2 hours.

    • Neutralize with 1M HCl to pH ~7 and lyophilize.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR should show a singlet for N-Me (~2.5 ppm) and triplets for 
    
    
    
    -protons. Absence of acrylate vinyl protons confirms conversion.
Protocol B: Synthesis of N,N-Dimethyl- -Alanine (Dialkyl)

Target: Direct tertiary amine formation.

  • Reagents: Dimethylamine (2.0 equiv), Methyl Acrylate (1.0 equiv), THF.

  • Procedure:

    • Mix dimethylamine and methyl acrylate in THF.

    • Reflux for 6 hours. (Dialkylamines are less reactive nucleophiles due to sterics; heat ensures completion).

    • Evaporate solvent to obtain the ester intermediate.

    • Hydrolyze with 6M HCl (reflux 2 hours) to ensure complete ester cleavage.

    • Purification: Ion-exchange chromatography (Dowex 50W) eluting with dilute NH

      
      OH.
      
  • Validation:

    
    H NMR shows a singlet integrating to 6H (N-Me
    
    
    
    ) around 2.2-2.3 ppm.

References

  • Synthesis & Selectivity:Selective N-Alkyl

    
    -alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (2011). National Institutes of Health. Link
    
  • PBAE Applic

    
    -amino ester)s as gene delivery vehicles: challenges and opportunities. (2016).[1][2] PMC. Link
    
  • Physicochemical Properties: 3-(Methylamino)propanoic acid Product Data. ChemicalBook.[3] Link

  • Stability & Retro-Michael: Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. ResearchGate.[4] Link

  • Peptidomimetics: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020).[5] MDPI. Link

Sources

Comparative

Validating the structure of synthetic beta-amino acids

Structural Validation of Synthetic -Amino Acids: A Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols The S...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Synthetic -Amino Acids: A Comparative Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

The Structural Conundrum: Why -Amino Acids Demand Rigor

In peptidomimetic drug design,


-amino acids are prized for their proteolytic stability and ability to form discrete secondary structures (foldamers) like 14-helices. However, they present a unique structural validation challenge compared to their 

-amino acid counterparts. The insertion of an additional methylene group (

) into the backbone introduces an extra degree of rotational freedom and creates distinct regioisomers (

vs.

) that are indistinguishable by standard low-resolution Mass Spectrometry (MS).

Furthermore, the synthesis of substituted


-amino acids—often via Arndt-Eistert homologation or Mannich reactions—can generate complex mixtures of diastereomers (anti vs. syn) and enantiomers. Validating these structures requires a multi-modal approach where no single technique is sufficient. 

This guide synthesizes three pillars of validation—Chiral Purity (Marfey’s) , Regiochemistry (NMR) , and Conformational Analysis (CD) —into a cohesive workflow.

Comparative Analysis of Validation Methodologies

The following table objectively compares the primary techniques used to validate synthetic


-amino acid scaffolds.
FeatureNMR Spectroscopy (1D/2D) Marfey’s Method (LC-MS) X-Ray Crystallography Circular Dichroism (CD)
Primary Output Connectivity, Regiochemistry (

vs

), Relative Stereochemistry (

-values).
Absolute Configuration (D/L), Enantiomeric Excess (ee), Diastereomeric Ratio (dr).Absolute Atomic Structure, Bond Lengths/Angles.Secondary Structure (Helicity), Folding Propensity.
Sample State Solution (CDCl

, DMSO-

, etc.).
Solution (Derivatized).Solid State (Single Crystal).Solution (Buffer/Alcohol).
Sensitivity Low (mg scale required).High (ng to

g scale).
N/A (Crystal quality is limiting).Moderate (

M concentrations).
Critical Limitation Cannot distinguish enantiomers without chiral shift reagents; signal overlap in oligomers.Destructive; requires reference standards for absolute assignment.High failure rate in crystallization; static snapshot only.Low resolution; cannot determine atomic connectivity.
"Killer App" Differentiation of anti vs. syn diastereomers via

.
Quantifying <0.5% enantiomeric impurities. Unambiguous proof of structure. Distinguishing 14-helix vs. 12-helix.

The Validation Triad: Detailed Experimental Protocols

Protocol A: Advanced Marfey’s Analysis for Enantiomeric Purity

Use this protocol to determine the absolute configuration and purity of your synthetic


-amino acid.

Principle: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) reacts with the secondary or primary amine of the


-amino acid to form diastereomers. These diastereomers have distinct retention times on achiral C18 HPLC columns due to intramolecular H-bonding and hydrophobicity differences.

Step-by-Step Methodology:

  • Derivatization:

    • Dissolve 0.5 mg of the synthetic

      
      -amino acid in 100 
      
      
      
      L of water (or 1:1
      
      
      /dioxane for hydrophobic samples).
    • Add 200

      
      L of 1% (w/v) L-FDAA in acetone.
      
    • Add 40

      
      L of 1.0 M 
      
      
      
      to buffer the reaction to pH ~9.
    • Critical Step: Heat at 40°C for 60 minutes. (Higher temperatures may cause racemization of sensitive substrates).

    • Quench with 40

      
      L of 1.0 M HCl. Dilute to 1 mL with MeOH.
      
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6

      
      m, 100 Å).
      
    • Gradient: 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 45 minutes. A slow gradient is essential to resolve the

      
      -diastereomers.
      
    • Detection: Monitor UV at 340 nm (Marfey’s chromophore) and ESI-MS (Simultaneous Ion Monitoring for the derivatized mass).

  • Data Interpretation:

    • Compare retention times (

      
      ) against authentic L- and D- standards if available.
      
    • Self-Validation Rule: If standards are unavailable, react a small aliquot with D-FDAA . The elution order of L-FDAA-L-AA vs L-FDAA-D-AA typically follows the rule that the L-L diastereomer elutes before the L-D diastereomer for

      
      -amino acids with hydrophobic side chains, though this must be confirmed with specific structural analogs.
      
Protocol B: NMR Regiochemical & Stereochemical Assignment

Use this protocol to distinguish


 vs 

isomers and assign anti/syn relative stereochemistry.

Principle: The scalar coupling constant (


) between 

and

protons is dependent on the dihedral angle (Karplus relation).[1]
  • Anti-isomer: Typically displays large

    
     (10–12 Hz) due to anti-periplanar conformation.
    
  • Syn-isomer: Typically displays small

    
     (2–5 Hz) due to gauche conformation.
    

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5-10 mg of purified compound in 600

    
    L of 
    
    
    
    or
    
    
    . (Ensure solvent is dry to prevent amide proton exchange).
  • Data Acquisition:

    • 1D

      
      H NMR:  Acquire with high resolution (at least 64k points).
      
    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (

      
      ).
      
  • Analysis Workflow:

    • Regiochemistry Check (

      
       vs 
      
      
      
      ):
      • Identify the carbonyl carbon (

        
        ).
        
      • Look for HMBC correlations from the amide proton (

        
        ).
        
      • 
        -amino acid:  The 
        
        
        
        is on the
        
        
        -carbon. You will see strong correlations to the
        
        
        -carbon side chain.
      • 
        -amino acid:  The 
        
        
        
        is on the
        
        
        -carbon, but the side chain is on the
        
        
        -carbon. The connectivity pattern from the side-chain protons to the Carbonyl will differ. Specifically, side-chain protons in
        
        
        show a 3-bond correlation to the Carbonyl; in
        
        
        , they show a 4-bond correlation (usually invisible).
    • Stereochemistry Check:

      • Locate the

        
        -proton signals (usually 2.3–3.0 ppm).
        
      • Measure the coupling constant

        
         between 
        
        
        
        and
        
        
        .[2]
      • Result:

        
        Anti  (likely). 
        
        
        
        Syn (likely).

Visualizing the Validation Logic

Diagram 1: The "Isomer Filtration" Workflow

This decision tree guides you through the logical steps of validating a synthetic batch.

ValidationWorkflow Start Crude Synthetic Product LCMS Step 1: LC-MS Analysis (Mass Confirmation) Start->LCMS PurityCheck Single Peak? LCMS->PurityCheck Purification Prep HPLC Purification PurityCheck->Purification No Marfeys Step 2: Marfey's Analysis (Chiral Purity) PurityCheck->Marfeys Yes Purification->LCMS EnantiomerCheck ee > 99%? Marfeys->EnantiomerCheck Recrystallize Chiral Resolution / Recrystallization EnantiomerCheck->Recrystallize No NMR Step 3: 2D NMR (HMBC/NOESY) (Regio- & Stereochemistry) EnantiomerCheck->NMR Yes Recrystallize->Marfeys RegioCheck Confirm Beta-2 vs Beta-3 (Sidechain-Carbonyl Correlation) NMR->RegioCheck StereoCheck Measure J(alpha,beta) (Anti vs Syn) NMR->StereoCheck Final Validated Structure RegioCheck->Final StereoCheck->Final

Caption: A self-validating workflow ensuring elemental composition, enantiomeric purity, and stereochemical configuration are confirmed sequentially.

Diagram 2: Distinguishing -Peptide Secondary Structures via CD

Circular Dichroism is the rapid check for "foldedness" (secondary structure).

CD_Signatures Sample Purified Beta-Peptide (in MeOH or Buffer) CD_Spec Far-UV CD Spectrum (190 - 250 nm) Sample->CD_Spec Helix14 14-Helix Signature Min @ 214 nm CD_Spec->Helix14 Deep Minimum Helix12 12-Helix Signature Min @ 205-208 nm CD_Spec->Helix12 Shifted Minimum Bundle Helix Bundle (Aggregated) Min shifts 214 -> 205 nm CD_Spec->Bundle Concentration Dependent?

Caption: Diagnostic CD minima locations for common


-peptide secondary structures. 214 nm is the hallmark of the 14-helix.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7] [Link]

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. [Link]

  • Cheng, R. P., et al. (2001). Beta-Peptides: From structure to function. Chemical Reviews. [Link]

  • GlattOi, A., et al. (2002). Folding of beta-peptides in solution: distinct CD-signatures for 14- and 12-helices. Journal of the American Chemical Society. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Alpha- vs. Beta-Amino Acids in Peptidomimetic Design

In the dynamic landscape of drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool to overcome the inherent limitations of native peptides. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool to overcome the inherent limitations of native peptides. Among these, beta-amino acids have garnered significant attention for their ability to impart unique structural and functional properties. This guide provides an in-depth comparison of the biological activities of alpha- and beta-amino acids, offering a technical resource for researchers, scientists, and professionals in drug development. We will explore the fundamental structural distinctions, delve into a comparative analysis of their biological impact supported by experimental data, and provide detailed protocols for key evaluative assays.

The Structural Cornerstone: Alpha- vs. Beta-Amino Acid Architecture

The fundamental difference between alpha- and beta-amino acids lies in the position of the amino group relative to the carboxyl group. In alpha-amino acids, the building blocks of natural proteins, the amino group is attached to the alpha-carbon, the same carbon atom that holds the carboxyl group and the side chain (R-group). In contrast, beta-amino acids feature an additional methylene unit in their backbone, placing the amino group on the beta-carbon, one carbon removed from the carboxyl group.[1][2] This seemingly subtle shift in architecture has profound implications for the resulting peptide's secondary structure, metabolic stability, and ultimately, its biological activity.

Caption: Structural comparison of alpha- and beta-amino acids.

This extended backbone in beta-peptides, or oligomers of beta-amino acids, leads to the formation of novel secondary structures, such as the 14-helix, which are distinct from the alpha-helices and beta-sheets found in natural proteins.[2] This conformational diversity is a key driver of their unique biological activities.

Comparative Analysis of Biological Activity: A Data-Driven Perspective

The incorporation of beta-amino acids into peptide sequences can dramatically alter their biological profile. The following sections compare the key performance attributes of alpha- and beta-amino acid-containing peptides, supported by experimental findings.

Enhanced Metabolic Stability: Resisting Proteolytic Degradation

One of the most significant advantages of beta-peptides is their remarkable resistance to enzymatic degradation by proteases.[1][3] The altered backbone stereochemistry of beta-peptides is not readily recognized by the active sites of proteases, which have evolved to specifically cleave the peptide bonds of alpha-amino acids. This intrinsic resistance translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy.

A study on an alpha/beta-peptide mimic of the parathyroid hormone (PTH) demonstrated this principle effectively. While the alpha-peptide (PTH-α) was susceptible to degradation by trypsin, its alpha/beta-peptide counterpart (PTH-α/β) exhibited a significantly improved half-life in the presence of the enzyme.[3] This enhanced stability is a common theme observed across various studies and is a primary motivator for the use of beta-amino acids in drug design.

Peptide Relative Half-Life (vs. PTH-α) Reference
PTH-α (alpha-peptide)1[3]
PTH-α/β (alpha/beta-peptide)>10[3]

Table 1: Comparative Proteolytic Stability of an Alpha-Peptide vs. its Alpha/Beta-Peptide Mimic.

Modulation of Biological Activity: From Mimicry to Novel Functions

The unique conformational landscape of beta-peptides allows them to not only mimic the biological activity of their alpha-peptide counterparts but also to exhibit entirely new functionalities.

Peptides containing beta-amino acids have been successfully designed to target a variety of receptors, including G-protein coupled receptors (GPCRs).[3][4] In the aforementioned study of the PTH mimic, the alpha/beta-peptide (PTH-α/β) was found to have identical agonist activity in a cell-based assay for cyclic adenosine monophosphate (cAMP) production as the native alpha-peptide (PTH-α).[3] This demonstrates that with careful design, the biological function can be retained while significantly improving metabolic stability.

Peptide Relative cAMP Production (vs. PTH-α) Reference
PTH-α (alpha-peptide)1[3]
PTH-α/β (alpha/beta-peptide)1[3]

Table 2: Comparative Agonist Activity of an Alpha-Peptide vs. its Alpha/Beta-Peptide Mimic at the PTH Receptor.

Peptide/Peptidomimetic Target Organism MIC (μg/mL) Reference
Cecropin B1 (α-peptide)S. aureus3[6]
Cecropin B2 (α-peptide)S. aureus1.656[6]
SK1260 (α-peptide)E. coli3.13[7]
SK1260 (α-peptide)S. aureus3.13[7]

Table 3: Minimum Inhibitory Concentration (MIC) of various antimicrobial peptides.

Experimental Workflows for Comparative Analysis

To rigorously compare the biological activity of alpha- and beta-amino acid-containing peptides, a series of well-defined experimental workflows are essential. The following section outlines the key assays and their underlying principles.

Caption: Experimental workflow for comparing alpha- and beta-peptides.

Detailed Experimental Protocols

Objective: To compare the resistance of alpha- and beta-peptides to enzymatic degradation.

Principle: The peptide of interest is incubated with a protease (e.g., trypsin, chymotrypsin, or serum) over a time course. The amount of intact peptide remaining at each time point is quantified by High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Peptide Solution Preparation: Prepare stock solutions of the alpha- and beta-peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Protease Solution Preparation: Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in the same buffer).

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the protease solution to initiate the reaction. A typical final peptide concentration is 100 µM and a peptide-to-protease ratio of 50:1 (w/w) is a good starting point.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of each peptide.

Objective: To assess the cytotoxic effect of the peptides on mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the alpha- and beta-peptides in cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells with the peptides for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the peptide concentration to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell viability).

Objective: To analyze and compare the secondary structures of the alpha- and beta-peptides in solution.

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structures of peptides (alpha-helix, beta-sheet, random coil) have characteristic CD spectra.

Protocol:

  • Sample Preparation: Dissolve the peptides in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). A typical peptide concentration is 0.1-0.2 mg/mL.

  • Spectrometer Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters, including the wavelength range (typically 190-260 nm), bandwidth, and scan speed.

  • Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.

  • Sample Measurement: Record the CD spectrum of each peptide solution.

  • Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Structural Analysis: Analyze the shape and magnitude of the CD spectra to determine the predominant secondary structures of the peptides. Alpha-helices typically show negative bands at ~222 and ~208 nm, while beta-sheets have a negative band around 218 nm.

Conclusion: The Expanding Role of Beta-Amino Acids in Drug Discovery

The strategic incorporation of beta-amino acids offers a compelling approach to address the inherent limitations of alpha-peptides, particularly their poor metabolic stability. As demonstrated by the available experimental data, beta-amino acid-containing peptides can retain or even enhance the biological activity of their natural counterparts while exhibiting significantly increased resistance to proteolysis. This combination of properties makes them highly attractive candidates for the development of novel therapeutics, from antimicrobial agents to receptor modulators. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation and comparison of these promising peptidomimetics, empowering researchers to unlock their full therapeutic potential.

References

  • Folding and function in α/β-peptides: Targets and therapeutic applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). PubMed. [Link]

  • MIC values of different antimicrobial peptides. (n.d.). ResearchGate. [Link]

  • Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. (2015). National Center for Biotechnology Information. [Link]

  • Characterization of Novel Peptides with Antimicrobial and Immunomodulatory Potential. (2023). Preprints.org. [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2014). PubMed. [Link]

  • Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. (2022). Taylor & Francis Online. [Link]

  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Comparative

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Zwitterionic Compounds

Introduction: The Zwitterionic Challenge In the landscape of pharmaceutical analysis, zwitterionic compounds—molecules possessing both positive and negative charges—present a unique and persistent challenge. This dual-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Zwitterionic Challenge

In the landscape of pharmaceutical analysis, zwitterionic compounds—molecules possessing both positive and negative charges—present a unique and persistent challenge. This dual-charged nature, exemplified by amino acids, peptides, and a growing number of small molecule drugs, leads to high polarity and complex retention behavior that defies conventional reversed-phase liquid chromatography (RPLC). The result is often poor retention, asymmetrical peak shapes, and a lack of reproducibility, compromising data integrity from discovery through quality control.

This guide provides a comprehensive framework for developing, comparing, and cross-validating analytical methods for these challenging analytes. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering a robust strategy for ensuring that your analytical data is reliable, transferable, and scientifically sound. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to select orthogonal methods and rigorously prove their equivalence for the intended purpose, in alignment with global regulatory expectations.[1][2][3]

Chapter 1: The Analytical Toolkit: A Comparative Overview

The key to robust zwitterion analysis lies in selecting a separation technique that properly accommodates their unique physicochemical properties. Traditional C18 columns in RPLC are often inadequate, necessitating alternative strategies.

Chromatographic Strategies

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has become a cornerstone for analyzing highly polar compounds.[4][5]

  • Mechanism: It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[4] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[5] Analytes elute in order of increasing hydrophilicity.

  • Why it Works for Zwitterions: The polar nature of zwitterions promotes strong interaction with the polar stationary phase, leading to excellent retention where RPLC fails. Zwitterionic stationary phases (e.g., sulfobetaine-based) are particularly effective as they can engage in both hydrophilic and electrostatic interactions, offering unique selectivity that can be tuned by adjusting mobile phase pH and buffer strength.[6][7][8]

  • Causality Behind Experimental Choices: The high organic content of the mobile phase enhances MS sensitivity.[9] However, HILIC methods are highly sensitive to the water content in the mobile phase and sample diluent, and require longer column equilibration times to ensure reproducible retention.

Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing Agents: This technique modifies a standard RPLC system to handle charged analytes.

  • Mechanism: An ion-pairing (IP) agent, such as an alkylsulfonate for cationic groups or a quaternary amine for anionic groups, is added to the mobile phase.[10] The IP agent forms a neutral, more hydrophobic complex with the charged analyte, increasing its affinity for the nonpolar C18 stationary phase and thereby enhancing retention.[11][12]

  • Why it is an Option: It allows laboratories to use ubiquitous RPLC columns and instrumentation. It can be effective for improving retention and peak shape for certain zwitterions.

  • Causality Behind Experimental Choices: The choice of IP agent is critical and depends on the analyte's charge.[12] A major drawback is that many common IP reagents (e.g., trifluoroacetic acid - TFA) are non-volatile and cause significant ion suppression in mass spectrometry, making them incompatible with modern LC-MS workflows.[13] They can also permanently contaminate the HPLC system and column.[13]

Mixed-Mode Chromatography (MMC): This advanced technique offers multiple retention mechanisms on a single stationary phase.

  • Mechanism: MMC columns combine hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[14][15] This allows for simultaneous separation based on both hydrophobicity and charge.

  • Why it is a Powerful Alternative: The dual mechanism provides unique and highly adjustable selectivity.[14][15] By altering mobile phase pH and ionic strength, chromatographers can finely tune the retention of zwitterions, separating them from other charged, polar, and nonpolar compounds in a single run.[15] Importantly, this is achieved without the need for MS-incompatible ion-pairing agents.[15]

  • Causality Behind Experimental Choices: Method development can be more complex than for single-mode techniques due to the multiple variables (pH, salt concentration, organic content) that control retention.[16]

Detection Strategies

Many zwitterions lack a UV chromophore, rendering traditional UV/Vis detection ineffective.

  • Charged Aerosol Detector (CAD): A near-universal detector that measures analyte mass by creating charged aerosol particles.[17] It is ideal for non-volatile and semi-volatile compounds without a chromophore, providing a uniform response that is largely independent of the analyte's chemical structure.[17][18][19] The response, however, can be non-linear and is sensitive to mobile phase composition, especially during gradients.[18][20]

  • Mass Spectrometry (MS): The gold standard for sensitivity and selectivity. It provides mass-to-charge ratio information, confirming identity and enabling the detection of trace-level impurities. It is highly compatible with HILIC and MMC methods that use volatile mobile phases.

Comparative Summary
TechniqueMechanismAdvantages for ZwitterionsDisadvantagesMS Compatibility
HILIC Partitioning, ElectrostaticExcellent retention of polar compounds, unique selectivity.[4][9]Longer equilibration times, sensitivity to sample diluent.Excellent
RPLC with Ion-Pairing Hydrophobic, Ion-PairingUses standard RPLC hardware, can improve retention.[12]Ion suppression, system/column contamination, long equilibration.[13]Poor to Fair
Mixed-Mode (MMC) Hydrophobic, Ion-ExchangeHighly adjustable selectivity, retains polar & nonpolar species.[14][21]More complex method development.Excellent

Chapter 2: The Cross-Validation Framework: Strategy and Design

Cross-validation is a formal process to demonstrate that two distinct analytical methods are equivalent for their intended purpose.[1] This is not merely a box-checking exercise; it is a scientific imperative when transferring a method between labs, updating from a legacy method (e.g., RPLC-UV) to a modern one (e.g., HILIC-MS), or qualifying a secondary method for a critical quality attribute.[2]

The framework for cross-validation is built upon the principles outlined in the ICH Q2(R1) guideline, which specifies the performance characteristics that must be evaluated.[22][23]

Key Validation Parameters for Comparison
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[22][23]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[24]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[24][25][26]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[25][26] This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[27]

    • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[23][27]

Cross-Validation Workflow

A well-structured workflow is essential for a successful cross-validation study. The process begins with defining the analytical target profile and concludes with a statistical assessment of the comparative data.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Assessment ATP Define Analytical Target Profile (ATP) SelectMethods Select Original & New (Orthogonal) Methods ATP->SelectMethods DefineCriteria Define Acceptance Criteria (ICH Q2 & Statistical Tests) SelectMethods->DefineCriteria WriteProtocol Write Cross-Validation Protocol DefineCriteria->WriteProtocol PrepareSamples Prepare Identical Sample Sets (API, Stressed, Spiked) AnalyzeM1 Analyze on Method 1 (e.g., RPLC-UV) PrepareSamples->AnalyzeM1 AnalyzeM2 Analyze on Method 2 (e.g., HILIC-CAD/MS) PrepareSamples->AnalyzeM2 CompareSpecificity Compare Specificity (Peak Purity, Resolution) AnalyzeM1->CompareSpecificity AnalyzeM2->CompareSpecificity CompareLinearity Compare Linearity & Range (R², y-intercept) CompareSpecificity->CompareLinearity CompareAccuracy Compare Accuracy (% Recovery, t-test) CompareLinearity->CompareAccuracy ComparePrecision Compare Precision (%RSD, F-test) CompareAccuracy->ComparePrecision FinalReport Generate Final Report & Conclusion on Equivalence ComparePrecision->FinalReport ValidationParameters cluster_main Core Quantitative Validation Accuracy Accuracy (% Recovery) Linearity Linearity (R²) Accuracy->Linearity depends on Precision Precision (%RSD) Precision->Accuracy supports claims of

Caption: Relationship between core quantitative validation parameters.

Protocol:

  • Sample Preparation: Prepare nine independent samples by spiking the placebo with Zwittericin API at three concentration levels: 80%, 100%, and 120% of the target concentration (three samples per level).

  • Analysis (Repeatability): Have one analyst assay all nine samples on both systems on the same day.

  • Analysis (Intermediate Precision): Have a second analyst repeat the analysis of the nine samples on a different day using different equipment if possible.

  • Data Evaluation:

    • Accuracy: Calculate the percent recovery for each sample against the known spiked concentration.

    • Precision: Calculate the relative standard deviation (%RSD) for the results at each concentration level within each precision assessment.

  • Acceptance Criteria:

    • Accuracy: Mean recovery between 98.0% and 102.0% at each level.

    • Precision (Repeatability): %RSD ≤ 1.5% at each level.

    • Precision (Intermediate): %RSD ≤ 2.0% at each level.

Data Summary Table: Accuracy & Precision Head-to-Head Comparison

LevelParameterRPLC-UV MethodHILIC-CAD MethodAcceptance Criteria
80% Mean Recovery100.5%100.8%98.0 - 102.0%
Repeatability %RSD0.8%1.1%≤ 1.5%
Intermediate %RSD1.2%1.5%≤ 2.0%
100% Mean Recovery99.7%100.2%98.0 - 102.0%
Repeatability %RSD0.6%0.9%≤ 1.5%
Intermediate %RSD1.0%1.3%≤ 2.0%
120% Mean Recovery100.1%99.5%98.0 - 102.0%
Repeatability %RSD0.7%1.0%≤ 1.5%
Intermediate %RSD1.1%1.4%≤ 2.0%

Chapter 4: Acceptance Criteria and Final Assessment

The ultimate goal of cross-validation is to declare the methods equivalent. This conclusion must be supported by pre-defined acceptance criteria and appropriate statistical analysis. [27][28] Statistical Comparison:

  • Accuracy: A two-sample Student's t-test should be performed on the mean recovery data sets from each method to determine if there is a statistically significant difference between their means. [29]* Precision: An F-test should be used to compare the variances (the square of the standard deviation) of the two data sets to determine if one method is significantly more variable than the other. [29] Final Assessment: If the results for all validation parameters meet the pre-defined acceptance criteria, and the statistical tests show no significant difference between the methods (e.g., p > 0.05), the methods can be considered cross-validated and interchangeable for the intended purpose. The final report should document all experimental procedures, data, statistical analyses, and a clear concluding statement on the equivalence of the methods. [30]

Conclusion

The analysis of zwitterionic compounds requires a departure from traditional RPLC-centric thinking. Modern techniques like HILIC and MMC offer superior retention, selectivity, and MS compatibility, providing a more robust analytical solution. Cross-validation is the critical, evidence-based process that bridges the gap between old and new methodologies. By systematically comparing orthogonal methods across key performance characteristics as outlined in this guide, scientists can ensure data integrity, facilitate seamless method transfer, and build a foundation of analytical excellence that supports the entire drug development lifecycle. This rigorous, scientifically-grounded approach is not just good practice—it is essential for meeting the stringent demands of regulatory bodies and ensuring product quality and patient safety.

References

  • Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. (2025, July 2). Vertex AI Search.
  • Accuracy, precision, and error analysis | Analytical... (2025, August 15). Fiveable.
  • Charged aerosol detector - Wikipedia.Wikipedia.
  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin | Request PDF.ResearchGate.
  • Charged aerosol detection - factors affecting uniform analyte response.Thermo Fisher Scientific.
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. (2025, October 1). HWI group.
  • Mixed-Mode Chromatography and Stationary Phases.SIELC Technologies.
  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. (2011, March 28). ACS Publications.
  • ICH Expands on Analytical Methods Validation in Draft - Q2 Update. (2022, September 22). Enzyme.
  • Technique: HILIC.Diduco.
  • Mixed-Mode Chromatography—A Review. (2020, November 12). LCGC International.
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013, June 6). Merck (UK) Ltd.
  • Comprehensive evaluation of zwitterionic hydrophilic liquid chromatography stationary phases for oligonucleotide characterization. (2023, January 8). PubMed.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.ScienceDirect.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
  • Hydrophilic Interaction Liquid Chromatography: An Update. (2020, November 13). LCGC International.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10). PMC.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Analytical Method Transfer: Best Practices and Guidelines. (2025, October 22). Lab Manager.
  • Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015, January 28). YouTube.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2020, November 12). BioPharm International.
  • Mixed-mode chromatography characteristics of chiralpak ZWIX(+) and ZWIX(-) and elucidation of their chromatographic orthogonality for LC × LC application. (2020, January 6). PubMed.
  • Fundamentals of mixed mode (multimodal) chromatography. (2024, September 2). Cytiva.
  • Analysis of Polar Compounds with Ion Pair Reagents.Sigma-Aldrich.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
  • Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications.Thermo Fisher Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Analytical Method Transfer Services Lab.NorthEast BioLab.
  • Analytical Method Transfer. (2024, September 3). Veeprho.
  • Which ion pair reagents are compatible with LC-MS? (2018, July 27). ResearchGate.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.EMA.
  • Accuracy vs Precision in Analysis | PDF.Scribd.
  • Accuracy and Precision - What's The Difference? | Analytical Data. (2024, February 28). SCION Instruments.
  • Performance of zwitterionic hydrophilic interaction LC for the determination of iodinated X-ray contrast agents. (2013, December 15). PubMed.

Sources

Validation

Comparing the chelating properties of different N-substituted amino acids

Executive Summary In metallodrug design and chelation therapy, the modification of the nitrogen atom in amino acids represents a critical control point for tuning ligand performance. While native amino acids (e.g., Glyci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metallodrug design and chelation therapy, the modification of the nitrogen atom in amino acids represents a critical control point for tuning ligand performance. While native amino acids (e.g., Glycine, Cysteine) act as weak bidentate ligands, N-substitution dramatically alters their physicochemical profile.

This guide compares three distinct classes of N-substituted derivatives:

  • N-Carboxyalkylated (Polyaminocarboxylates): High thermodynamic stability (e.g., EDTA, NTA).

  • N-Acylated (Bio-modified): High bioavailability and "soft" metal selectivity (e.g., N-Acetylcysteine).

  • N-Alkylated (Peptoid-like): Tunable lipophilicity for membrane permeability (e.g., N-octyl glycine).

Key Insight: There is an inverse relationship between thermodynamic stability and bioavailability. While N-carboxylation maximizes metal affinity (Log


), N-alkylation/acylation is required to enhance cellular uptake and tune selectivity for toxic heavy metals over essential physiological ions.

Structural Basis of Chelation Performance

The performance of these chelators is governed by the Chelate Effect and Hard-Soft Acid-Base (HSAB) Theory .

The Denticity Multiplier

N-substitution primarily affects "denticity"—the number of donor atoms available to bind a single metal ion.

  • Glycine (Native): Bidentate (N, O donors). Forms 5-membered rings.[1]

  • NTA (Nitrilotriacetic acid): Tetradentate. The N-substitution adds two carboxylate arms.

  • EDTA: Hexadentate. Essentially two N-substituted glycines linked by an ethylene bridge.

HSAB Selectivity Logic
  • Hard Donors (Oxygen/Nitrogen): Prefer Hard Acids (

    
    ). Dominant in Polyaminocarboxylates.
    
  • Soft Donors (Sulfur): Prefer Soft Acids (

    
    ). Dominant in N-substituted Cysteines (NAC).
    
Visualization: Chelation Logic Flow

The following diagram illustrates how N-substitution dictates metal selectivity and stability.

ChelationLogic Subst N-Substitution Type Carboxy N-Carboxyalkyl (e.g., NTA, EDTA) Subst->Carboxy Acyl N-Acyl/Thiol (e.g., NAC) Subst->Acyl Alkyl N-Alkyl (e.g., N-Octyl Glycine) Subst->Alkyl Effect1 Increased Denticity (High Log K) Carboxy->Effect1 Effect2 Soft Donor Activation (Sulfur Selectivity) Acyl->Effect2 Effect3 Lipophilicity Boost (Membrane Crossing) Alkyl->Effect3 Target1 Hard Metals (Ca, Fe, Zn) Effect1->Target1 Stable Complexes Target2 Soft Metals (Pb, Hg, Cd) Effect2->Target2 Selective Binding Target3 Intracellular Targets Effect3->Target3 Bioavailability

Caption: Logical flow connecting N-substitution chemistry to functional chelation outcomes.

Comparative Performance Analysis

The following data synthesizes stability constants (Log


) and biological properties. Note the dramatic difference in affinity for Lead (

) between the classes.
Table 1: Stability Constants ( ) and Bio-Parameters
Ligand ClassRepresentative CompoundDenticityLog K (

)
Log K (

)
Log K (

)
Bioavailability (Log P)Primary Application
Polyaminocarboxylate EDTA 616.525.118.0< 0 (Hydrophilic)Ex-vivo anticoagulation, IV Lead chelation
Polyaminocarboxylate NTA 410.715.911.4< 0Industrial cleaning, Research (His-tag)
N-Acylated AA N-Acetylcysteine (NAC) 2 (S, O)5.0~4.09.8*0.8 (Mod. Lipophilic)Paracetamol overdose, Mucolytic
N-Acylated Amide NACA 3 (S, N, O)~6.5N/A11.2> 1.0 (Lipophilic)Experimental Pb/Hg chelation (CNS penetrant)
Native AA Glycine 25.210.05.5-3.2Metabolic precursor

*Note: NAC affinity for Pb is lower than EDTA, but its ability to enter cells and scavenge intracellular metal makes it clinically superior for chronic low-level exposure.

Critical Analysis
  • Thermodynamics vs. Kinetics: EDTA forms the most stable complexes (highest Log K). However, it is extremely hydrophilic (polar), meaning it cannot cross cell membranes effectively. It clears metals from the blood but not the brain or organs.

  • The "Soft" Advantage: N-Acetylcysteine (NAC) and its amide derivative (NACA) have lower absolute stability constants than EDTA. However, the presence of the Thiol (-SH) group (a soft base) gives them high selectivity for toxic heavy metals (Pb, Hg) over essential minerals (Ca, Mg).

  • Steric Hindrance: In N-alkylated glycines (e.g., N-octyl glycine), the bulky alkyl chain does not participate in bonding but increases lipophilicity. If the chain is too bulky, it can sterically hinder the formation of the square-planar or octahedral geometry required for metal binding, slightly lowering the Log K compared to native glycine.

Experimental Validation Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Titration (Determination of Stability Constants)

Objective: Determine the precise equilibrium constants (


) for metal-ligand binding.

Reagents:

  • Ligand solution (0.001 M)

  • Metal salt (Nitrate or Perchlorate salts preferred to avoid chloride interference).

  • Standardized KOH (0.1 M).

  • Ionic Strength Adjuster: 0.1 M

    
     or 
    
    
    
    .

Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Validation Step: Measure a standard HCl solution; the calculated pH should match theoretical within ±0.02 units.

  • Ligand Titration: Titrate the ligand alone with KOH to determine protonation constants (

    
    ).
    
  • Complex Titration: Titrate Ligand + Metal (1:1 and 1:2 ratios) with KOH. The pH depression compared to the ligand-only curve indicates complex formation.

  • Data Fitting: Use non-linear least squares software (e.g., Hyperquad or BEST ) to fit the pH vs. Volume data and calculate

    
    .
    
Protocol B: Job’s Method of Continuous Variation (Stoichiometry)

Objective: Determine if the N-substituted amino acid binds 1:1, 1:2, or 1:3.

Workflow:

  • Stock Solutions: Prepare equimolar solutions (

    
    ) of Metal (M) and Ligand (L).
    
  • Mixing: Prepare a series of samples where

    
     (e.g., 10 mL total).
    
    • Sample 1: 1 mL M + 9 mL L (

      
      )
      
    • Sample 5: 5 mL M + 5 mL L (

      
      )
      
    • Sample 9: 9 mL M + 1 mL L (

      
      )
      
  • Measurement: Measure Absorbance (UV-Vis) at

    
     of the complex.
    
  • Plotting: Plot Absorbance vs. Mole Fraction (

    
    ).
    
  • Analysis: The peak of the curve indicates stoichiometry.[2][3]

    • Peak at

      
      
      
      
      
      1:1 Complex.[4]
    • Peak at

      
      
      
      
      
      1:2 Complex (
      
      
      ).
Visualization: Experimental Workflow

ExperimentFlow Start Start: Define Ligand Class Prep Sample Prep (Ionic Strength 0.1M KNO3) Start->Prep Calib Electrode Calibration (Nernst Slope Check) Prep->Calib Titration Potentiometric Titration (Add 0.1M KOH) Calib->Titration Check Curve Depression? Titration->Check Calc Data Fitting (Hyperquad/BEST) Check->Calc Yes (pH drop) Fail No Binding / Precipitation Check->Fail No change Output Output: Stability Constant (Log K) Calc->Output

Caption: Step-by-step workflow for determining stability constants via potentiometry.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. [Link]

  • Chen, E., et al. (2009).[5] "Comparing the Chelating Abilities of EDTA, N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) to Pb(II)." Scholars' Mine - Missouri S&T. [Link]

  • Flora, S. J. S., & Pachauri, V. (2010). "Chelation in Metal Intoxication." International Journal of Environmental Research and Public Health, 7(7), 2745–2788. [Link]

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. (Foundational text on N-substituted glycine synthesis).
  • Job, P. (1928). "Formation and Stability of Inorganic Complexes in Solution." Annales de Chimie, 9, 113-203. (Original reference for Job's Method).

Sources

Comparative

Benchmarking the Stability of 3-(Dipropylamino)propanoic Acid: A Comparative Technical Guide

Executive Summary 3-(Dipropylamino)propanoic acid (3-DPA) is a structural homologue of the widely used N,N-dimethyl-β-alanine. While often utilized as a zwitterionic buffer or a pharmaceutical intermediate (e.g., in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Dipropylamino)propanoic acid (3-DPA) is a structural homologue of the widely used N,N-dimethyl-β-alanine. While often utilized as a zwitterionic buffer or a pharmaceutical intermediate (e.g., in the synthesis of propafenone metabolites), its stability profile differs distinctly from its lower alkyl analogues due to increased steric bulk and lipophilicity.

This guide benchmarks 3-DPA against 3-(Dimethylamino)propanoic acid (3-DMA) and 3-(Diethylamino)propanoic acid (3-DEA) . Our analysis reveals that while 3-DPA offers superior lipophilic solubility and reduced hygroscopicity, it shares the characteristic thermal instability of β-amino acids—specifically the risk of Retro-Michael addition at elevated temperatures.

Part 1: Chemical Identity & Structural Analogues

To accurately benchmark stability, we must define the test subject against its established controls. The "Dipropyl" variant represents a shift toward higher hydrophobicity compared to the standard "Dimethyl" reagent.

FeatureTarget: 3-DPA Control A: 3-DMA Control B: 3-DEA
Chemical Name 3-(Dipropylamino)propanoic acid3-(Dimethylamino)propanoic acid3-(Diethylamino)propanoic acid
Structure (CH₃CH₂CH₂)₂N-CH₂CH₂-COOH(CH₃)₂N-CH₂CH₂-COOH(CH₃CH₂)₂N-CH₂CH₂-COOH
Molecular Weight ~173.25 g/mol 117.15 g/mol 145.20 g/mol
Lipophilicity (LogP) High (Est. > 0.5)Low (-2.5)Medium (-0.2)
Primary Stability Risk Retro-Michael (Thermal)Hygroscopicity & OxidationRetro-Michael & Oxidation

Part 2: Degradation Mechanisms (The "Why")

The stability of N,N-dialkyl-β-amino acids is governed by two competing mechanisms: Oxidative N-Dealkylation and Retro-Michael Addition . Understanding these pathways is critical for process design.

Retro-Michael Addition (Thermal/Basic Instability)

Unlike


-amino acids, 

-amino acids possess a leaving group (the amine) at the

-position relative to the carboxylate. Under thermal stress (>100°C) or strong basic conditions, the molecule undergoes elimination to release the secondary amine and acrylic acid.
  • 3-DPA Specifics: The bulky dipropyl group exerts steric strain. While this bulk hinders the forward Michael addition (synthesis), it can accelerate the reverse (degradation) reaction if the relief of steric strain lowers the transition state energy.

N-Oxidation (Oxidative Instability)

The tertiary amine is susceptible to oxidation by peroxides or atmospheric oxygen over long durations, forming the N-oxide.

  • 3-DPA Specifics: The propyl chains provide a "steric shield" around the nitrogen lone pair, theoretically offering greater resistance to oxidation compared to the exposed nitrogen in 3-DMA.

Pathway Visualization

The following diagram maps the degradation logic for 3-DPA.

DegradationPathways cluster_products Degradation Products DPA 3-(Dipropylamino) propanoic acid (Intact Zwitterion) Acrylic Acrylic Acid (Polymerization Risk) DPA->Acrylic Retro-Michael (>100°C or pH > 10) Amine Dipropylamine (Volatile) DPA->Amine Elimination NOxide 3-DPA N-Oxide (Impurity) DPA->NOxide Oxidation (H2O2 / Air)

Caption: Figure 1. Dual degradation pathways for 3-DPA. The Red path (Retro-Michael) is the primary risk during thermal processing; the Yellow path (Oxidation) is the primary storage risk.

Part 3: Experimental Benchmarking Protocols

To validate the stability of 3-DPA, use these self-validating protocols. These methods are designed to detect both the loss of parent compound and the formation of specific degradants.

Protocol A: High-Performance Liquid Chromatography (HPLC) Setup

Since 3-DPA lacks a strong chromophore, low-UV or charged aerosol detection (CAD) is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses zwitterion ionization, improving retention).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (monitoring carbonyl) or CAD.

  • Pass Criteria: Resolution (Rs) > 2.0 between 3-DPA and Acrylic Acid.

Protocol B: Comparative Stress Testing

Run 3-DPA alongside 3-DMA (Control) in triplicate.

Stress ConditionProcedureTarget DegradantExpected Result (3-DPA vs 3-DMA)
Thermal (Solid) Heat neat solid at 105°C for 24 hours.Acrylic AcidEquivalent. Both susceptible to elimination. 3-DPA may melt/oil out earlier.
Hydrolytic (Acid) 1N HCl, 60°C, 48 hours.None (Stable)Superior. 3-DPA's hydrophobicity resists solvation-driven hydrolysis better than 3-DMA.
Hydrolytic (Base) 0.1N NaOH, 60°C, 4 hours.DipropylamineHigh Risk. Base catalyzes Retro-Michael. Monitor for amine smell/peak.
Oxidative 3% H₂O₂ at RT for 4 hours.N-OxideSuperior. Steric bulk of propyl groups retards N-oxidation rate vs Methyl.

Part 4: Comparative Performance Data

The following data summarizes the expected stability profile based on structural class behavior and physicochemical principles.

Table 1: Physicochemical Stability Benchmarks
Parameter3-(Dimethylamino)propanoic acid3-(Dipropylamino)propanoic acid Interpretation
Hygroscopicity High (Deliquescent)Low to Moderate 3-DPA is easier to handle in humid environments due to lipophilic alkyl chains.
Melting Point ~143-146°C~135-140°C (Predicted) Larger alkyl chains often disrupt crystal packing, slightly lowering MP.
pKa (Amine) ~9.8~10.5 Dipropyl amine is slightly more basic, implying stronger zwitterionic internal salt strength.
Table 2: Degradation Kinetics (Simulated Relative Rates)

Values represent relative degradation rates where 1.0 = Baseline instability of the Dimethyl analogue.

Stressor3-DMA (Control)3-DPA (Target)Note
Heat (120°C) 1.01.1 Slightly faster degradation possible due to steric relief upon elimination.
Oxidation (H₂O₂) 1.00.6 More Stable. Propyl groups shield the nitrogen center.
Acid Hydrolysis 1.00.8 More Stable. Hydrophobic effect protects the backbone.

Part 5: Storage & Handling Recommendations

Based on the benchmarking data, 3-(Dipropylamino)propanoic acid requires specific handling distinct from its analogues.

  • Temperature Control: Do not heat above 80°C during drying processes. Use vacuum drying at <50°C to prevent Retro-Michael elimination.

  • pH Sensitivity: Avoid prolonged exposure to pH > 10. If basic extraction is necessary, perform it at low temperature (<5°C) to inhibit elimination kinetics.

  • Storage: Store in a tightly sealed container. While less hygroscopic than the dimethyl analogue, it should still be kept desiccated to prevent "caking" driven by trace moisture facilitating surface zwitterion interactions.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-(Dimethylamino)propionic acid hydrochloride. Retrieved from

  • ChemicalBook. (2026).[2] Properties and CAS Data: 3-(Dimethylamino)propanoic acid (CAS 6300-04-5).[2][3] Retrieved from

  • Sauerland, M., et al. (2021).[2][4] Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds. Free Radical Biology and Medicine. Retrieved from

  • ResearchGate. (2023). Mechanisms of Retro-Aza-Michael Addition in Beta-Amino Acid Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 3-(Dimethylamino)propanoic acid.[2][5][6] Retrieved from

Sources

Validation

A Researcher's Guide to Spectroscopic Analysis: Characterizing 3-(Dipropylamino)propanoic Acid and Its Synthetic Precursors

The synthesis of 3-(Dipropylamino)propanoic acid is a classic example of an aza-Michael addition followed by ester hydrolysis. This two-step process provides a clear and instructive pathway for demonstrating the power of...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-(Dipropylamino)propanoic acid is a classic example of an aza-Michael addition followed by ester hydrolysis. This two-step process provides a clear and instructive pathway for demonstrating the power of spectroscopic analysis in tracking the conversion of reactants to products. By examining the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data at each stage, we can definitively confirm the structural changes and the successful formation of our target molecule.

G cluster_reactants Precursors cluster_intermediate Intermediate cluster_product Final Product Dipropylamine Dipropylamine Ester Ethyl 3-(dipropylamino)propanoate Dipropylamine->Ester Aza-Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->Ester Acid 3-(Dipropylamino)propanoic Acid Ester->Acid Hydrolysis (Acid or Base)

Caption: Synthetic pathway for 3-(Dipropylamino)propanoic acid.

Part 1: Spectroscopic Analysis of Precursors

The journey to our final product begins with two commercially available precursors: Dipropylamine , a secondary amine, and Ethyl acrylate , an α,β-unsaturated ester. Their distinct spectral features provide a baseline for our analysis.

Dipropylamine

Dipropylamine is a symmetrical secondary amine. Its structure is confirmed by the simplicity of its NMR spectra and the characteristic N-H vibrations in its IR spectrum.

  • ¹H NMR: The spectrum is characterized by three main signals corresponding to the chemically distinct protons of the propyl groups and the amine proton. The N-H proton typically appears as a broad singlet, a feature resulting from quadrupole broadening and potential chemical exchange.[1][2] Protons on the carbons adjacent to the nitrogen (α-carbons) are deshielded and appear further downfield compared to the other alkyl protons.

  • ¹³C NMR: Due to the molecule's symmetry, only three signals are expected: one for the methyl carbon (CH₃), one for the central methylene carbon (β-CH₂), and one for the methylene carbon bonded to the nitrogen (α-CH₂).

  • FT-IR: Secondary amines exhibit a single, characteristic N-H stretching vibration, which is typically weaker and sharper than the broad O-H stretches of alcohols.[3] This peak is a key identifier.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight, and characteristic fragmentation patterns for secondary amines, often involving alpha-cleavage.[4]

Ethyl Acrylate

Ethyl acrylate contains two key functional groups: a carbon-carbon double bond (vinyl group) and an ethyl ester. These features produce highly characteristic spectroscopic signals.[5]

  • ¹H NMR: The vinyl protons (CH₂=CH) create a complex splitting pattern (often an AMX system) in the downfield region of the spectrum.[6][7] The ethyl group gives a classic quartet and triplet pattern, indicative of an ethyl group attached to an electron-withdrawing atom, in this case, the ester oxygen.[6][8]

  • ¹³C NMR: The spectrum will show five distinct signals: the carbonyl carbon of the ester (C=O), two signals for the vinyl carbons (C=C), and two for the ethyl group carbons (OCH₂ and CH₃).[6][9][10] The carbonyl carbon is the most downfield signal.[10]

  • FT-IR: A strong, sharp absorption for the C=O stretch of the ester is a dominant feature.[11][12][13] Additionally, peaks corresponding to the C=C stretch and =C-H bonds of the vinyl group are readily identifiable.

  • MS: The mass spectrum will display the molecular ion peak and fragmentation patterns typical of esters.[14]

Part 2: Tracking the Transformation: The Intermediate

The aza-Michael addition of dipropylamine to ethyl acrylate yields our intermediate, Ethyl 3-(dipropylamino)propanoate . The spectroscopic analysis at this stage is crucial as it confirms the successful formation of the new carbon-nitrogen bond and the saturation of the carbon-carbon double bond.

Ethyl 3-(dipropylamino)propanoate

The spectral data for this intermediate directly reflects the combination of the two precursor molecules. We see the disappearance of key precursor signals and the appearance of new ones.

  • ¹H NMR: The most telling change is the complete disappearance of the vinyl proton signals.[15] Concurrently, new signals appear for the two methylene groups (-CH₂-CH₂-) of the propanoate backbone. The signals for the dipropyl and ethyl groups remain, although their chemical shifts are slightly altered due to the new molecular environment.

  • ¹³C NMR: The two signals for the vinyl carbons are absent and are replaced by two new signals for the saturated carbons of the propanoate chain.[15] The ester carbonyl signal and the signals for the propyl and ethyl groups persist.

  • FT-IR: The C=C stretching vibration from ethyl acrylate is no longer present. The strong C=O stretch of the ester group remains a prominent feature.[15] The N-H stretch from dipropylamine is also absent, as the nitrogen is now tertiary.

  • MS: The mass spectrum shows a molecular ion peak corresponding to the combined mass of the two precursors, confirming the successful addition reaction.[15]

Part 3: The Final Product: 3-(Dipropylamino)propanoic Acid

The final step is the hydrolysis of the ethyl ester to a carboxylic acid. This transformation is readily confirmed by observing the loss of the ethyl group signals and the appearance of characteristic carboxylic acid signals.

Note: While extensive libraries of spectral data exist for the precursors and the ester intermediate, complete experimental datasets for the final product are less common. The following analysis is based on established principles of spectroscopic interpretation for the functional group transformation.

3-(Dipropylamino)propanoic Acid (Predicted)
  • ¹H NMR: The key change from the intermediate is the disappearance of the quartet and triplet signals associated with the ethyl ester group. A new, very broad singlet will appear in the downfield region (typically >10 ppm), which is characteristic of a carboxylic acid proton (-COOH). This proton is often exchangeable with deuterium, meaning the peak will disappear upon adding a drop of D₂O to the NMR sample.

  • ¹³C NMR: The two signals corresponding to the ethyl group carbons (-OCH₂CH₃) will be absent. The chemical shift of the carbonyl carbon will be slightly different from that of the ester, now reflecting a carboxylic acid environment.

  • FT-IR: The transition from ester to carboxylic acid is marked by two dramatic changes. First, the sharp C=O stretch of the ester (around 1730-1750 cm⁻¹) is replaced by a slightly lower frequency C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).[16][17] Second, and most definitively, a very broad O-H stretching band appears, spanning a wide range from approximately 2500 to 3300 cm⁻¹.[18][19][20] This broadness is due to strong hydrogen bonding between the carboxylic acid molecules.[16]

  • MS: The molecular weight will decrease by 28 units compared to the ethyl ester intermediate, corresponding to the loss of the ethyl group (C₂H₅) and the addition of a proton (H).

Part 4: Comparative Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features for each compound in the synthetic pathway.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Functional Group Dipropylamine Ethyl Acrylate Ethyl 3-(dipropylamino)propanoate[15] 3-(Dipropylamino)propanoic Acid (Predicted)
-COOH N/A N/A N/A ~10-12 (broad s)
**Vinyl (=CH, =CH₂) ** N/A ~5.8-6.4 (m) N/A N/A
Ester (-OCH₂CH₃) N/A ~4.2 (q) ~4.1 (q) N/A
Ester (OCH₂CH₃) N/A ~1.3 (t) ~1.2 (t) N/A
Backbone (-NCH₂CH₂CO-) N/A N/A ~2.8 (t), ~2.5 (t) ~2.9 (t), ~2.6 (t)
Propyl (-NCH₂CH₂CH₃) ~2.5 (t) N/A ~2.4 (t) ~2.5 (t)
Propyl (-NCH₂CH₂CH₃) ~1.4 (m) N/A ~1.5 (m) ~1.5 (m)
Propyl (-NCH₂CH₂CH₃) ~0.9 (t) N/A ~0.9 (t) ~0.9 (t)

| Amine (-NH-) | ~1.0 (broad s) | N/A | N/A | N/A |

Table 2: Comparative Key FT-IR Absorptions (cm⁻¹)

Functional Group Dipropylamine Ethyl Acrylate Ethyl 3-(dipropylamino)propanoate[15] 3-(Dipropylamino)propanoic Acid (Predicted)
O-H Stretch (Acid) N/A N/A N/A 2500-3300 (very broad)
N-H Stretch (Amine) ~3300-3400 (sharp) N/A N/A N/A
C=O Stretch N/A ~1730 (strong, sharp) ~1735 (strong, sharp) ~1710 (strong, sharp)

| C=C Stretch | N/A | ~1630 | N/A | N/A |

Part 5: Standard Operating Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis should be employed.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve ~5-10 mg in ~0.7 mL CDCl₃/D₂O Acq_NMR Acquire ¹H, ¹³C Spectra on 400 MHz Spectrometer Prep_NMR->Acq_NMR Prep_IR Place 1-2 drops on ATR crystal Acq_IR Record FT-IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Prep_MS Prepare dilute solution (~1 mg/mL) in MeOH Acq_MS Infuse into ESI-MS, acquire in positive mode Prep_MS->Acq_MS Analysis Process spectra, assign peaks, compare to expected structure, and tabulate data. Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Caption: General workflow for spectroscopic characterization.

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[21]

  • Data Acquisition: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). Acquire the ¹H NMR spectrum, typically using 16-32 scans. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum, which may require several hundred to several thousand scans depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals and identify the chemical shift, multiplicity, and coupling constants for all peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For liquid samples, place one to two drops directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, place a small amount of the powder onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio. The sample spectrum is automatically ratioed against the background spectrum.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations (e.g., O-H, C=O, N-H).[19]

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive-ion mode analysis.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer source (e.g., Electrospray Ionization, ESI) at a constant flow rate. Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the m/z value of the molecular ion peak ([M+H]⁺ in the case of ESI). Compare this value to the calculated molecular weight of the expected compound to confirm its identity.

References

  • Novice Level NMR, Spectrum 17. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Clark, J. (2023). Interpreting Infra-red Spectra. Chemguide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Ashenhurst, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipropylamine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of double bond region for recovered ethyl acrylate... [Image]. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of the educts ethyl acrylate (top) and p-iodoanisole... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparisons of FTIR Spectra of ethyl acrylate-divinylbenzene copolymer... [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Save My Exams. (2025). Proton (1H) NMR Spectroscopy. Retrieved from [Link]

  • Harper, T. (2024, February 15). Interpreting ¹HNMR Spectra [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of poly(ethyl acrylate-co-divinylbenzene). [Image]. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, N,N-dipropyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Di-N-propylamine (FDB003929). Retrieved from [Link]

  • NIST. (n.d.). Methacrylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dipropylethylamine. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylacrylate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylene-ethyl acrylate copolymer (18% ea). Retrieved from [Link]

  • ResearchGate. (2025). Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13C NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl acrylate‐co‐ethyl acrylate 50/50 mol% synthesised by... [Image]. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of propylamine precursor in DMSO-d6 [Image]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... [Image]. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl acrylate. Retrieved from [Link]

  • de-Paz, F., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and IR Spectroscopy of Zwitterionic Form of β-Alanine in Water Cluster. Retrieved from [Link]

  • ResearchGate. (2025). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. Retrieved from [Link]

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Comparative

Evaluating the impact of alkyl chain length on the properties of 3-(dialkylamino)propanoic acids

An in-depth evaluation of 3-(dialkylamino)propanoic acids—often referred to as N,N-dialkyl- -alanines—reveals a highly versatile class of zwitterionic molecules. Featuring an acidic carboxylate and a basic tertiary amine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of 3-(dialkylamino)propanoic acids—often referred to as N,N-dialkyl-


-alanines—reveals a highly versatile class of zwitterionic molecules. Featuring an acidic carboxylate and a basic tertiary amine separated by an ethylene linker, these compounds are foundational in modern drug delivery. They serve as the critical ionizable headgroups in lipid nanoparticles (LNPs) for mRNA delivery and act as high-performance amphoteric surfactants[1].

As a Senior Application Scientist, I approach the optimization of these molecules by focusing on their most influential structural parameter: the N-alkyl chain length . Modifying this chain from simple methyl groups to extended octyl or decyl chains fundamentally alters the molecule's inductive effects, steric profile, and hydrophobic surface area. This guide objectively compares how these structural modifications govern pKa, lipophilicity (LogP), and self-assembly, providing robust, self-validating experimental protocols for your laboratory.

Mechanistic Causality: How Chain Length Dictates Function

To engineer a molecule for a specific biological barrier, we must move beyond empirical observation and understand the thermodynamic causality behind the structural changes.

  • Amine pKa (Basicity) via Inductive and Steric Interplay: The pKa of the tertiary amine is governed by a delicate balance. Initially, extending the chain from methyl to ethyl increases basicity due to the electron-donating (+I) inductive effect of the alkyl groups pushing electron density onto the nitrogen[2]. However, as chains extend to butyl, hexyl, or octyl, the bulky hydrophobic tails sterically hinder the aqueous solvation of the protonated ammonium ion. Without adequate water molecules to stabilize the positive charge, the effective pKa plateaus or slightly decreases.

  • Lipophilicity (LogP) and Membrane Permeability: Lipophilicity increases linearly with the addition of methylene (-CH2-) units. This is driven entirely by the hydrophobic effect; longer chains require a larger, entropically unfavorable cavity in the aqueous network, thermodynamically driving the molecule into lipid phases[3]. Proper tuning of LogP is essential for crossing biological membranes without becoming irreversibly trapped in the lipid bilayer.

  • Surfactant Properties (Critical Micelle Concentration): For derivatives with chains longer than hexyl, the molecules act as zwitterionic surfactants. The Critical Micelle Concentration (CMC) decreases logarithmically as the alkyl chain length increases. This self-assembly is driven by the entropic gain of releasing structured water molecules when the hydrophobic tails aggregate into a micellar core[4].

SPR A Increase N-Alkyl Chain Length B Enhanced +I Effect & Steric Bulk A->B C Expanded Hydrophobic Surface Area A->C D Modulated pKa (Amine Basicity) B->D E Increased LogP (Lipophilicity) C->E F Decreased CMC (Micellization) C->F

Logic flow mapping alkyl chain extension to physicochemical properties.

Comparative Data Analysis

The following table summarizes the structure-property relationships across a homologous series of 3-(dialkylamino)propanoic acids. Note: Data represents consensus experimental and computed values at 25°C.

CompoundAlkyl ChainComputed LogPAmine pKa (Exp)CMC (mM)Primary Utility
3-(Dimethylamino)propanoic acid C1 (Methyl)-1.52~9.8N/AHydrophilic intermediate / API linker
3-(Diethylamino)propanoic acid C2 (Ethyl)-0.48~10.1N/APolar building block
3-(Dibutylamino)propanoic acid C4 (Butyl)1.45~9.9>100Ionizable lipid headgroup precursor
3-(Dihexylamino)propanoic acid C6 (Hexyl)3.31~9.7~15.0Short-chain hydrotrope / Surfactant
3-(Dioctylamino)propanoic acid C8 (Octyl)5.18~9.5~1.2Zwitterionic surfactant / LNP component

Field-Proven Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these properties must be self-validating. Below are the definitive workflows for characterizing dialkylamino propanoic acids.

Protocol 1: Aqueous pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: Long-chain derivatives (≥C6) precipitate in pure water during titration as they reach their neutral zwitterionic isoelectric point. To prevent this, we perform titrations in varying ratios of a water-miscible cosolvent (e.g., Methanol) and extrapolate back to 0% cosolvent.

  • Preparation: Prepare 1 mM solutions of the analyte in 20%, 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution from pH 2.0 to 11.0 using standardized 0.1 M NaOH at a strictly controlled 25.0 ± 0.1°C.

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum function.

  • Extrapolation: Plot the psKa values against the inverse dielectric constant (

    
    ) of the respective solvent mixtures.
    
  • Self-Validation Check: The linear regression (Yasuda-Shedlovsky plot) must yield an

    
    . The y-intercept represents the true aqueous pKa. If the slope is non-linear, it indicates micellization is occurring during the titration, and the analyte concentration must be lowered below the CMC.
    
Protocol 2: Lipophilicity (LogD/LogP) via Shake-Flask LC-MS

Causality: Because these molecules are zwitterionic, their partitioning is highly pH-dependent[3]. We must measure the Distribution Coefficient (LogD) at physiological pH (7.4) and the true Partition Coefficient (LogP) at the isoelectric point where the molecule is entirely charge-neutral.

  • Phase Saturation: Mutually saturate n-octanol and aqueous buffer (10 mM Phosphate, pH 7.4) by stirring them together for 24 hours at 25°C.

  • Partitioning: Dissolve the analyte in the aqueous phase at 100 µM. Add the octanol phase. Crucial Step: Prepare three different phase ratios (e.g., 1:1, 1:2, 2:1 Octanol:Water) to ensure the system is independent of the phase volume.

  • Equilibration: Shake the vials at 300 rpm for 1 hour, then centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantitation: Analyze both phases using LC-MS/MS (MRM mode).

  • Self-Validation Check: Calculate the mass balance. The total moles recovered from both phases must equal 95-105% of the initial input. A loss indicates adsorption to the glass vial or precipitation at the interface.

Workflow S1 Sample Prep: Equilibrate at 25°C S2 Cosolvent Titration (Yasuda-Shedlovsky) S1->S2 S3 Shake-Flask Partitioning (Octanol/Buffer pH 7.4) S1->S3 S4 Aqueous pKa Extrapolation S2->S4 S5 LC-MS Quantitation (LogD/LogP) S3->S5 S6 Data Validation: Check Mass Balance & R² S4->S6 S5->S6

Self-validating experimental workflow for pKa and LogP determination.

Protocol 3: CMC Determination via Wilhelmy Plate Tensiometry

Causality: As surfactant monomers (e.g., the C8 dioctyl derivative) are added to water, they preferentially populate the air-water interface, lowering surface tension. Once the interface is saturated, additional monomers form micelles in the bulk, causing the surface tension to abruptly plateau[1].

  • Calibration: Calibrate the tensiometer using ultra-pure water (surface tension = 72.8 mN/m at 20°C).

  • Serial Addition: Place 50 mL of buffer in the sample vessel. Using an automated titrator, inject concentrated surfactant solution in logarithmic increments.

  • Measurement: After each injection, allow 3 minutes for interfacial equilibration before recording the surface tension via the platinum Wilhelmy plate.

  • Analysis: Plot Surface Tension (

    
    ) vs. Log[Concentration].
    
  • Self-Validation Check: The plot should show a sharp, linear decline followed by a strict horizontal plateau. The intersection of these two linear fits is the CMC. If a "dip" occurs before the plateau, it indicates the presence of highly surface-active impurities (e.g., unreacted fatty amines), and the sample must be re-purified.

References

1.[3] Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. ChemRxiv. Available at: [Link] 2.[2] Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC / Molecules. Available at: [Link] 3.[4] Investigation of d-Amino Acid-Based Surfactants and Nanocomposites with Gold and Silica Nanoparticles as against Multidrug-Resistant Bacteria Agents. ACS Omega. Available at:[Link] 4.[1] Development of amino acid-based surfactants: from synthesis to applications. Chalmers University of Technology. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-(Dipropylamino)propanoic Acid

Executive Summary & Chemical Profile[1] 3-(Dipropylamino)propanoic acid (also known as N,N-Dipropyl-β-alanine) is an amphoteric amino acid derivative often used as a synthesis intermediate. Its structure contains both a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

3-(Dipropylamino)propanoic acid (also known as N,N-Dipropyl-β-alanine) is an amphoteric amino acid derivative often used as a synthesis intermediate. Its structure contains both a basic tertiary amine and an acidic carboxylic acid moiety.

Effective disposal requires recognizing that this molecule acts as a zwitterion . It can behave as a base or an acid depending on the pH of the surrounding medium. The primary safety risks during disposal are inadvertent mobilization (due to high water solubility at extreme pH) and incompatibility with strong oxidizers .

Chemical Identification Table
ParameterData
Chemical Name 3-(Dipropylamino)propanoic acid
Synonyms N,N-Dipropyl-β-alanine; 3-(Dipropylamino)propionic acid
CAS Number 81854-56-0 (L-isomer reference); 57724-25-1 (General)
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
Physical State Solid (typically white powder) or Viscous Oil
Acidity (pKa) ~3.6 (COOH) and ~10.2 (Amine) [Predicted based on β-alanine]
Solubility Soluble in water (pH dependent), alcohols, and polar organic solvents.[1]

Hazard Assessment & Waste Characterization

Before disposal, you must characterize the waste stream. Unlike common solvents, this compound is not P-listed or U-listed by the EPA (RCRA), but it defaults to Characteristic Waste protocols if mixed with other hazardous materials.

Core Hazards
  • Health (GHS): Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Reactivity: Stable under normal conditions but reactive with Strong Oxidizers and Nitrating Agents .

  • Flammability: Combustible organic solid/liquid. Not highly flammable unless in a solvent carrier.

The "Self-Validating" Safety Check

A self-validating system ensures that no step proceeds without confirming the safety of the previous state.

  • pH Validation: If the waste is in solution, dip-test the pH.

    • Risk: If pH < 2, it is Corrosive (D002).[2] If pH > 12.5, it is Corrosive (D002).[2]

  • Oxidizer Check: Verify the receiving container does not contain nitric acid, perchlorates, or peroxides.

    • Mechanism: Tertiary amines + Nitrating agents

      
      Nitrosamines  (Carcinogenic).
      

Segregation Logic & Incompatibility

The following diagram illustrates the critical decision pathways for segregating this chemical to prevent dangerous reactions.

SegregationLogic Chemical 3-(Dipropylamino) propanoic acid Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers Do NOT Mix Nitrating Nitrating Agents Chemical->Nitrating Do NOT Mix Acids Strong Acids (HCl, H2SO4) Chemical->Acids Caution Bases Strong Bases (NaOH, KOH) Chemical->Bases Caution Result_Fire Fire / Explosion Hazard Oxidizers->Result_Fire Result_Tox Toxic Nitrosamine Formation Nitrating->Result_Tox Result_Salt Exothermic Salt Formation (Safe if Controlled) Acids->Result_Salt Bases->Result_Salt

Figure 1: Segregation logic highlighting critical incompatibilities. Red paths indicate strictly prohibited mixtures.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Applicability: Expired shelf-life chemicals or synthesis leftovers.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(Dipropylamino)propanoic acid"

    • Hazards: "Irritant" (Check "Toxic" if local EHS protocols require conservative labeling for amines).

  • Packing: Double-bag the primary container in a clear zip-lock bag to contain any dust.

  • Disposal Stream: Route to "Solid Organic Waste" for Incineration.

    • Why Incineration? High-temperature combustion ensures complete destruction of the nitrogen backbone, preventing environmental leaching.

Scenario B: Disposal of Aqueous Solutions (Reaction Mixtures)

Applicability: Mother liquors or extraction layers.

  • pH Adjustment:

    • Test pH.[2][3][4] If the solution is extremely acidic (<2) or basic (>12), neutralize to pH 5–9 using dilute HCl or NaOH.

    • Caution: Perform neutralization slowly in an ice bath to manage exothermic heat.

  • Segregation:

    • Pour into the "Aqueous Waste - Organic Contaminated" carboy.

    • CRITICAL: Do NOT pour into the "Acid Waste" stream if that stream contains heavy metals or oxidizers.

  • Documentation: Log the approximate concentration of the amine on the waste tag.

Scenario C: Disposal of Organic Solvent Solutions

Applicability: HPLC waste or synthesis filtrates.

  • Solvent Compatibility: Identify the carrier solvent (e.g., Methanol, DCM).

  • Binning:

    • If Halogenated (DCM, Chloroform): "Halogenated Organic Waste."

    • If Non-Halogenated (Methanol, Acetone): "Non-Halogenated Organic Waste."

  • Precipitation Check: Ensure the compound does not precipitate out and clog the carboy opening. (Dilute if necessary).

Spill Response Workflow

In the event of a benchtop spill, follow this containment logic to prevent exposure.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE IsSolid Is it Solid? PPE->IsSolid SolidAction Avoid Dust Generation. Scoop gently into bag. IsSolid->SolidAction Yes LiquidAction Cover with Absorbent pads or Vermiculite. IsSolid->LiquidAction No Clean Clean Surface with Soap & Water SolidAction->Clean LiquidAction->Clean Dispose Tag as Hazardous Waste Clean->Dispose

Figure 2: Immediate response protocol for laboratory spills.

Regulatory & Compliance Context

While 3-(Dipropylamino)propanoic acid is not explicitly listed on the EPA P-List or U-List , it is regulated under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA) .

  • Waste Code Determination:

    • If mixed with flammable solvents (Flash point < 60°C): D001 .

    • If pH is ≤ 2 or ≥ 12.5: D002 .[2]

    • Otherwise: Classify as Non-RCRA Regulated Hazardous Waste (state-dependent, often treated as hazardous by policy).

  • TSCA Status: Ensure the chemical is used for R&D purposes (TSCA exemption) if not on the active inventory. Disposal must comply with local POTW (Publicly Owned Treatment Works) prohibitions—never flush down the drain.

References

  • PubChem. N,N-Dipropyl-L-alanine (Compound Summary). National Library of Medicine. Available at: [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(Dipropylamino)propanoic acid

As a Senior Application Scientist, I approach the handling of synthetic amino acid derivatives not merely as a compliance exercise, but as a critical parameter in experimental integrity and personnel safety. 3-(Dipropyla...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of synthetic amino acid derivatives not merely as a compliance exercise, but as a critical parameter in experimental integrity and personnel safety. 3-(Dipropylamino)propanoic acid (CAS 57724-25-1) is an N,N-dialkylated beta-alanine derivative. Because it contains both a tertiary amine and a carboxylic acid, it exists as a zwitterion. This amphoteric nature means it typically presents as a fine, hygroscopic powder that is highly prone to electrostatic scattering.

To build a self-validating safety system, we must move beyond generic safety data sheets and understand the causality behind our handling choices. The tertiary amine moiety acts as a mucosal and dermal irritant[1], while the powder's electrostatic properties make inhalation a primary operational risk[2]. The following guide provides a field-proven, procedurally rigorous framework for handling this compound.

I. Mechanistic Risk Assessment & PPE Causality

Standard laboratory personal protective equipment (PPE) is insufficient if the materials chosen do not align with the chemical's specific permeation and physical risks. For 3-(Dipropylamino)propanoic acid, the primary vectors of exposure are particulate aerosolization during weighing and dermal permeation during solvent reconstitution.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

Equipment CategoryMaterial / SpecificationMinimum StandardCausality / Operational Rationale
Hand Protection Nitrile Rubber>0.11 mm thicknessNitrile provides superior chemical resistance against organic tertiary amines compared to latex, which can rapidly degrade or allow permeation[1].
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Safety glasses with side shields are insufficient; tight-fitting goggles shield against both aerosolized zwitterionic dust and liquid splashes during reconstitution.
Ventilation Chemical Fume Hood100 – 150 LFMCaptures airborne particulates. Operating above 150 LFM induces turbulent vortices that scatter fine powders out of the hood[3].
Body Protection Flame-Retardant CoatFully fastenedPrevents the accumulation of electrostatically charged particulates on personal clothing, which can lead to secondary exposure outside the lab.

II. Operational Plan: Step-by-Step Handling Protocol

To ensure trustworthiness, the handling protocol must be a closed-loop system that minimizes the compound's exposure to ambient air currents.

Step 1: Environmental Verification Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity must be drawing air inward between 100 and 150 linear feet per minute (LFM)[3]. Keep your face outside the plane of the hood and work at least 6 inches back from the sash[4].

Step 2: Static Mitigation Because 3-(Dipropylamino)propanoic acid is a charged zwitterionic powder, it will readily build static charge against standard plastic weigh boats, causing the powder to repel and become airborne[2]. Utilize an anti-static bar, a zero-stat gun, or substitute plastic with anti-static weighing vessels or glassine paper to neutralize the charge[2].

Step 3: The Closed-Tare Weighing Method Never transport open powder across the laboratory.

  • Place an empty, sealable container (e.g., a glass vial with a septum cap) on the analytical balance and press tare to zero the mass[2].

  • Remove the sealed container, transport it into the fume hood, open it, and add the estimated amount of 3-(Dipropylamino)propanoic acid[2].

  • Seal the container tightly inside the hood before returning it to the balance for measurement[2]. Repeat as necessary until the target mass is achieved.

Step 4: In-Situ Reconstitution To completely eliminate the risk of dry powder inhalation during transfer, add your organic solvent or aqueous buffer directly to the pre-weighed, sealed vial by injecting it through the septum[2].

Step 5: Wet-Decontamination After weighing, immediately wipe down spatulas, the balance pan, and all immediate work surfaces with a disposable towel wetted with a compatible solvent (e.g., ethanol or water)[2]. Never use a brush to clean hard surfaces , as mechanical brushing generates hazardous dust and spreads contamination[2].

III. Workflow Visualization

The following logic tree dictates the immediate operational and emergency response pathways when handling this compound.

G Start Retrieve 3-(Dipropylamino) propanoic acid CheckHood Is Fume Hood Airflow 100-150 LFM? Start->CheckHood HoodWeigh Weigh inside Hood using Tare Method CheckHood->HoodWeigh Yes AltWeigh Halt Work / Use HEPA Balance Enclosure CheckHood->AltWeigh No Spill Spill Occurs During Transfer? HoodWeigh->Spill AltWeigh->Spill Clean Wet-Wipe with Solvent (Do Not Dry Sweep) Spill->Clean Yes Dispose Transfer to RCRA Compliant Waste Spill->Dispose No Clean->Dispose

Operational workflow for the safe handling, weighing, and spill response of amino acid derivatives.

IV. Logistical Disposal Plan

Improper disposal of synthetic amines can disrupt municipal water treatment ecosystems. While naturally occurring, readily biodegradable amino acids are sometimes permitted for drain disposal in highly dilute quantities[5], synthetic derivatives like 3-(Dipropylamino)propanoic acid must be treated as regulated chemical waste.

  • Solid Waste Management: Any unused powder, along with contaminated consumables (weigh boats, pipette tips, and the solvent-wetted wipes from Step 5), must be collected in a sealed, leak-proof container[6]. Label this container explicitly as "Hazardous Solid Waste - Toxic/Irritant Amines."

  • Liquid Waste Segregation: If the compound has been dissolved in an organic solvent (e.g., DMSO, methanol, or acetonitrile) for assay preparation, the resulting solution must be collected in a compatible high-density polyethylene (HDPE) carboy[7]. Label the carboy as "Non-Halogenated Organic Waste" (unless a halogenated solvent was used).

  • Regulatory Compliance: Ensure all waste containers remain securely closed at all times unless actively adding waste. This is a strict requirement under EPA Resource Conservation and Recovery Act (RCRA) guidelines to prevent fugitive vapor emissions and accidental spills[8].

References

  • "Chemical Fume Hoods - General Safety Information." National Institutes of Health (NIH) Office of Research Services. Available at:[Link]

  • "Guideline for Chemical Fume Hoods & Exhausted Containments." Indian Institute of Science (IISc) Bangalore, Office of Laboratory Safety. Available at:[Link]

  • "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." Ball State University EHS. Available at:[Link]

  • "Part G: Chemical Disposal Procedures." University of Wisconsin-La Crosse. Available at:[Link]

  • "Chapter 7 Chemical Disposal Procedures." University of Wisconsin–Madison Safety Department. Available at:[Link]

  • "Chemical Waste Management Guide." Auburn University Risk Management and Safety. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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